6-((tert-Butoxycarbonyl)amino)picolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-4-5-7(12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGCSXRLPFHKIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627840 | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258497-21-1 | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-((tert-Butoxycarbonyl)amino)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-((tert-Butoxycarbonyl)amino)picolinic acid, a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, safety and handling protocols, and its applications in the development of novel therapeutic agents and other functional molecules.
Chemical and Physical Properties
This compound, also known by synonyms such as 6-N-Boc-aminopicolinic acid and 6-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid, is a derivative of 6-aminopicolinic acid.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at the carboxylic acid group, making it a valuable intermediate in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |
| Molecular Weight | 238.24 g/mol | [1][3] |
| CAS Number | 258497-21-1 | [1][4] |
| IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | [1] |
| Density (Predicted) | 1.293 ± 0.06 g/cm³ | [5] |
| Boiling Point (Predicted) | 360.4 ± 27.0 °C | [5] |
| Flash Point (Predicted) | 171.755 °C | [5] |
| Vapor Pressure | 0 mmHg at 25°C | [5] |
Synthesis and Purification
The synthesis of this compound typically involves the protection of the amino group of 6-aminopicolinic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Boc Protection of 6-Aminopicolinic Acid
This protocol is a representative procedure for the synthesis of the title compound.
Materials:
-
6-Aminopicolinic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Solvent: Dioxane/Water mixture or Tetrahydrofuran (THF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-aminopicolinic acid in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).
-
Add the base (e.g., triethylamine) to the solution and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl. A precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Applications in Research and Drug Development
This compound is a versatile building block used in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The picolinic acid scaffold and its derivatives are found in a variety of biologically active compounds.[6][7]
-
Pharmaceutical Intermediates: This compound serves as a key intermediate for introducing the 6-amino-picolinic acid moiety into drug candidates. The Boc-protecting group allows for coupling reactions, such as amide bond formation, at the carboxylic acid position without interference from the amino group.
-
Synthesis of Bioactive Molecules: Picolinic acid derivatives have been investigated for a wide range of therapeutic applications. For instance, pyridine carbonyl derivatives have been explored as TRPC6 inhibitors.[8] The general class of picolinamides has also been developed into fungicides.[9]
-
Ligand Synthesis: Aminopicolinic acids can act as ligands for transition metals, suggesting potential applications in catalysis and materials science.[10]
Caption: Role of this compound as a synthetic intermediate.
Safety and Handling
This compound is classified as hazardous.[1][3] Standard laboratory safety precautions should be followed when handling this compound.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1][3]H319: Causes serious eye irritation.[1][3]H335: May cause respiratory irritation.[1][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- 1. 6-(((Tert-butoxy)carbonyl)amino)pyridine-2-carboxylic acid | C11H14N2O4 | CID 22726931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 23628-31-1: 6-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
- 3. 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid | C11H14N2O4 | CID 20623926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. chembk.com [chembk.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]
- 9. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 10. irl.umsl.edu [irl.umsl.edu]
An In-depth Technical Guide to 6-((tert-Butoxycarbonyl)amino)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 6-((tert-Butoxycarbonyl)amino)picolinic acid, a key intermediate in pharmaceutical and medicinal chemistry.
Chemical Structure and Identification
This compound, also known by its IUPAC name 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid, is a derivative of picolinic acid. The structure consists of a pyridine-2-carboxylic acid backbone with a tert-butoxycarbonyl (Boc) protected amine group at the 6-position. This protecting group is crucial for its application in multi-step organic syntheses.
Molecular Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 258497-21-1[1][2] |
| Molecular Formula | C₁₁H₁₄N₂O₄[1][2] |
| Molecular Weight | 238.24 g/mol [2][3] |
| IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid[2] |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=N1)C(=O)O[2] |
| InChI | InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-4-5-7(12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)[2] |
Physicochemical and Spectroscopic Properties
A summary of the available physicochemical and predicted spectroscopic data for this compound is presented below. Experimental data for some properties are limited, and thus, predicted values are also included.
Table of Physicochemical Properties:
| Property | Value | Source |
| Melting Point | Not available | - |
| Boiling Point (Predicted) | 360.4 ± 27.0 °C | [1] |
| Density (Predicted) | 1.293 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in water.[4] | - |
| pKa (Predicted) | 1.07 ± 0.50 | - |
| Flash Point (Predicted) | 171.755 °C | [1] |
| Vapor Pressure (Predicted) | 0 mmHg at 25 °C | [1] |
Spectroscopic Data (Predicted/Typical Ranges):
Table of Spectroscopic Data:
| Spectrum | Characteristic Peaks |
| ¹H NMR | Signals corresponding to the pyridine ring protons, a singlet for the tert-butyl group protons, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the pyridine ring carbons, the carboxylic acid carbonyl carbon, the Boc carbonyl carbon, and the carbons of the tert-butyl group. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching, C=O stretching (from both the carboxylic acid and the carbamate), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the Boc group and the carboxylic acid group. |
Synthesis and Experimental Protocols
This compound is typically synthesized from its parent compound, 6-aminopicolinic acid. The following is a general experimental protocol for the Boc-protection of an amino group.
Experimental Protocol: Boc Protection of 6-Aminopicolinic Acid
Materials:
-
6-Aminopicolinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., dioxane, tetrahydrofuran (THF), or a mixed solvent system)
-
A suitable base (e.g., sodium hydroxide, triethylamine)
-
Water
-
An acid for workup (e.g., citric acid, hydrochloric acid)
-
An organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve 6-aminopicolinic acid in the chosen solvent system.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture for a specified period until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Once the reaction is complete, adjust the pH of the mixture to the acidic range to protonate the carboxylic acid and quench any unreacted base.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure this compound.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of both a carboxylic acid and a protected amine on a pyridine scaffold allows for sequential and regioselective modifications, making it a versatile intermediate.
One of the key applications of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Role as an Intermediate in Kinase Inhibitor Synthesis:
Derivatives of 6-aminopyridine have been identified as potent inhibitors of various kinases, including Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β is a key regulator in many cellular processes, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease and bipolar disorder.[5][6]
The synthesis of such inhibitors often involves the coupling of the carboxylic acid group of this compound with another molecule, followed by the deprotection of the Boc group to reveal the free amine, which can then be further functionalized.
Signaling Pathway Implication (GSK-3β):
The following diagram illustrates a simplified signaling pathway involving GSK-3β and highlights where inhibitors derived from 6-aminopyridine scaffolds might act.
Caption: Simplified GSK-3β signaling pathway and the point of intervention for inhibitors.
Conclusion
This compound is a strategically important molecule for medicinal chemists and drug development professionals. Its bifunctional nature, with a carboxylic acid and a protected amine on a pyridine core, provides a versatile platform for the synthesis of complex, biologically active compounds, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its properties and synthetic routes is essential for its effective utilization in research and development.
References
- 1. chembk.com [chembk.com]
- 2. 6-(((Tert-butoxy)carbonyl)amino)pyridine-2-carboxylic acid | C11H14N2O4 | CID 22726931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid | C11H14N2O4 | CID 20623926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? | MDPI [mdpi.com]
6-N-Boc-Aminopicolinic Acid: A Technical Guide for Researchers
CAS Number: 258497-21-1
Introduction
6-N-Boc-aminopicolinic acid is a derivative of 6-aminopicolinic acid, a heterocyclic compound belonging to the pyridine family. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes this molecule a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The Boc group provides a strategic advantage by preventing the amine from participating in unwanted side reactions while other parts of the molecule, such as the carboxylic acid, are modified. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 6-N-Boc-aminopicolinic acid.
| Property | Value | Source |
| CAS Number | 258497-21-1 | N/A |
| Molecular Formula | C₁₁H₁₄N₂O₄ | N/A |
| Molecular Weight | 238.24 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1][2] |
| Density | ~1.293 g/cm³ (Predicted) | N/A |
| Boiling Point | 360.4 ± 27.0 °C (Predicted) | N/A |
| Flash Point | 171.755 °C | N/A |
| Solubility | The parent compound, 6-aminopicolinic acid, is slightly soluble in water and soluble in DMSO, ethanol, and alkaline solutions. The Boc-protected derivative is expected to have increased solubility in organic solvents. | [2] |
Synthesis and Purification
The synthesis of 6-N-Boc-aminopicolinic acid is typically achieved through the protection of the amino group of 6-aminopicolinic acid using di-tert-butyl dicarbonate ((Boc)₂O).
Experimental Protocol: Synthesis of 6-N-Boc-aminopicolinic acid
Materials:
-
6-aminopicolinic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-aminopicolinic acid in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution to act as a base.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours or overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 using a suitable acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Applications in Research and Drug Discovery
6-N-Boc-aminopicolinic acid serves as a valuable intermediate in the synthesis of complex organic molecules. The Boc protecting group allows for selective reactions to be carried out on the carboxylic acid moiety without interference from the nucleophilic amino group.
Role as a Synthetic Intermediate
The primary application of this compound is as a building block in multi-step synthetic pathways. The carboxylic acid can be activated and coupled with various amines to form amide bonds, a common linkage in many pharmaceutical compounds. After the desired modifications, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in dioxane) to reveal the free amine for further functionalization.
Experimental Protocol: Amide Coupling
Materials:
-
6-N-Boc-aminopicolinic acid
-
A primary or secondary amine
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve 6-N-Boc-aminopicolinic acid in the anhydrous solvent.
-
Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., dilute acid, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.
Biological Relevance and Therapeutic Potential
While 6-N-Boc-aminopicolinic acid itself is not typically biologically active, it is a precursor to compounds with potential therapeutic applications. The parent scaffold, aminopicolinic acid, is found in molecules with a wide range of biological activities. Pyridine carboxylic acid isomers are known scaffolds for drugs targeting tuberculosis, cancer, diabetes, and other conditions.[3]
Derivatives of 6-aminopicolinic acid are of interest in pharmaceutical research. For instance, 6-dialkylaminopyrimidine carboxamides, which can be synthesized from related starting materials, have shown antitubercular activity.[4] This highlights the potential for discovering novel therapeutic agents through the chemical modification of the 6-aminopicolinic acid core, a process facilitated by the use of its Boc-protected form.
Safety and Handling
6-N-Boc-aminopicolinic acid is a chemical reagent and should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-N-Boc-aminopicolinic acid is a highly valuable and versatile building block for organic synthesis. Its key feature, the Boc-protected amine, allows for the selective modification of the carboxylic acid group, making it an essential tool in the construction of complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties and reactivity is beneficial for researchers aiming to leverage this compound in their synthetic endeavors.
References
- 1. CAS 23628-31-1: 6-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-(Boc-amino)picolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-(Boc-amino)picolinic acid, a valuable building block in pharmaceutical research and organic synthesis.[1][2] This document details the synthetic pathway, experimental protocols, and relevant data.
Introduction
6-(Boc-amino)picolinic acid is a derivative of 6-aminopicolinic acid featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality.[1] The Boc group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. The presence of both a carboxylic acid and a protected amine on the pyridine ring makes 6-(Boc-amino)picolinic acid a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[1][2]
Synthetic Pathway
The most common and direct route to 6-(Boc-amino)picolinic acid involves the protection of the amino group of 6-aminopicolinic acid using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride.
A logical workflow for this synthesis is outlined below:
Caption: Experimental workflow for the synthesis of 6-(Boc-amino)picolinic acid.
Experimental Protocol
This section provides a detailed methodology for the synthesis of 6-(Boc-amino)picolinic acid.
Materials:
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Aminopicolinic acid | 23628-31-1 | C₆H₆N₂O₂ | 138.12 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |
| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 6-aminopicolinic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide solution.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with 1 M hydrochloric acid.
-
A white precipitate should form.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 6-(Boc-amino)picolinic acid.
Data Presentation
The following table summarizes typical data obtained for the synthesis of 6-(Boc-amino)picolinic acid.
| Parameter | Value |
| Starting Material | 6-Aminopicolinic acid |
| Product | 6-(Boc-amino)picolinic acid |
| Yield | Typically > 80% |
| Appearance | White to off-white solid |
| Melting Point | 310-319 °C (for starting material) |
| Purity (by NMR) | > 95% |
Signaling Pathways and Logical Relationships
The core of this synthesis is the protection of an amine. The logical relationship is a straightforward chemical transformation.
References
A Technical Guide to 6-((tert-Butoxycarbonyl)amino)picolinic Acid in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the role of 6-((tert-Butoxycarbonyl)amino)picolinic acid as a versatile scaffold in medicinal chemistry. While this molecule is not typically biologically active itself, its structural features make it a valuable starting material for the synthesis of novel therapeutic agents. This guide will explore its synthetic potential, the mechanisms of action of derivative compounds, and the experimental protocols used to characterize them.
Introduction: The Picolinic Acid Scaffold
This compound belongs to the family of pyridine carboxylic acids, which are recognized as "privileged scaffolds" in medicinal chemistry.[1] These core structures are frequently found in a wide array of bioactive molecules and approved drugs targeting conditions ranging from cancer and diabetes to infectious diseases and neurological disorders.[1]
The value of this specific molecule lies in its key functional groups:
-
Picolinic Acid Core: A pyridine ring with a carboxylic acid at position 2. This arrangement is crucial for forming key interactions, such as hydrogen bonds and salt bridges, with biological targets like enzymes and receptors.[1]
-
Protected Amine Group: The amine at position 6 is protected by a tert-Butoxycarbonyl (Boc) group. The Boc group is a standard protecting group in organic synthesis, which is stable under many reaction conditions but can be readily removed under acidic conditions. This allows for selective chemical modifications at the amine position.
-
Synthetic Versatility: The presence of both a carboxylic acid and a protected amine allows this molecule to serve as a versatile building block. The carboxylic acid can be converted to an amide, and the amine, once deprotected, can be acylated, alkylated, or used in other coupling reactions to generate large libraries of diverse compounds.
Synthetic Utility and Workflow
The primary utility of this compound is as an intermediate in multi-step syntheses. A common workflow involves modifying the carboxylic acid group, followed by deprotection and modification of the amine group, or vice-versa. This strategy allows for the systematic exploration of the chemical space around the picolinic acid core to optimize biological activity.
Below is a generalized workflow illustrating how this scaffold can be used to generate a library of potential drug candidates.
Potential Mechanisms of Action of Picolinic Acid Derivatives
Derivatives synthesized from this scaffold have the potential to target a wide range of biological pathways. The specific mechanism of action will depend on the final structure of the molecule. Based on existing research into related compounds, two common mechanisms are enzyme inhibition and antimicrobial activity.[1][2][3]
Many picolinic acid derivatives function as enzyme inhibitors.[1] For instance, they are common components of kinase inhibitors, which block signaling pathways involved in cell proliferation and are a cornerstone of modern cancer therapy.[4]
Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Inhibition
RTKs are cell surface receptors that, upon binding to a growth factor, dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell growth and survival. Small molecule inhibitors often bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and blocking the signal.
The development of novel antibiotics is critical to combatting the rise of multidrug-resistant bacteria.[2][3][5] Picolinic acid derivatives have been explored for their potential as new antimicrobial agents. Their mechanism can vary, from disrupting cell wall synthesis to inhibiting essential bacterial enzymes.
Experimental Protocols
To characterize the biological activity of novel compounds derived from this compound, standardized assays are employed.
This protocol provides a general framework for determining the inhibitory potency (IC50) of a compound against a target enzyme.[6][7]
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Test inhibitor compound (dissolved in DMSO)
-
Assay buffer (optimized for pH and salt concentration for the target enzyme)
-
Any necessary cofactors (e.g., ATP, Mg²⁺)
-
96-well microplates
-
Microplate reader (e.g., spectrophotometer, fluorometer)
Procedure:
-
Prepare Solutions: Create serial dilutions of the test inhibitor in the assay buffer. A typical starting concentration range is 100 µM to 1 nM.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to the wells of a 96-well plate. Add the various concentrations of the inhibitor to the wells. Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).
-
Incubation: Allow the plate to incubate for a set period (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
-
Monitor Reaction: Immediately place the plate in a microplate reader and measure the rate of product formation over time. The detection method depends on the substrate (e.g., change in absorbance or fluorescence).
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To assess the in vitro potency of a compound against one or more bacterial strains.
Materials:
-
Test compound (dissolved in an appropriate solvent)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
96-well microplates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Incubator
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the growth medium directly in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation
Quantitative data from the assays described above should be summarized in tables for clear comparison and analysis.
Table 1: Example Enzyme Inhibition Data for a Kinase Inhibitor Library
| Compound ID | R1 Group | R2 Group | IC50 (nM) vs. Target Kinase |
|---|---|---|---|
| PICO-001 | Phenyl | Acetyl | 5,200 |
| PICO-002 | 4-Fluorophenyl | Acetyl | 1,500 |
| PICO-003 | Phenyl | Cyclopropylcarbonyl | 850 |
| PICO-004 | 4-Fluorophenyl | Cyclopropylcarbonyl | 75 |
Table 2: Example Antimicrobial Activity Data
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| ANTI-001 | Staphylococcus aureus (MRSA) | 16 |
| ANTI-001 | Escherichia coli | >64 |
| ANTI-002 | Staphylococcus aureus (MRSA) | 4 |
| ANTI-002 | Escherichia coli | 32 |
Conclusion
This compound represents a valuable and strategically designed starting material for drug discovery. Its inherent chemical functionalities provide a robust platform for generating diverse molecular libraries. By leveraging established synthetic pathways and high-throughput screening assays, compounds derived from this scaffold can be developed and optimized to target a multitude of disease-related pathways, particularly in the fields of oncology and infectious disease. The methodologies and principles outlined in this guide provide a framework for the rational design and characterization of novel therapeutic agents based on the picolinic acid core.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Antimicrobial Agents | MDPI [mdpi.com]
- 3. Design and Synthesis of Novel Antimicrobial Agents [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of β-aminocarbonyl containing benzothiophene to generate a library of novel bioactive compounds - American Chemical Society [acs.digitellinc.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
The Unexplored Therapeutic Potential of Boc-Aminopicolinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of aminopicolinic acid, a pyridine carboxylic acid scaffold, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a tert-butyloxycarbonyl (Boc) protecting group offers a strategic modification to modulate the physicochemical properties and biological activity of these derivatives. This technical guide provides a comprehensive overview of the current understanding of the biological activities of Boc-aminopicolinic acid derivatives, drawing insights from the broader family of picolinic acid analogs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows to facilitate further research and development in this promising area. While specific data on Boc-aminopicolinic acid derivatives is emerging, this guide serves as a foundational resource by presenting data and methodologies from closely related compounds.
Introduction: The Versatility of the Picolinic Acid Scaffold
Picolinic acid, an isomer of nicotinic acid, is an endogenous metabolite of tryptophan and has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects.[1][2] Its derivatives have been explored for a wide range of therapeutic applications. The strategic placement of an amino group on the picolinic acid backbone creates a versatile platform for further chemical modifications, leading to the synthesis of novel compounds with enhanced biological profiles.
The use of the Boc protecting group on the amino functionality allows for controlled synthetic strategies and can influence the molecule's lipophilicity, cell permeability, and interaction with biological targets. Research on other Boc-protected amino acids has demonstrated that this moiety can be compatible with, and in some cases contribute to, antimicrobial activity, suggesting that Boc-aminopicolinic acid derivatives represent a promising, yet underexplored, class of compounds.[3]
Potential Biological Activities and Mechanisms of Action
Based on the known activities of picolinic acid and its other derivatives, Boc-aminopicolinic acid derivatives are hypothesized to exhibit a range of biological effects.
Anticancer Activity
Picolinic acid itself has demonstrated anti-proliferative effects.[1] Furthermore, various derivatives of the broader pyridine carboxylic acid family have shown potent anticancer activity.[4] For instance, certain picolinamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[4]
Potential Mechanism of Action: The anticancer activity of Boc-aminopicolinic acid derivatives may be mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The parent compound, picolinic acid, is known to suppress T-cell proliferation through the inhibition of c-Myc activation.[5] It is plausible that its derivatives could modulate similar or related pathways.
Signaling Pathway: Potential Inhibition of c-Myc Activation by Picolinic Acid Derivatives
Caption: Potential mechanism of picolinic acid derivatives in T-cells.
Antimicrobial Activity
Studies on protected amino acids have shown that Boc-derivatized compounds can exhibit antimicrobial properties.[3] This suggests that Boc-aminopicolinic acid derivatives could be effective against a range of bacterial and fungal pathogens.
Potential Mechanism of Action: The mechanism of antimicrobial action for Boc-protected amino acids may involve the disruption of microbial cell membranes.[6] The lipophilic nature of the Boc group could facilitate insertion into the lipid bilayer, leading to increased permeability and cell death.
Quantitative Biological Data
While comprehensive quantitative data for a series of Boc-aminopicolinic acid derivatives are not yet widely available in the public domain, the following tables present illustrative data from studies on closely related picolinamide and aminopyridine derivatives to provide a benchmark for expected potencies.
Table 1: Anticancer Activity of Picolinamide Derivatives as VEGFR-2 Inhibitors
| Compound ID | Modification | IC₅₀ (nM) against VEGFR-2 |
| 7h | Thio-urea moiety | 87 |
| 9a | Dithiocarbamate moiety | 27 |
| 9l | Dithiocarbamate moiety | 94 |
| Sorafenib | Reference Drug | 180 |
| Data sourced from a study on picolinamide derivatives.[4] |
Table 2: Antimicrobial Activity of a 2-Aminopyridine Derivative (Compound 2c)
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 39 |
| Bacillus subtilis | Gram-positive | 39 |
| Bacillus cereus | Gram-positive | 78 |
| Enterococcus faecalis | Gram-positive | 78 |
| Micrococcus luteus | Gram-positive | 78 |
| Data sourced from a study on 2-aminopyridine derivatives.[3] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the evaluation of the biological activity of novel compounds. The following sections outline standard methodologies that can be adapted for the screening of Boc-aminopicolinic acid derivatives.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
This assay is a common method for determining cytotoxicity and cell proliferation.
Workflow for SRB Assay
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Methodology:
-
Cell Plating: Cancer cell lines are harvested and seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Compound Treatment: A stock solution of the test compound in DMSO is serially diluted to the desired concentrations in cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds.
-
Incubation: Plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Fixation: After incubation, the supernatant is discarded, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is measured on a plate reader at 510 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined from dose-response curves.
In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Methodology:
-
Preparation of Test Compounds: Stock solutions of the Boc-aminopicolinic acid derivatives are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Controls: A positive control (medium with inoculum, no drug) and a negative control (medium only) are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity). This can be assessed visually or by measuring the optical density using a microplate reader.
Future Directions and Conclusion
The field of Boc-aminopicolinic acid derivatives holds considerable promise for the development of novel therapeutic agents. The initial evidence from related compound classes suggests a strong potential for anticancer and antimicrobial activities. Future research should focus on the systematic synthesis and screening of a library of Boc-aminopicolinic acid derivatives to establish clear structure-activity relationships (SAR).
Key areas for future investigation include:
-
Comprehensive Biological Screening: Evaluating a diverse panel of cancer cell lines and microbial strains to identify lead compounds with high potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these derivatives to understand their mode of action.
-
In Vivo Efficacy and Safety: Advancing promising lead compounds into preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicity profiles.
References
- 1. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the biological activity of the antimicrobial peptide anoplin by membrane anchoring through a lipophilic amino acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-(tert-butoxycarbonylamino)pyridine-2-carboxylic Acid: A Technical Overview
For Immediate Release
This technical guide provides a summary of available and theoretical spectroscopic data for the compound 6-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of its mass spectrometry characteristics and standardized protocols for experimental spectral acquisition.
Executive Summary
This guide presents the predicted mass spectrometry data for various adducts, sourced from publicly available chemical databases.[2] Furthermore, it outlines detailed, standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, and mass spectra, which can be applied by researchers synthesizing or working with this compound.
Mass Spectrometry Data
While experimental data is not available, predicted mass-to-charge ratios (m/z) for several common adducts of 6-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid have been calculated and are presented below. These values are crucial for identifying the compound in mass spectrometry analyses. The monoisotopic mass of the parent molecule is 238.09535 Da.[2]
Table 1: Predicted Mass Spectrometry Data for C₁₁H₁₄N₂O₄ [2]
| Adduct Form | Predicted m/z |
| [M+H]⁺ | 239.10263 |
| [M+Na]⁺ | 261.08457 |
| [M+K]⁺ | 277.05851 |
| [M+NH₄]⁺ | 256.12917 |
| [M-H]⁻ | 237.08807 |
| [M+HCOO]⁻ | 283.09355 |
| [M+CH₃COO]⁻ | 297.10920 |
Data sourced from PubChem. These are computationally predicted values and should be confirmed by experimental analysis.[2]
Nuclear Magnetic Resonance (NMR) Data
As of the date of this publication, no experimental or predicted ¹H or ¹³C NMR data for 6-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid has been found in the public domain. Researchers are advised to acquire experimental data for structural confirmation. A general protocol for this is provided in the following section.
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as 6-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can affect chemical shifts.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] Mix thoroughly until the sample is fully dissolved.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent peak broadening.[4]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, can be added.[3]
-
Transfer: Transfer the clear solution into a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
3.1.2. Data Acquisition
-
Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, operating at a field strength of 300 MHz or higher for improved resolution.
-
Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Locking: The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.[4]
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: Use a delay of 1-5 seconds.
-
Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: Set a spectral width of approximately 200-240 ppm.
-
Acquisition Time: Set to 1-2 seconds.
-
Relaxation Delay: Use a delay of 2 seconds.
-
Number of Scans: Acquire 1024 to 4096 scans, as the ¹³C nucleus is significantly less sensitive than ¹H.
-
3.1.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) file.
-
Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Calibration: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm) or the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts (in ppm) of all peaks in both ¹H and ¹³C spectra.
Mass Spectrometry (MS)
3.2.1. Sample Preparation
-
Mass Measurement: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent or a solvent mixture compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
3.2.2. Data Acquisition
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electrospray Ionization (ESI) is a common choice for molecules of this type.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Source Parameters:
-
Mode: Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.
-
Capillary Voltage: Set between 3-5 kV.
-
Source Temperature: Typically set between 100-150 °C.
-
Desolvation Gas Flow: Optimize the flow of nitrogen or other inert gas to aid in desolvation.
-
-
Mass Analyzer Parameters:
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Resolution: Set the instrument to a high resolution (e.g., >10,000) to enable accurate mass measurements for elemental composition determination.
-
3.2.3. Data Analysis
-
Spectrum Averaging: Average the spectra acquired over a stable infusion period.
-
Peak Identification: Identify the m/z values of the most abundant ions.
-
Accurate Mass Analysis: Compare the experimentally determined accurate mass of the molecular ion with the theoretical mass calculated for the elemental formula C₁₁H₁₄N₂O₄. The difference should ideally be less than 5 ppm.
-
Adduct Identification: Look for common adducts (e.g., [M+Na]⁺, [M+K]⁺) to further confirm the molecular weight.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
Commercial Availability and Application of 6-((tert-Butoxycarbonyl)amino)picolinic Acid in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-((tert-Butoxycarbonyl)amino)picolinic acid is a bifunctional molecule of significant interest in the field of medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and its application as a linker in the synthesis of PROTACs, with a focus on those that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically sold as a white to off-white solid with a purity of 95% or higher. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, catering to both small-scale laboratory research and larger drug development campaigns.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 6-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid | N/A |
| CAS Number | 258497-21-1 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | White to off-white solid | Supplier Data |
| Purity | ≥95% (typically by HPLC) | Supplier Data |
| Melting Point | Not widely reported | N/A |
| Solubility | Soluble in organic solvents such as DMSO and DMF | General Knowledge |
| SMILES | CC(C)(C)OC(=O)NC1=NC=CC=C1C(=O)O | [1] |
| InChI | InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-4-5-7(12-8)9(14)15/h4-6H,1-3H3,(H,12,13,16)(H,14,15) | [1] |
Role in PROTAC Synthesis: A Linker Building Block
The structure of this compound makes it an ideal building block for the linker component of a PROTAC. The molecule possesses two key functional groups: a carboxylic acid and a Boc-protected amine. This arrangement allows for sequential and controlled amide bond formation, a cornerstone of PROTAC synthesis.
The carboxylic acid group can be activated and coupled to an amine-containing E3 ligase ligand, such as a derivative of thalidomide or lenalidomide, which are known to bind to Cereblon. Following this coupling, the Boc protecting group on the amine can be removed under acidic conditions to reveal a free amine. This newly exposed amine can then be coupled to a ligand for the protein of interest (POI), which also contains a carboxylic acid or another suitable functional group. This modular approach provides a versatile strategy for the synthesis of a library of PROTACs with varying linkers and POI ligands.
Experimental Protocol: Synthesis of a PROTAC Intermediate
The following is a representative experimental protocol for the amide coupling of this compound with an amine-containing molecule, a crucial step in the synthesis of a PROTAC. This protocol is adapted from established amide bond formation methodologies frequently employed in the synthesis of complex molecules for drug discovery.
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., an amino-derivative of pomalidomide)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
10% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF (0.1-0.2 M), add the amine-containing E3 ligase ligand (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add BOP or HATU (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 10% aqueous citric acid, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired Boc-protected PROTAC intermediate.
Visualization of the PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a PROTAC utilizing this compound as a key linker component.
Caption: A schematic overview of the synthetic workflow for a PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The ultimate function of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's ubiquitin-proteasome pathway. The following diagram illustrates the key steps in this process.
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of PROTACs. Its bifunctional nature allows for a modular and efficient approach to constructing these complex heterobifunctional molecules. Understanding the principles of PROTAC design and the experimental methodologies for their synthesis, as outlined in this guide, is crucial for researchers and drug development professionals seeking to leverage the power of targeted protein degradation for therapeutic intervention. The continued exploration of novel linkers and E3 ligase ligands will undoubtedly expand the utility of this exciting therapeutic modality.
References
An In-depth Technical Guide to the Purity and Analysis of 6-N-Boc-aminopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity and structural integrity of 6-N-Boc-aminopicolinic acid, a key building block in the synthesis of complex molecules for pharmaceutical and research applications. The tert-butyloxycarbonyl (Boc) protecting group is crucial for controlled chemical synthesis, and its proper installation and the overall purity of the resulting compound are paramount for successful downstream applications.
Introduction
6-N-Boc-aminopicolinic acid is a derivative of picolinic acid, featuring an amino group at the 6-position protected by a Boc group. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and bespoke chemical entities. Ensuring the purity of this reagent is a critical quality control step to guarantee the integrity and desired activity of the final products. This guide outlines the principal analytical techniques for its characterization: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Analytical Workflow
The comprehensive analysis of 6-N-Boc-aminopicolinic acid involves a multi-step workflow to confirm its identity, quantify its purity, and identify any potential impurities. A typical analytical workflow is depicted below.
Caption: Analytical workflow for 6-N-Boc-aminopicolinic acid.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC is the primary method for determining the purity of 6-N-Boc-aminopicolinic acid. This technique separates the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient: A typical gradient might run from 10% to 90% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: A sample solution of 1 mg/mL in a 1:1 mixture of water and acetonitrile.
Data Presentation:
The purity is determined by the area percentage of the main peak in the chromatogram.
| Parameter | Typical Result |
| Retention Time | ~12.5 min |
| Purity (by area %) | ≥98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an essential tool for the unambiguous structural confirmation of 6-N-Boc-aminopicolinic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.[1]
Experimental Protocol:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound dissolved in 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
¹H NMR Acquisition: Standard parameters with 16 scans and a 1-second relaxation delay.[1]
-
¹³C NMR Acquisition: Proton-decoupled acquisition with 1024 scans and a 2-second relaxation delay.[1]
Data Presentation:
The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (tert-butyl) | ~1.5 | singlet | 9H |
| Pyridine Ring Protons | 7.0 - 8.5 | multiplet | 3H |
| NH Proton | ~9.0 (broad) | singlet | 1H |
| COOH Proton | >10.0 (broad) | singlet | 1H |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (ppm) |
| Boc (methyls) | ~28 |
| Boc (quaternary) | ~80 |
| Pyridine Ring Carbons | 110 - 150 |
| Boc (carbonyl) | ~155 |
| Carboxylic Acid (carbonyl) | >165 |
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of 6-N-Boc-aminopicolinic acid and to identify potential impurities. Electrospray ionization (ESI) is a common technique for this type of analysis.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Positive or negative ion mode.
-
Sample Preparation: The sample is typically introduced via the HPLC eluent or direct infusion after dissolving in a suitable solvent like methanol or acetonitrile.
Data Presentation:
The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound.
Table 3: Expected Mass Spectrometry Data
| Parameter | Expected Value (m/z) |
| Molecular Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 g/mol |
| [M+H]⁺ (Positive Mode) | 239.10 |
| [M-H]⁻ (Negative Mode) | 237.08 |
Characteristic fragmentation in MS/MS analysis often involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion.[2]
Potential Impurity Profile
Impurities in 6-N-Boc-aminopicolinic acid can arise from the starting materials or side reactions during synthesis. A logical diagram of a potential impurity profile is presented below.
Caption: Potential impurity profile for 6-N-Boc-aminopicolinic acid.
Conclusion
The analytical methods outlined in this guide—HPLC, NMR, and MS—provide a robust framework for the comprehensive purity assessment and structural verification of 6-N-Boc-aminopicolinic acid. A combination of these techniques is essential to ensure the high quality and reliability of this important synthetic intermediate for research and drug development professionals.
References
An In-depth Technical Guide on the Thermodynamic Properties of 6-((tert-Butoxycarbonyl)amino)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermodynamic properties of 6-((tert-Butoxycarbonyl)amino)picolinic acid, a compound of interest in pharmaceutical development and organic synthesis. Due to a lack of publicly available experimental data for this specific molecule, this document provides a comprehensive overview of the theoretical and predicted properties, alongside detailed, generalized experimental protocols for their determination. This guide serves as a foundational resource for researchers initiating studies on this compound, offering the necessary theoretical framework and practical methodologies to ascertain its thermodynamic profile.
Introduction
This compound, also known as 6-(Boc-amino)picolinic acid, is a derivative of picolinic acid featuring a tert-Butoxycarbonyl (Boc) protecting group. The thermodynamic properties of active pharmaceutical ingredients (APIs) and synthetic intermediates are critical for drug development, influencing factors such as stability, solubility, and bioavailability. A thorough understanding of these properties is essential for process development, formulation, and ensuring product quality and efficacy.
This whitepaper aims to provide a detailed, albeit predictive, overview of the key thermodynamic parameters for this compound and to equip researchers with the standard methodologies to experimentally verify these properties.
Predicted Physicochemical Properties
While experimental data is scarce, computational methods provide estimations of the physicochemical properties of this compound. These predicted values, summarized in Table 1, offer a preliminary understanding of the molecule's behavior.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₄ | --INVALID-LINK--[1] |
| Molar Mass | 238.24 g/mol | --INVALID-LINK--[1] |
| Density | 1.293 ± 0.06 g/cm³ | --INVALID-LINK--[1] |
| Boiling Point | 360.4 ± 27.0 °C | --INVALID-LINK--[1] |
| Flash Point | 171.755 °C | --INVALID-LINK--[1] |
| Vapor Pressure | 0 mmHg at 25°C | --INVALID-LINK--[1] |
| Refractive Index | 1.578 | --INVALID-LINK--[1] |
Experimental Protocols for Thermodynamic Characterization
To ascertain the definitive thermodynamic properties of this compound, a series of standard analytical techniques should be employed. The following sections detail the generalized experimental protocols for these essential measurements.
Determination of Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point and enthalpy of fusion of crystalline solids.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature significantly above the melting point.
-
-
Data Analysis:
-
The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
References
An In-depth Technical Guide to the Safety and Handling of 6-((tert-Butoxycarbonyl)amino)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-((tert-Butoxycarbonyl)amino)picolinic acid, a key reagent in pharmaceutical and chemical research. The following sections detail its hazards, proper handling procedures, and emergency protocols to ensure a safe laboratory environment.
Chemical Identification and Physical Properties
This compound, also known as 6-N-Boc-aminopicolinic acid, is a Boc-protected derivative of 6-aminopicolinic acid. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| CAS Number | 258497-21-1 | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | Not available | |
| Boiling Point | 360.4 ± 27.0 °C (Predicted) | |
| Solubility | Soluble in cold and hot water | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be aware of its potential health effects.
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
| Metric | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 178 mg/kg | Bird (for Picolinic Acid) | [3] |
Routes of Exposure:
-
Ingestion: Harmful if swallowed.[4]
-
Inhalation: May cause respiratory tract irritation.[4]
-
Skin Contact: Causes skin irritation.[4]
-
Eye Contact: Causes serious eye irritation.[4]
Experimental Protocols and Handling
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to minimize exposure risk.
Caption: Personal Protective Equipment Workflow.
Safe Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Avoid contact with incompatible materials such as strong oxidizing agents, reducing agents, strong bases, and strong acids.[2]
Boc Deprotection Considerations
The tert-butoxycarbonyl (Boc) protecting group is acid-labile. Care must be taken during reactions and work-up to avoid premature deprotection.
Caption: Boc Deprotection Reaction Pathway.
Emergency Procedures
First-Aid Measures
| Exposure | First-Aid Protocol |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: May emit toxic fumes of carbon oxides and nitrogen oxides under fire conditions.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
A systematic approach is crucial for cleaning up spills to prevent exposure and environmental contamination.
Caption: Accidental Spill Cleanup Workflow.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[5]
-
Conditions to Avoid: Heat, ignition sources, and incompatible materials.[2]
-
Incompatible Materials: Strong oxidizing agents, reducing agents, strong bases, and strong acids.[2]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.[6]
Ecotoxicity
Specific ecotoxicity data for this compound is not available. However, the parent compound, picolinic acid, is listed as harmful to aquatic life.[6] Therefore, releases to the environment should be avoided.
This technical guide is intended to provide comprehensive safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use and consult with your institution's environmental health and safety department for any additional guidance.
References
- 1. 6-(((Tert-butoxy)carbonyl)amino)pyridine-2-carboxylic acid | C11H14N2O4 | CID 22726931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. hmdb.ca [hmdb.ca]
- 4. 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid | C11H14N2O4 | CID 20623926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Building Block: A Technical Review of 6-(Boc-amino)picolinic Acid Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(tert-Butoxycarbonylamino)picolinic acid, commonly referred to as 6-(Boc-amino)picolinic acid, has emerged as a pivotal building block in medicinal chemistry and synthetic organic chemistry. Its unique structural features—a pyridine ring functionalized with a carboxylic acid at the 2-position and a Boc-protected amine at the 6-position—offer a versatile platform for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for selective and sequential chemical modifications, making it an invaluable tool in the construction of compound libraries for drug discovery and the development of targeted therapeutics. This technical guide provides an in-depth review of the applications of 6-(Boc-amino)picolinic acid, with a focus on its role in the synthesis of kinase inhibitors, matrix metalloproteinase (MMP) inhibitors, and antiviral agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.
Core Applications in Medicinal Chemistry
The picolinamide scaffold, derived from picolinic acid, is a privileged structure in drug discovery, known for its ability to interact with various biological targets. The presence of the Boc-protected amine in 6-(Boc-amino)picolinic acid provides a convenient handle for introducing diversity and modulating the physicochemical properties of the final compounds.
Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The picolinamide scaffold has been successfully employed in the design of potent and selective kinase inhibitors. 6-(Boc-amino)picolinic acid serves as a key starting material for the synthesis of these inhibitors, where the picolinamide core acts as a hinge-binding motif, and the substituent introduced at the 6-amino position can be tailored to interact with other regions of the kinase active site to enhance potency and selectivity.
A notable application is in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which play a crucial role in tumor angiogenesis.[1][2] The general synthetic strategy involves the amide coupling of a picolinic acid derivative with a suitable amine, followed by further modifications.
Quantitative Data: VEGFR-2 Kinase Inhibition
The following table summarizes the in vitro inhibitory activities of representative picolinamide-based VEGFR-2 inhibitors.
| Compound ID | Structure | VEGFR-2 IC₅₀ (µM)[2] | Antiproliferative Activity (A549) IC₅₀ (µM)[2] | Antiproliferative Activity (HepG2) IC₅₀ (µM)[2] |
| 8a | 0.87 | 15.3 | 21.5 | |
| 8j | 0.53 | 12.5 | 18.2 | |
| 8l | 0.29 | 13.1 | 19.4 | |
| 8u | 1.22 | 18.7 | 25.6 | |
| Sorafenib | - | 19.3 | 29.0 | |
| Axitinib | - | 22.4 | 38.7 |
Experimental Protocol: Synthesis of Picolinamide-Based VEGFR-2 Kinase Inhibitors
This protocol describes a general two-step synthesis of picolinamide derivatives, adapted from the synthesis of related VEGFR-2 inhibitors.[2]
Step 1: Synthesis of 4-Chloropicolinamide Derivatives
-
To a solution of 2-picolinic acid (1.0 eq) in thionyl chloride (10 vol), add a catalytic amount of DMF.
-
Heat the mixture to reflux and stir for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain 4-chloropicolinoyl chloride.
-
Dissolve the crude 4-chloropicolinoyl chloride in anhydrous dichloromethane (DCM) (10 vol).
-
To this solution, add the desired amine (1.1 eq) and triethylamine (TEA) (2.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-chloropicolinamide derivative.
Step 2: Synthesis of Final Picolinamide Derivatives
-
To a solution of the 4-chloropicolinamide derivative (1.0 eq) in a suitable solvent such as DMF, add the appropriate amine or aniline (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final picolinamide derivative.
Workflow for Picolinamide-Based Kinase Inhibitor Synthesis
Caption: General synthetic workflow for picolinamide kinase inhibitors.
Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The development of selective MMP inhibitors is a significant therapeutic goal. The picolinamide scaffold can be utilized to design MMP inhibitors where the pyridine nitrogen and the amide carbonyl can coordinate with the catalytic zinc ion in the active site. The Boc-protected amine at the 6-position of 6-(Boc-amino)picolinic acid allows for the introduction of various side chains that can interact with the specificity pockets (S1', S2', etc.) of the MMPs, thereby conferring selectivity.
While specific examples starting directly from 6-(Boc-amino)picolinic acid are not abundant in the readily available literature, the synthesis of other aminopicolinic acid derivatives for this purpose provides a clear blueprint for its potential application.[3]
Quantitative Data: MMP Inhibition by Picolinamide Analogs
The following data for related MMP inhibitors highlights the potential for developing potent inhibitors based on the picolinamide scaffold.
| Compound | MMP-1 IC₅₀ (nM) | MMP-2 IC₅₀ (nM) | MMP-8 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) | MMP-13 IC₅₀ (nM) | MMP-14 IC₅₀ (nM) |
| Compound 10c | >10000 | 5000 | 5000 | >10000 | 12.0 | >10000 |
| Compound 10d | >10000 | 730 | 600 | >10000 | 3.4 | >10000 |
| (S)-17c | >10000 | >10000 | >10000 | >10000 | 6.3 | >10000 |
Data for illustrative picolinamide-related MMP inhibitors.
Experimental Protocol: General Amide Coupling for MMP Inhibitor Synthesis
This protocol outlines a standard procedure for the coupling of a carboxylic acid like 6-(Boc-amino)picolinic acid with an amine, which is a fundamental step in the synthesis of picolinamide-based MMP inhibitors.
-
Dissolve 6-(Boc-amino)picolinic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.
-
Add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an additive like HOBt (1.2 eq).
-
Add a suitable base, for example, DIPEA (2.0-3.0 eq) or TEA (2.0 eq), to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired picolinamide.
Logical Relationship for MMP Inhibitor Design
Caption: Interaction model of a picolinamide-based MMP inhibitor.
Antiviral Agents
The picolinamide scaffold has also been investigated for its potential antiviral activity. While the direct use of 6-(Boc-amino)picolinic acid in the synthesis of antiviral agents is not extensively documented in publicly available literature, the broader class of picolinic acid derivatives has shown promise. For instance, picolinic acid itself has demonstrated broad-spectrum antiviral activity against enveloped viruses like SARS-CoV-2 and influenza A virus by inhibiting viral entry. This suggests that derivatives of picolinic acid, including those accessible from 6-(Boc-amino)picolinic acid, could be valuable leads in the development of new antiviral therapies. The 6-amino position provides a handle to attach moieties that could enhance antiviral potency or target specific viral proteins.
Conclusion
6-(Boc-amino)picolinic acid is a highly valuable and versatile building block for the synthesis of biologically active molecules. Its utility in constructing kinase and matrix metalloproteinase inhibitors is evident from the successful development of potent compounds based on the picolinamide scaffold. While its application in antiviral drug discovery is less explored, the inherent biological activity of the picolinamide core suggests significant potential. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of 6-(Boc-amino)picolinic acid in their drug discovery and development endeavors. Further exploration of this scaffold in combinatorial chemistry and the synthesis of novel therapeutics is warranted and expected to yield exciting new discoveries.
References
- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Derivatives as New Zinc Binding Groups for the Design of Selective Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 6-((tert-Butoxycarbonyl)amino)picolinic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-((tert-Butoxycarbonyl)amino)picolinic acid is a non-canonical amino acid derivative that can be incorporated into peptide chains to introduce unique structural and functional properties. The picolinic acid moiety acts as a metal-chelating group and can be utilized to create peptides with novel binding capabilities or to introduce conformational constraints. The tert-Butoxycarbonyl (Boc) protecting group on the amino function allows for its use in standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing the Boc/Bzl protection strategy. These application notes provide a comprehensive guide to the utilization of this versatile building block in peptide synthesis.
Applications
The incorporation of 6-aminopicolinic acid into peptides can be explored for a variety of applications in research and drug development:
-
Metal-Chelating Peptides: The picolinic acid scaffold is a known bidentate chelator for various metal ions. Peptides containing this moiety can be designed as novel agents for metal sequestration, as catalysts, or as imaging agents when complexed with radioisotopes.
-
Constrained Peptides and Peptidomimetics: The rigid pyridine ring of picolinic acid can be used to induce specific secondary structures or to create conformationally constrained peptides. Such peptides often exhibit enhanced biological activity and stability compared to their linear counterparts.
-
Bioactive Peptide Analogs: Introducing 6-aminopicolinic acid into the sequence of known bioactive peptides can lead to analogs with altered receptor binding affinities, improved pharmacokinetic profiles, or novel mechanisms of action. Research has shown that derivatives of picolinic acid possess potential anticonvulsant activity, opening avenues for neurological drug discovery.[1]
-
Probes for Studying Protein-Protein Interactions: Peptides containing this functional group can be used as tools to probe and modulate protein-protein interactions, where the picolinic acid moiety might interact with metal ions at the interface or provide a rigid scaffold for optimized binding.
Experimental Protocols
The following protocols are based on well-established solid-phase peptide synthesis principles and can be adapted for the incorporation of this compound.
Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle for Incorporation of this compound
This protocol outlines the manual steps for incorporating a single residue of Boc-6-amino-picolinic acid-OH into a growing peptide chain on a solid support using the Boc/Bzl strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (Boc-6-NH-Pic-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL/g resin).
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
-
Drain the solution and repeat the treatment with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.
-
Wash the resin with DCM (3 x 10 mL/g resin) and then with DMF (3 x 10 mL/g resin).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5 x 10 mL/g resin) to remove excess base.
-
-
Coupling of Boc-6-amino-picolinic acid:
-
In a separate vessel, pre-activate a solution of Boc-6-amino-picolinic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF for 2-3 minutes.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, continue the coupling for another hour or consider a double coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin) to remove excess reagents and byproducts.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Continuation of Synthesis: The resin is now ready for the next deprotection and coupling cycle.
Caption: General workflow for solid-phase peptide synthesis incorporating Boc-6-amino-picolinic acid.
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Caution: This procedure involves the use of hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Peptide-resin (fully synthesized)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether, cold
-
Acetic acid
-
Milli-Q water
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., 10% anisole) to the resin.
-
Cool the apparatus to -5 to 0 °C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Repeat the ether wash several times.
-
-
Peptide Extraction:
-
Extract the crude peptide from the resin with a suitable solvent, such as 10% aqueous acetic acid.
-
Filter to remove the resin beads.
-
-
Lyophilization: Freeze-dry the aqueous peptide solution to obtain the crude peptide powder.
Protocol 3: Purification and Characterization
Materials:
-
Crude peptide
-
Milli-Q water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous solvent (e.g., water with 0.1% TFA).
-
Purify the peptide by RP-HPLC using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the desired peptide peak.
-
-
Characterization:
-
Confirm the identity and purity of the collected fractions by analytical RP-HPLC.
-
Determine the molecular weight of the purified peptide using mass spectrometry to confirm the incorporation of the 6-aminopicolinic acid residue.
-
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively reported in the literature, a general expectation for the coupling of non-standard amino acids under optimized conditions is provided below for comparison. Researchers should perform initial small-scale syntheses to determine the optimal coupling times and reagent equivalencies for their specific peptide sequence.
Table 1: Expected Performance Metrics for Peptide Synthesis
| Parameter | Standard Amino Acid | Boc-6-amino-picolinic acid (Expected) |
| Coupling Efficiency | >99% | 95-99% |
| Crude Peptide Purity | 70-90% | 60-85% |
| Overall Yield | Sequence dependent | Sequence dependent |
Note: The expected values for Boc-6-amino-picolinic acid are estimates based on general principles of SPPS with sterically hindered or unusual amino acids. Actual results may vary depending on the peptide sequence and synthesis conditions.
Logical Relationships in SPPS
The successful synthesis of a peptide is a step-wise process where each step is critical for the final outcome. The logical relationship between the key stages of SPPS is depicted in the following diagram.
Caption: Logical flow of solid-phase peptide synthesis from resin to purified product.
Conclusion
The use of this compound in solid-phase peptide synthesis offers a valuable strategy for the development of novel peptides with unique properties. While specific literature on its application is limited, the provided protocols, based on standard and robust SPPS methodologies, serve as a strong foundation for researchers to incorporate this building block into their synthetic targets. Careful optimization of coupling conditions and thorough characterization of the final product are essential for successful synthesis and downstream applications.
References
6-(Boc-amino)picolinic Acid: A Versatile Linker for Advanced PROTAC Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[4][5] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in more rigid and functionalized linkers to enhance PROTAC performance.[6][7]
This document provides detailed application notes and protocols for the use of 6-(Boc-amino)picolinic acid as a rigid, aromatic linker in PROTAC synthesis and evaluation. The picolinic acid scaffold introduces conformational rigidity, which can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced stability of the ternary complex.[8][9]
Advantages of 6-(Boc-amino)picolinic Acid as a PROTAC Linker
The incorporation of a rigid aromatic structure like picolinic acid into a PROTAC linker offers several potential advantages over traditional flexible linkers:
-
Enhanced Ternary Complex Stability: By reducing the entropic penalty associated with the conformational freedom of flexible linkers, rigid linkers can promote a more stable and productive ternary complex (POI-PROTAC-E3 ligase), leading to more efficient ubiquitination and degradation.[7]
-
Improved Pharmacokinetics: The constrained conformation of rigid linkers can lead to improved metabolic stability and better overall pharmacokinetic properties.[7]
-
Increased Selectivity: A well-designed rigid linker can disfavor the formation of off-target ternary complexes, thereby increasing the selectivity of the PROTAC.[9]
-
Modulation of Physicochemical Properties: The aromatic nature of the picolinic acid ring can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.[10]
Data Presentation: Comparative Performance of PROTACs with Different Linker Types
The following tables summarize representative data from various studies, illustrating the impact of linker composition on the degradation of key therapeutic targets. While specific data for 6-(Boc-amino)picolinic acid is limited, the presented data for PROTACs with rigid and aromatic linkers provide a valuable comparison against those with flexible linkers.
Table 1: Comparison of PROTAC Efficacy with Flexible vs. Rigid Linkers
| Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Androgen Receptor | VHL | Flexible (Alkyl/PEG) | ~50 | >90 | [4] |
| Androgen Receptor | VHL | Rigid (Piperazine-based) | <1 | >90 | [4] |
| BTK | CRBN | Flexible (Alkyl Chain) | 1-40 | >90 | [6] |
| BET | VHL | Rigid (Ethynyl Group) | pM range | >90 | [4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Physicochemical Properties of PROTACs with Different Linker Architectures
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | TPSA (Ų) | Reference |
| Clinical CRBN PROTACs (average) | Various (often with rigid components) | 711 - 958 | -0.6 to 6.8 | 96 - 238 | [11] |
| Orally Absorbed PROTACs | Various | < 1000 | < 5 | < 140 | [12] |
cLogP: Calculated octanol-water partition coefficient. TPSA: Topological Polar Surface Area.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing a 6-(Boc-amino)picolinic acid linker.
Protocol 1: Synthesis of a PROTAC via Sequential Amide Coupling
This protocol describes a two-step amide coupling strategy to synthesize a PROTAC using 6-(Boc-amino)picolinic acid.
Step A: Coupling of the First Ligand to the Picolinic Acid Linker
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the first ligand (containing a primary or secondary amine, 1.0 eq) and 6-(Boc-amino)picolinic acid (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) to the solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise while stirring.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step B: Boc Deprotection
-
Dissolution: Dissolve the purified Boc-protected intermediate from Step A in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the disappearance of the Boc-protected intermediate by LC-MS.
-
Solvent Removal: Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual TFA. The resulting amine-TFA salt is often used directly in the next step.
Step C: Coupling of the Second Ligand
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the amine intermediate from Step B (1.0 eq) and the second ligand (containing a carboxylic acid, 1.1 eq) in anhydrous DMF.
-
Activation and Coupling: Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq, to neutralize the TFA salt and catalyze the reaction).
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, perform an aqueous work-up as described in Step A-6. Purify the final crude PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to achieve high purity (>95%).
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This assay quantifies the reduction in the levels of the target protein following treatment with a PROTAC.[3][13]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[14]
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[15][16][17][18][19]
-
Reagent Preparation:
-
Prepare solutions of a terbium (Tb)-labeled antibody against a tag on the POI (e.g., His-tag) and a fluorescently labeled antibody (e.g., FITC or AF488) against a tag on the E3 ligase (e.g., GST-tag).
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
-
Assay Setup: In a microplate, add the tagged POI, tagged E3 ligase, the corresponding antibodies, and the serially diluted PROTAC.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes) to allow for complex formation to reach equilibrium.
-
Measurement: Measure the TR-FRET signal on a compatible microplate reader (excitation at ~340 nm, emission at both ~620 nm for Tb and ~520 nm for the acceptor fluorophore).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration. An increase in the TR-FRET signal indicates the formation of the ternary complex.
Mandatory Visualizations
Caption: A workflow for the modular synthesis of a PROTAC.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated degradation of the Androgen Receptor.[10][20][21][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 10. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. PROTACs targeting androgen receptor signaling: Potential therapeutic agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]
- 23. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Picolinamide-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. Picolinamide derivatives, synthesized from precursors like 6-((tert-butoxycarbonyl)amino)picolinic acid, have emerged as a versatile and promising scaffold for the development of potent and selective kinase inhibitors. Notably, this scaffold has shown significant promise in the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.
These application notes provide a comprehensive guide to the synthesis and evaluation of picolinamide-based kinase inhibitors, with a focus on VEGFR-2 as a primary target. Detailed protocols for chemical synthesis, in vitro kinase activity assessment, and cell-based proliferation assays are presented to facilitate the discovery and development of novel therapeutic agents.
Data Presentation: In Vitro Activity of Picolinamide-Based VEGFR-2 Inhibitors
The following table summarizes the in vitro biological activities of a series of representative picolinamide-based kinase inhibitors against VEGFR-2 and various cancer cell lines. This data highlights the structure-activity relationship (SAR) and the potential of this chemical scaffold.
| Compound ID | Structure | VEGFR-2 IC₅₀ (nM)[1] | A549 Cell Line IC₅₀ (µM)[2] | HepG2 Cell Line IC₅₀ (µM)[2] |
| 1a | N-(4-chlorophenyl)-6-[(E)-2-(pyridin-2-yl)ethenyl]picolinamide | 870 | 16.2 | 21.6 |
| 1b | N-(4-methoxyphenyl)-6-[(E)-2-(pyridin-2-yl)ethenyl]picolinamide | 530 | 12.5 | 20.6 |
| 1c | N-(p-tolyl)-6-[(E)-2-(pyridin-2-yl)ethenyl]picolinamide | 290 | 13.2 | 18.2 |
| Sorafenib | (Reference Compound) | 180[1] | 19.3[2] | 29.0[2] |
Signaling Pathway
The diagram below illustrates the VEGFR-2 signaling pathway, a critical regulator of angiogenesis. Picolinamide-based inhibitors typically function by competing with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and the subsequent downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Experimental Protocols
Protocol 1: Synthesis of a Picolinamide-Based Kinase Inhibitor
This protocol describes a general method for the synthesis of N-aryl-6-aminopicolinamides, a core structure for many VEGFR-2 inhibitors, through the amide coupling of this compound with an appropriate aniline, followed by deprotection.
Experimental Workflow
Caption: Synthetic workflow for picolinamide kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Amide Coupling:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected picolinamide intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final picolinamide product. Further purification by chromatography may be necessary.
-
Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Synthesized picolinamide inhibitor
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: HUVEC Proliferation Assay
This cell-based assay evaluates the anti-proliferative effect of the synthesized inhibitors on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
Synthesized picolinamide inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with serial dilutions of the test inhibitor in the presence of a stimulating concentration of VEGF-A (e.g., 20 ng/mL). Include appropriate controls (vehicle control, VEGF-A only, and no treatment).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC₅₀ value.[3][4][5]
Conclusion
The 6-aminopicolinic acid scaffold serves as a valuable starting point for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented here provide a solid foundation for researchers to design, synthesize, and evaluate novel picolinamide-based compounds, particularly those targeting the VEGFR-2 signaling pathway, for potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity.
References
- 1. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Coupling with 6-N-Boc-aminopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-N-Boc-aminopicolinic acid is a valuable building block in the synthesis of modified peptides for various applications in drug discovery and development. Its unique structure, featuring a pyridine ring, can impart specific conformational constraints and potential metal-chelating properties to the resulting peptides. However, the steric hindrance posed by the Boc protecting group and the electronic nature of the picolinic acid scaffold can present challenges in achieving efficient peptide bond formation.
These application notes provide detailed protocols for the successful coupling of 6-N-Boc-aminopicolinic acid to the N-terminus of a peptide, utilizing both solid-phase and solution-phase methodologies. The protocols emphasize the use of highly efficient uronium/aminium salt-based coupling reagents to overcome the steric challenges and ensure high coupling yields.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like 6-N-Boc-aminopicolinic acid. The following table summarizes the typical performance of various coupling reagents in terms of reaction time and expected purity for such challenging couplings.
| Coupling Reagent | Typical Coupling Time | Expected Crude Purity (%) | Notes |
| HATU | 15-60 minutes | >90% | Highly efficient for hindered couplings with minimal racemization. Often the reagent of choice for difficult sequences.[1][2] |
| HBTU | 15-60 minutes | 85-95% | A reliable and widely used coupling reagent, offering a good balance of reactivity and cost.[2] |
| PyBOP | 15-60 minutes | 85-95% | A phosphonium-based reagent that is also highly effective for hindered couplings.[2] |
| DIC/HOBt | 1-2 hours | 70-90% | A classic and cost-effective carbodiimide-based method. May require longer reaction times or double coupling for hindered residues.[2] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes the coupling of 6-N-Boc-aminopicolinic acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
6-N-Boc-aminopicolinic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc deprotection, if applicable)
-
Trifluoroacetic acid (TFA) (for Boc deprotection and cleavage)
-
Scavengers (e.g., triisopropylsilane, water)
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
N-terminal Deprotection (if necessary):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Boc Deprotection: For Boc-protected N-termini, treat with 50% TFA in DCM (1 x 1 minute, 1 x 20 minutes).[3]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual deprotection reagents and byproducts.
-
Coupling Reaction:
-
In a separate vial, dissolve 6-N-Boc-aminopicolinic acid (2.0 equivalents relative to resin loading) and HATU (1.95 equivalents) in anhydrous DMF.
-
Add DIPEA (4.0 equivalents) to the solution and vortex briefly.
-
Immediately add the activated 6-N-Boc-aminopicolinic acid solution to the swollen and deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to monitor the completion of the reaction. A negative test indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Washing: Wash the resin with DMF (3-5 times), DCM (3-5 times), and finally with methanol (2-3 times) to remove excess reagents and byproducts. Dry the resin under vacuum.
-
Cleavage and Final Deprotection:
-
Prepare a cleavage cocktail appropriate for the resin and peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Solution-Phase Peptide Synthesis Protocol
This protocol describes the coupling of 6-N-Boc-aminopicolinic acid to a peptide with a free N-terminus in solution.
Materials:
-
Peptide with a free N-terminus (as a hydrochloride or trifluoroacetate salt)
-
6-N-Boc-aminopicolinic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Protocol:
-
Reactant Dissolution: Dissolve the peptide with a free N-terminus (1.0 equivalent) and 6-N-Boc-aminopicolinic acid (1.1 equivalents) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (3.0-4.0 equivalents) to the solution to neutralize the peptide salt and to act as the base for the coupling reaction. Stir the mixture for 5-10 minutes at room temperature.
-
Coupling Reagent Addition: Add HBTU (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude Boc-protected peptide.
-
-
Final Boc Deprotection:
-
Dissolve the crude Boc-protected peptide in a solution of 25-50% TFA in DCM.
-
Stir the solution at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in TFA removal).
-
The resulting crude peptide can be purified by preparative RP-HPLC.
-
Purification and Characterization
The crude peptide, whether from solid-phase or solution-phase synthesis, will require purification.
Recommended Purification Method:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying peptides.[5][6]
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The gradient will need to be optimized based on the hydrophobicity of the peptide.
-
Detection: UV detection at 214 nm and 280 nm.
-
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified peptide.
-
Analytical RP-HPLC: To assess the purity of the final product.
Mandatory Visualizations
Caption: General workflow for the synthesis and purification of peptides coupled with 6-N-Boc-aminopicolinic acid.
Caption: Simplified mechanism of peptide coupling with 6-N-Boc-aminopicolinic acid.
References
Application Notes and Protocols: Deprotection of Boc Group from 6-((tert-butoxycarbonyl)amino)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides detailed protocols for the deprotection of the Boc group from 6-((tert-butoxycarbonyl)amino)picolinic acid to yield 6-aminopicolinic acid, a valuable building block in medicinal chemistry and materials science.[3] The protocols outlined below utilize common acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), and are designed to be readily implemented in a standard laboratory setting.
Reaction Mechanism
The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by an acid (H⁺).[4] This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4] The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[4] The liberated amine is then protonated by the excess acid present in the reaction medium, typically affording the corresponding amine salt.
A potential side reaction involves the electrophilic tert-butyl cation alkylating nucleophilic sites on the substrate or solvent.[5] This can be mitigated by the use of scavengers, such as anisole or thioanisole, particularly for sensitive substrates.
Experimental Workflow
The general workflow for the deprotection of this compound is depicted below. This process includes the reaction setup, monitoring, work-up, and isolation of the final product.
Caption: General experimental workflow for the Boc deprotection.
Quantitative Data
While specific quantitative data for the deprotection of this compound is not extensively reported in publicly available literature, the following table provides typical conditions and expected outcomes based on general procedures for Boc deprotection of related aminopyridine and amino acid substrates.[6][7][8] Researchers should consider these as starting points for optimization.
| Reagent | Solvent | Concentration | Temperature (°C) | Time (h) | Typical Yield (%) | Purity Notes |
| TFA | Dichloromethane (DCM) | 20-50% (v/v) | Room Temperature | 0.5 - 2 | >90 | Generally high purity, obtained as TFA salt. |
| HCl | 1,4-Dioxane | 4 M | Room Temperature | 1 - 4 | >90 | High purity, obtained as HCl salt. |
| HCl | Methanol (MeOH) | 1.25 M | Room Temperature | 2 - 12 | >85 | Potential for esterification of the carboxylic acid. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a common and generally effective method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA in a 1:1 to 1:4 ratio of substrate to TFA (v/v with respect to DCM, typically a 25-50% solution of TFA in DCM).[6]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting residue, add cold diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 6-aminopicolinic acid as its TFA salt.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides an alternative to TFA and yields the hydrochloride salt of the product.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
1,4-Dioxane (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Suspend this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[7][8]
-
Stir the mixture at room temperature for 1 to 4 hours. The reaction mixture may become a clear solution as the reaction progresses.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Triturate the residue with diethyl ether to afford a solid precipitate.
-
Isolate the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 6-aminopicolinic acid as its hydrochloride salt.
Signaling Pathways and Logical Relationships
The deprotection of a Boc-protected amine is a key step in multi-step organic syntheses, particularly in the construction of complex molecules like pharmaceuticals and other biologically active compounds. The removal of the Boc group unmasks the amine functionality, making it available for subsequent reactions such as amide bond formation, alkylation, or arylation. This logical relationship is crucial for the strategic planning of synthetic routes.
Caption: Synthetic utility of the Boc deprotection step.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. CAS 23628-31-1: 6-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 6-((tert-butoxycarbonylamino)methyl)picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-((tert-butoxycarbonyl)amino)picolinic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-((tert-butoxycarbonyl)amino)picolinic acid is a valuable bifunctional building block in medicinal chemistry. Its structure, featuring a pyridine core, a carboxylic acid, and a Boc-protected amine, makes it a versatile starting material for the synthesis of a wide range of biologically active molecules. The picolinic acid scaffold is a privileged structure found in numerous compounds with therapeutic potential, including kinase inhibitors and agents targeting protein-protein interactions. The Boc-protecting group allows for selective deprotection and subsequent functionalization, enabling its use in multi-step syntheses and as a linker in more complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs).
These application notes provide an overview of the key applications of this compound, detailed experimental protocols for its use in amide bond formation, and its potential role in the development of targeted therapies.
Key Applications
-
Synthesis of Kinase Inhibitors: The picolinic acid moiety is a common scaffold in the design of kinase inhibitors. This compound serves as a key intermediate for the synthesis of substituted picolinamides that can target the ATP-binding site of kinases such as Fibroblast Growth Factor Receptor (FGFR) and Glycogen Synthase Kinase-3β (GSK-3β).
-
Peptide Synthesis and Peptidomimetics: The presence of a carboxylic acid and a protected amine allows for its incorporation into peptide chains or as a scaffold for peptidomimetics using standard solid-phase or solution-phase peptide synthesis techniques.
-
Linker for PROTACs and other Conjugates: Its bifunctional nature makes it a suitable candidate for use as a linker to connect a target-binding ligand and an E3 ligase-recruiting ligand in PROTACs, or to conjugate molecules to antibodies or other carriers.
Data Presentation
The following tables summarize quantitative data for representative compounds synthesized from picolinic acid derivatives, illustrating their biological activity.
Table 1: Biological Activity of Picolinamide Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay | Reference |
| Compound A | FGFR4 | 75.3 | Inhibition of HCC cell proliferation | [1] |
| Compound B | FGFR1 | 1565 | N/A | [1] |
| Compound C | GSK-3β | 5 | Inhibition of tau phosphorylation | [2] |
| Compound D | CDK2 | >1000 | N/A | [2] |
Table 2: Representative Amide Coupling Reaction Yields
| Picolinic Acid Derivative | Coupling Reagent | Amine | Solvent | Yield (%) | Reference |
| 6-bromopicolinic acid | HBTU | 3,3-dimethylpiperidine | Acetonitrile | Not specified, but product obtained | [3] |
| 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid | HATU | (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol | Isopropylacetate | 88 | [4] |
| Picolinic acid | EDCI/HOBt | L-valinyl-S-benzyl-L-cysteine methyl ester | DCM | 44 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
HATU (1,1'-[Azobis(cyclohexanecarbonyl)]dipiperidine) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere, add the amine of interest (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the solution at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) in one portion to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired picolinamide.
Protocol 2: Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the free amine.
Materials:
-
Boc-protected picolinamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the Boc-protected picolinamide in DCM (e.g., 0.1 M solution).
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected amine. Further purification may be performed if necessary.
Visualizations
Signaling Pathway Inhibition
6-Aminopicolinamide derivatives are being investigated as inhibitors of various kinases, such as FGFR and GSK-3β, which are implicated in cancer and neurodegenerative diseases, respectively. These inhibitors typically act by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling cascade that promotes disease progression.
Caption: Kinase signaling pathway and mechanism of inhibition by picolinamide derivatives.
Experimental Workflow for Inhibitor Synthesis
The synthesis of picolinamide-based inhibitors typically involves a straightforward workflow starting from this compound.
Caption: General workflow for the synthesis of picolinamide inhibitors.
Potential Application as a PROTAC Linker
The bifunctional nature of this compound makes it a potential component for constructing PROTAC linkers. After amide coupling to a warhead and Boc deprotection, the resulting aminopicolinamide can be further elaborated into a linker and connected to an E3 ligase ligand.
Caption: Conceptual structure and mechanism of a PROTAC utilizing a picolinamide-based linker.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Designing Next-Generation PROTACs: Application Notes and Protocols for the 6-(Boc-amino)picolinic Acid Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[3]
The 6-(Boc-amino)picolinic acid building block offers a versatile scaffold for PROTAC linker design. Its rigid pyridine core can impart favorable conformational constraints on the PROTAC molecule, while the Boc-protected amine and the carboxylic acid provide orthogonal handles for a modular and controlled synthesis. This allows for the systematic optimization of linker length and attachment points to both the POI ligand and the E3 ligase ligand.
Mechanism of Action: PROTACs with a 6-(Boc-amino)picolinic Acid-Based Linker
The fundamental mechanism of action for a PROTAC incorporating a 6-(Boc-amino)picolinic acid-based linker follows the established pathway for targeted protein degradation.
References
- 1. Recent Advances in PROTACs for Drug Targeted Protein Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-((tert-Butoxycarbonyl)amino)picolinic Acid in Agrochemical Synthesis
Introduction
6-((tert-Butoxycarbonyl)amino)picolinic acid is a pivotal intermediate in the synthesis of the arylpicolinate class of herbicides. This class includes commercially significant compounds such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active). These herbicides are synthetic auxins that effectively control a wide range of broadleaf weeds in various crops. The tert-butoxycarbonyl (Boc) protecting group on the amine of the picolinic acid scaffold allows for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions, to introduce the desired aryl group at the 6-position of the pyridine ring. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this key building block in agrochemical synthesis.
Synthetic Applications
The primary application of this compound and its derivatives in agrochemical synthesis is as a key building block for the construction of 6-arylpicolinate herbicides. The synthetic strategy generally involves three key steps:
-
Boc Protection: The amino group of a 4-aminopicolinic acid derivative is protected with a tert-butoxycarbonyl (Boc) group. This protection prevents unwanted side reactions of the amine during the subsequent cross-coupling step.
-
Suzuki-Miyaura Coupling: The Boc-protected 4-amino-6-halopicolinate undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid or ester. This reaction forms the crucial carbon-carbon bond between the picolinate ring and the aryl group.
-
Boc Deprotection: The Boc protecting group is removed from the coupled product under acidic conditions to yield the final active herbicidal molecule or a precursor for further derivatization.
This synthetic route provides a versatile and efficient method for the synthesis of a diverse range of 6-arylpicolinate herbicides.
Experimental Protocols
The following protocols are representative examples for the key synthetic transformations involving this compound derivatives.
Protocol 1: Boc Protection of 4-Aminopyridine Derivatives
This protocol describes a high-yield method for the Boc protection of aminopyridines, which can be adapted for 6-aminopicolinic acid derivatives.
Reaction Scheme:
Reagents and Materials:
-
Aminopyridine derivative (e.g., 4-amino-3,6-dichloropicolinic acid methyl ester)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
Dissolve the aminopyridine derivative (1.0 eq) in the chosen solvent (e.g., THF or DCM).
-
To the stirred solution, add EDCI (1.5 eq), HOBT (0.05 eq), and TEA (1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 0.5-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Boc-protected aminopyridine.
Expected Yield: 80-90%[1].
Protocol 2: Suzuki-Miyaura Coupling of a Boc-Protected 4-Amino-6-halopicolinate
This protocol is adapted from a procedure for the synthesis of halauxifen-methyl using an acetyl-protected intermediate and is expected to be applicable to the Boc-protected analogue.
Reaction Scheme:
Reagents and Materials:
-
Methyl 4-(tert-butoxycarbonylamino)-3,6-dichloropicolinate (1.0 eq)
-
(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃), 2.0 eq)
-
Solvent system (e.g., Toluene and Acetonitrile mixture)
Procedure:
-
To a reaction vessel, add the Boc-protected 4-amino-6-chloropicolinate, the arylboronic acid, and the base.
-
Add the palladium catalyst to the mixture.
-
Add the solvent system to the vessel.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled product.
Expected Yield: 80-90% (based on the acetyl-protected analogue)[2].
Protocol 3: Boc Deprotection
This is a general protocol for the acidic removal of the Boc protecting group.
Reaction Scheme:
Reagents and Materials:
-
Boc-protected 6-aryl-4-aminopicolinate
-
Acid (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or 4M HCl in 1,4-dioxane)
-
Solvent (e.g., Dichloromethane (DCM), Methanol)
Procedure:
-
Dissolve the Boc-protected compound in the chosen solvent (e.g., DCM).
-
Add the acidic solution (e.g., 20% TFA in DCM or an equal volume of 4M HCl in dioxane/MeOH).
-
Stir the reaction at room temperature for 10-30 minutes.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
If a salt is formed, it can be used directly or neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent to obtain the free amine.
-
The crude product can be purified by crystallization or column chromatography if necessary.
Expected Yield: Typically quantitative.
Data Presentation
The following table summarizes the typical yields for the key synthetic steps in the preparation of 6-arylpicolinate herbicides using a protection group strategy.
| Step | Reaction | Protecting Group | Typical Yield (%) | Reference |
| 1 | Amine Protection | Boc | 80 - 90 | [1] |
| 2 | Suzuki-Miyaura Coupling | Acetyl | 80 - 90 | [2] |
| 3 | Deprotection | Boc | >95 (often quantitative) | General Knowledge |
Note: The yield for the Suzuki-Miyaura coupling is based on an acetyl-protected substrate, as a specific example for a Boc-protected substrate with quantitative data was not found. However, yields are expected to be comparable.
Mandatory Visualization
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of 6-arylpicolinate herbicides using this compound derivatives.
Caption: General synthetic workflow for 6-arylpicolinate herbicides.
Mode of Action: Auxin Signaling Pathway
The 6-arylpicolinate herbicides act as synthetic auxins. They mimic the natural plant hormone auxin, leading to an overstimulation of auxin-regulated gene expression and ultimately causing uncontrolled growth and death in susceptible plants. The core of this signaling pathway involves the TIR1/AFB F-box proteins.
Caption: Simplified auxin signaling pathway and the mode of action of arylpicolinate herbicides.
References
Application Notes and Protocols: Coordination Chemistry of 6-((tert-Butoxycarbonyl)amino)picolinic Acid Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the coordination chemistry of 6-((tert-butoxycarbonyl)amino)picolinic acid, a substituted picolinic acid ligand with significant potential in the development of novel metal-based therapeutics and catalysts. Given the nascent state of research on this specific ligand, these notes and protocols are based on established principles of coordination chemistry and draw parallels from the well-studied parent molecule, picolinic acid.
Introduction
This compound (Boc-apa) is a bidentate ligand that coordinates to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group. The presence of the bulky and lipophilic tert-butoxycarbonyl (Boc) protecting group at the 6-position can significantly influence the electronic properties, solubility, and steric environment of the resulting metal complexes, offering unique opportunities for tuning their reactivity and biological activity. These characteristics make Boc-apa an attractive ligand for applications in medicinal chemistry, catalysis, and materials science.
Experimental Protocols
Protocol 1: General Synthesis of a Transition Metal Complex with this compound
This protocol outlines a general method for the synthesis of a representative metal complex, [M(Boc-apa)₂] (where M = a divalent transition metal ion such as Cu(II), Zn(II), or Ni(II)).
Materials:
-
This compound (Boc-apa)
-
Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, Ni(NO₃)₂)
-
Methanol (reagent grade)
-
Deionized water
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Ligand Deprotonation: Dissolve 2 molar equivalents of this compound in methanol. To this solution, add a methanolic solution of 2 molar equivalents of a suitable base (e.g., NaOH or Et₃N) dropwise while stirring. This will deprotonate the carboxylic acid group to form the carboxylate.
-
Addition of Metal Salt: In a separate flask, dissolve 1 molar equivalent of the chosen metal(II) salt in a minimal amount of methanol or a methanol/water mixture.
-
Complexation Reaction: Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring. A color change or the formation of a precipitate is often observed, indicating complex formation.
-
Reaction Completion and Isolation: Stir the reaction mixture at room temperature for 4-6 hours. If a precipitate has formed, collect the solid by filtration, wash it with small portions of cold methanol and then diethyl ether, and dry it under vacuum.
-
Crystallization (Optional): If no precipitate forms or if further purification is needed, reduce the volume of the solvent by rotary evaporation. The resulting crude product can be recrystallized by slow evaporation of a suitable solvent (e.g., ethanol, acetonitrile) or by vapor diffusion of a less polar solvent (e.g., diethyl ether) into a solution of the complex.
Safety Precautions: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood.
Data Presentation
Table 1: Expected Spectroscopic Data for a Hypothetical [M(Boc-apa)₂] Complex
This table provides expected ranges and shifts for key spectroscopic data based on analogous picolinic acid complexes. Actual values will vary depending on the metal center and the coordination geometry.
| Spectroscopic Technique | Expected Observations | Interpretation |
| FT-IR (cm⁻¹) | ν(C=O) of carboxylic acid (~1700-1730) disappears. New asymmetric and symmetric ν(COO⁻) bands appear around 1550-1610 and 1380-1420, respectively. Shift in pyridine ring vibrations. | Confirms deprotonation of the carboxylic acid and coordination to the metal ion. |
| ¹H NMR (ppm) | Broadening of ligand signals upon coordination to a paramagnetic metal ion. Diamagnetic complexes (e.g., Zn(II)) will show shifts in the aromatic proton signals of the pyridine ring upon coordination. | Indicates the coordination of the ligand to the metal center. |
| UV-Vis (nm) | Ligand-centered π-π* transitions (< 300 nm). Metal-to-ligand charge transfer (MLCT) or d-d transitions in the visible region for transition metals. | Provides information about the electronic structure and coordination geometry of the complex. |
Visualization of Workflows and Pathways
Diagram 1: General Experimental Workflow
Developing Targeted Protein Degradation Strategies with 6-(Boc-amino)picolinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of 6-(Boc-amino)picolinic Acid
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own machinery to eliminate disease-causing proteins. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that bring a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule. 6-(Boc-amino)picolinic acid is a versatile building block for PROTAC linkers, incorporating a rigid pyridine ring that can influence the spatial orientation of the two ligands and a Boc-protected amine that allows for controlled, stepwise synthesis. The picolinic acid scaffold can impart favorable conformational constraints on the linker, potentially leading to improved ternary complex formation and degradation efficiency.
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of PROTACs incorporating 6-(Boc-amino)picolinic acid, complete with detailed experimental protocols and data presentation guidelines.
Core Principles of PROTAC Design and Synthesis with 6-(Boc-amino)picolinic Acid
The synthesis of a PROTAC using 6-(Boc-amino)picolinic acid typically follows a modular approach, involving the sequential coupling of the POI ligand and the E3 ligase ligand to the linker. The Boc (tert-butyloxycarbonyl) protecting group on the 6-amino position allows for selective deprotection and subsequent amide bond formation. The carboxylic acid of the picolinic acid moiety provides a convenient handle for coupling to an amine-functionalized ligand.
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the key pathways and workflows involved in the development and characterization of PROTACs.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using 6-(Boc-amino)picolinic Acid
This protocol describes a general two-step synthesis of a PROTAC molecule where the POI ligand and the E3 ligase ligand both contain amine functionalities for coupling.
Step 1a: Amide Coupling of POI Ligand to 6-(Boc-amino)picolinic Acid
-
Materials:
-
POI ligand with a primary or secondary amine
-
6-(Boc-amino)picolinic acid
-
Coupling agents: HATU or HBTU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve 6-(Boc-amino)picolinic acid (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the POI ligand (1.2 eq) in anhydrous DMF.
-
Add the POI ligand solution to the activated 6-(Boc-amino)picolinic acid solution.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-linker(Boc) intermediate.
-
Step 1b: Boc Deprotection
-
Materials:
-
POI-linker(Boc) intermediate from Step 1a
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the POI-linker(Boc) intermediate in DCM.
-
Add TFA (20-50% v/v in DCM) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly in the next step.
-
Step 1c: Amide Coupling of E3 Ligase Ligand
-
Materials:
-
POI-linker(NH2) intermediate from Step 1b
-
E3 ligase ligand with a carboxylic acid functionality
-
Coupling agents and base as in Step 1a
-
Anhydrous DMF
-
-
Procedure:
-
In a separate flask, dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activate the carboxylic acid with HATU (1.1 eq) and DIPEA (2.0 eq) for 15 minutes.
-
Dissolve the POI-linker(NH2) intermediate in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the TFA salt.
-
Add the neutralized POI-linker(NH2) solution to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 4-16 hours and monitor by LC-MS.
-
Work up the reaction as described in Step 1a.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and NMR.
-
Protocol 2: Western Blotting for Determination of DC₅₀ and Dₘₐₓ
This protocol outlines the determination of the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) of a target protein by a PROTAC.
-
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for the POI.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe for the loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
-
Protocol 3: Quantitative Proteomics for On- and Off-Target Analysis
This protocol provides a general workflow for assessing the proteome-wide effects of a PROTAC using Tandem Mass Tag (TMT)-based quantitative proteomics.
-
Materials:
-
Cell line of interest
-
PROTAC and vehicle control (DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin for protein digestion
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system for peptide fractionation
-
High-resolution mass spectrometer
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
-
-
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration around its DC₅₀ and a vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Quantify protein concentration and digest proteins into peptides using trypsin.
-
-
TMT Labeling and Fractionation:
-
Label the peptide samples from different treatment conditions with distinct TMT isobaric tags.
-
Pool the labeled samples and fractionate the peptides using high-pH reversed-phase HPLC.
-
-
LC-MS/MS Analysis:
-
Analyze each peptide fraction by nano-LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Determine the relative abundance of proteins across the different treatment conditions based on the TMT reporter ion intensities.
-
Identify proteins that are significantly up- or down-regulated upon PROTAC treatment to assess on-target degradation and potential off-target effects.
-
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison. Below is an illustrative example of how to present degradation data for a hypothetical PROTAC, "Pico-Degrader-01," synthesized using a 6-(amino)picolinic acid linker.
Table 1: Illustrative Degradation Efficacy of Pico-Degrader-01 against Target Protein X in Different Cell Lines
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Pico-Degrader-01 | Protein X | Cell Line A | 25 | >95 |
| Pico-Degrader-01 | Protein X | Cell Line B | 50 | 90 |
| Negative Control* | Protein X | Cell Line A | >10,000 | <10 |
*A structurally related molecule lacking a functional E3 ligase binding motif.
Table 2: Illustrative Selectivity Profile of Pico-Degrader-01 from Quantitative Proteomics
| Protein | Log₂ Fold Change (Pico-Degrader-01 vs. Vehicle) | p-value | Annotation |
| Protein X | -4.5 | <0.001 | On-Target |
| Protein Y | -0.2 | 0.85 | Off-Target |
| Protein Z | 0.1 | 0.92 | Off-Target |
Conclusion
The use of 6-(Boc-amino)picolinic acid as a linker component in PROTAC design offers a promising strategy for developing novel protein degraders. Its rigid scaffold and synthetic tractability provide a valuable tool for medicinal chemists to explore the structure-activity relationships of PROTACs and optimize their degradation efficacy and selectivity. The detailed protocols and workflows presented in these application notes provide a comprehensive framework for the successful development and characterization of these next-generation therapeutics. Rigorous experimental validation, including the determination of DC₅₀ and Dₘₐₓ values and proteome-wide selectivity profiling, is essential for advancing these molecules towards clinical applications.
Application Notes & Protocols: Derivatization of 6-((tert-Butoxycarbonyl)amino)picolinic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-((tert-Butoxycarbonyl)amino)picolinic acid is a highly versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active compounds. Its structure, featuring a picolinic acid core with a Boc-protected amine, allows for strategic derivatization at both the carboxylic acid and (after deprotection) the amino group. This scaffold is particularly prominent in the development of enzyme inhibitors, where the picolinic acid moiety can act as a crucial metal-chelating group within an enzyme's active site. One of the most significant applications for derivatives of this scaffold is in the discovery of Histone Deacetylase (HDAC) inhibitors, a class of drugs with major therapeutic potential in oncology and neurodegenerative diseases.
These notes provide detailed protocols for the derivatization of this scaffold and its application in the discovery of potent and selective HDAC inhibitors.
Application Note 1: Synthesis of a 6-Aminopicolinamide Derivative Library
The primary method for derivatizing this compound is through amide bond formation at the carboxylic acid position. This allows for the introduction of a wide variety of chemical moieties, enabling the exploration of structure-activity relationships (SAR). Standard peptide coupling reagents are highly effective for this transformation.
General Synthetic Workflow
The overall process involves coupling the protected picolinic acid with a diverse library of amines, followed by deprotection of the Boc group to yield the final 6-aminopicolinamide derivatives.
Caption: General workflow for synthesizing a 6-aminopicolinamide library.
Experimental Protocol: Amide Coupling via HATU
This protocol describes a reliable method for coupling this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl acetate, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the Boc-protected picolinamide intermediate.
Protocol: Boc-Deprotection
Materials:
-
Boc-protected picolinamide intermediate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude amine salt can be purified by recrystallization or chromatography, or used directly in subsequent steps.
Application Note 2: Targeting Histone Deacetylases (HDACs)
The 6-aminopicolinamide scaffold is an effective pharmacophore for targeting zinc-dependent histone deacetylases. The picolinamide nitrogen and the amide carbonyl can form a bidentate chelation with the catalytic Zn²⁺ ion in the HDAC active site, which is essential for potent inhibition.
HDAC6 and its Role in Cancer
HDAC6 is a unique, primarily cytoplasmic, Class IIb HDAC that deacetylates non-histone proteins, most notably α-tubulin.[1] Hyperacetylation of α-tubulin disrupts microtubule dynamics, affecting cell motility and protein trafficking.[1] This function makes HDAC6 a compelling target in oncology, as its inhibition can impede cancer cell migration and invasion.
Caption: Role of HDAC6 and its inhibition by 6-aminopicolinamide derivatives.
Structure-Activity Relationship (SAR) Data
The derivatization of the 6-aminopicolinamide scaffold allows for fine-tuning of potency and selectivity against different HDAC isoforms. The following data, adapted from studies on structurally related hydroxamate-based inhibitors (Nexturastat A analogues), illustrates how modifications to the "cap" group (the group attached via the amide bond) can influence activity against HDAC1 (a Class I HDAC) and HDAC6 (a Class IIb HDAC).[2]
| Compound ID | Cap Group (R) | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity Index (HDAC1/HDAC6) |
| NexA | 4-(Phenylamino)phenyl | 3020 | 5 | 604 |
| 4a | 1H-Pyrazol-4-yl | >14400 | 74 | >194 |
| 4b | Phenyl | 7540 | 43 | 175 |
| 4c | 4-Fluorophenyl | 2740 | 6 | 457 |
| 4d | 1H-Indazol-6-yl | 2800 | 2 | 1400 |
| 4e | 4-(Dimethylamino)phenyl | 2900 | 2 | 1450 |
| Data adapted from a study on Nexturastat A analogues, which share a similar inhibitory mechanism.[2] |
SAR Insights:
-
Aromatic Cap is Preferred: Replacing the aryl cap group with a non-aromatic heterocycle (Compound 4a ) leads to a significant drop in potency for both HDAC1 and HDAC6.[2]
-
Heteroaromatic Rings Enhance Selectivity: Introducing nitrogen-containing heteroaromatic systems like indazole (Compound 4d ) or an amine-substituted phenyl group (Compound 4e ) maintains or improves potent HDAC6 inhibition while significantly increasing selectivity over HDAC1.[2] This suggests these moieties may form favorable interactions with residues on the rim of the HDAC6 active site pocket.[2]
-
Fluorination is Tolerated: The addition of a fluorine atom (Compound 4c ) is well-tolerated and maintains good potency and selectivity.
Caption: Pharmacophore model for 6-aminopicolinamide HDAC inhibitors.
Application Note 3: High-Throughput Screening Protocol
Once a library of derivatives has been synthesized, a high-throughput screen is necessary to identify potent and selective inhibitors. Fluorogenic assays are commonly used for this purpose.
Screening Workflow
Caption: Workflow for high-throughput screening of HDAC inhibitors.
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in assay buffer with a known HDAC inhibitor like Trichostatin A to stop the reaction)
-
Synthesized compounds (dissolved in DMSO)
-
Black, flat-bottom 96- or 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer.
-
In the wells of the assay plate, add 25 µL of diluted test compound. Include wells for a positive control (a known inhibitor like SAHA) and a negative control (DMSO vehicle).
-
Add 50 µL of HDAC enzyme solution (diluted in assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a validated and valuable starting material for the generation of compound libraries targeting enzymes, particularly histone deacetylases. Through straightforward amide coupling derivatization, researchers can systematically explore the structure-activity relationships of the resulting 6-aminopicolinamides. The protocols and data presented here provide a framework for the rational design, synthesis, and evaluation of novel, potent, and isoform-selective HDAC inhibitors for therapeutic development.
References
Application Notes and Protocols for the Scale-Up Synthesis of 6-((tert-Butoxycarbonyl)amino)picolinic Acid Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 6-((tert-Butoxycarbonyl)amino)picolinic acid, a key intermediate in the development of various pharmaceutical compounds. The protocols are designed to be scalable and robust, addressing the needs of process chemistry and drug development.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic systems and as a key component in the development of kinase inhibitors and other biologically active molecules.[1] The presence of both a carboxylic acid and a protected amine group allows for selective functionalization and stepwise assembly in peptide coupling and solid-phase synthesis.[1] As demand for this intermediate grows, the need for reliable and scalable synthetic routes becomes critical.
This document outlines a two-stage process for the scale-up synthesis of this compound, starting from the commercially available 6-chloropicolinic acid. The synthetic strategy involves the amination of the pyridine ring followed by the protection of the resulting amino group with a tert-butoxycarbonyl (Boc) group.
Stage 1: Synthesis of 6-Aminopicolinic Acid
The first stage focuses on the preparation of the key intermediate, 6-aminopicolinic acid, from 6-chloropicolinic acid. While various methods exist for the synthesis of aminopicolinic acids, a common laboratory-scale approach involves the nitration of picolinic acid N-oxide followed by reduction.[2] However, for a more direct and potentially scalable route, the nucleophilic aromatic substitution of a halo-picolinic acid is often preferred in an industrial setting.
Experimental Protocol: Scale-Up Amination of 6-Chloropicolinic Acid
This protocol is adapted from general procedures for the amination of chloropyridines.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 6-Chloropicolinic Acid | 157.56 | - | >98% |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 0.898 | - |
| Copper(II) Sulfate Pentahydrate | 249.69 | - | >98% |
| 1,4-Dioxane | 88.11 | 1.034 | Anhydrous |
| Hydrochloric Acid (conc.) | 36.46 | 1.18 | ~37% |
| Sodium Hydroxide | 40.00 | - | >97% |
| Activated Carbon | - | - | - |
Procedure:
-
Reaction Setup: In a suitably sized pressure reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge, charge 6-chloropicolinic acid (1.0 eq) and copper(II) sulfate pentahydrate (0.05 eq).
-
Solvent and Reagent Addition: Add 1,4-dioxane (5-10 volumes) and aqueous ammonia (10-15 eq). Seal the reactor.
-
Reaction: Heat the mixture to 130-150 °C. The internal pressure will increase. Monitor the reaction progress by HPLC until the consumption of the starting material is complete (typically 12-24 hours).
-
Work-up: Cool the reactor to room temperature and cautiously vent the excess ammonia.
-
Isolation: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the product.
-
Purification: Filter the crude product and wash with cold water. The resulting solid can be further purified by recrystallization from a water/ethanol mixture. For color removal, the crude product can be dissolved in a basic aqueous solution, treated with activated carbon, filtered, and then re-precipitated with acid.
-
Drying: Dry the purified 6-aminopicolinic acid under vacuum at 60-70 °C to a constant weight.
Expected Yield: 70-85%
Scale-Up Considerations for Amination:
-
Pressure and Temperature Control: The reaction is performed under high pressure and temperature, requiring a specialized reactor with precise control and safety features.
-
Ammonia Handling: Large quantities of aqueous ammonia should be handled in a well-ventilated area with appropriate personal protective equipment.
-
Catalyst Selection: While copper sulfate is a common catalyst, other copper sources or palladium-based catalysts could be explored for process optimization.
-
Product Isolation: The pH of the precipitation is critical for maximizing the recovery of the amphoteric product.
Stage 2: Boc Protection of 6-Aminopicolinic Acid
The second stage involves the protection of the amino group of 6-aminopicolinic acid using di-tert-butyl dicarbonate (Boc anhydride). This is a robust and high-yielding reaction widely used in industrial processes.
Experimental Protocol: Scale-Up Boc Protection
This protocol is based on general and widely used methods for the Boc protection of amino acids.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 6-Aminopicolinic Acid | 138.12 | - | >98% |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 0.950 | >97% |
| Triethylamine (TEA) | 101.19 | 0.726 | >99% |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous |
| Ethyl Acetate | 88.11 | 0.902 | ACS Grade |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and a dropping funnel, suspend 6-aminopicolinic acid (1.0 eq) in tetrahydrofuran (THF, 10 volumes).
-
Base Addition: Add triethylamine (1.5-2.0 eq) to the suspension and stir until a clear solution is obtained.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1-1.2 eq) in THF (2 volumes) and add it dropwise to the reaction mixture at room temperature over 1-2 hours.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by crystallization from an ethyl acetate/hexane mixture.
-
Drying: Dry the purified this compound under vacuum at 40-50 °C.
Expected Yield: >90%
Scale-Up Considerations for Boc Protection:
-
Exothermicity: The addition of Boc anhydride can be exothermic. For large-scale reactions, controlled addition and cooling may be necessary.
-
Off-gassing: The reaction produces carbon dioxide and tert-butanol. The reactor should be adequately vented.
-
Base Selection: While triethylamine is commonly used, other bases like sodium hydroxide or sodium bicarbonate in an aqueous/organic biphasic system can also be employed.[3]
-
Purification: On a large scale, crystallization is the preferred method of purification over chromatography. Optimizing the crystallization solvent system is crucial for obtaining high purity and yield.
Visualized Workflow and Synthetic Pathway
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow for Boc Protection
Caption: Step-by-step workflow for the Boc protection stage.
References
Troubleshooting & Optimization
Improving solubility of 6-((tert-Butoxycarbonyl)amino)picolinic acid in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-((tert-Butoxycarbonyl)amino)picolinic acid, focusing on challenges related to its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which applications is its solubility critical?
This compound is a derivative of picolinic acid where the amino group is protected by a tert-Butoxycarbonyl (Boc) group. This compound is often used as a building block in the synthesis of more complex molecules, such as pharmaceuticals and other specialty chemicals. Its solubility in organic solvents is crucial for homogeneous reaction conditions, particularly in applications like peptide coupling reactions, where poor solubility can lead to low reaction yields and product impurities.[1]
Q2: What are the general solubility characteristics of this compound in organic solvents?
Due to the presence of both a polar carboxylic acid group and a relatively non-polar Boc-protected amine on a pyridine ring, this compound exhibits variable solubility. It is expected to have limited solubility in non-polar solvents and moderate solubility in polar aprotic solvents. The presence of both an acidic proton (from the carboxylic acid) and a basic nitrogen (on the pyridine ring) can lead to the formation of a zwitterion, which can significantly decrease its solubility in many organic solvents.[2][3][4]
Q3: How does the purity of this compound affect its solubility?
Impurities present in the solid material can disrupt the crystal lattice and, in some cases, either increase or decrease the apparent solubility. More commonly, insoluble impurities can give the false impression of poor solubility. It is recommended to use highly pure material for consistent and predictable solubility behavior.
Q4: Can I expect this compound to be soluble in water?
While the parent compound, picolinic acid, is very soluble in water, the addition of the bulky, non-polar tert-butoxycarbonyl group is expected to significantly decrease its aqueous solubility.[5][6][7] However, it will likely be soluble in aqueous basic solutions (e.g., dilute NaOH) due to the deprotonation of the carboxylic acid to form a more soluble salt.
Troubleshooting Guides
Issue: Poor Solubility in a Primary Reaction Solvent (e.g., DCM, THF)
Symptoms:
-
The compound does not fully dissolve, leaving a suspension.
-
The reaction is sluggish or incomplete.
-
Precipitation is observed during the reaction.
Possible Causes:
-
The solvent is not polar enough to dissolve the compound.
-
The compound exists predominantly in its zwitterionic form, which has low solubility in many organic solvents.
-
The concentration of the compound exceeds its solubility limit in the chosen solvent.
Solutions:
-
Co-solvent Addition: Add a small amount of a more polar aprotic solvent, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO), to the primary solvent.[1] This can disrupt the intermolecular forces and improve solvation.
-
Gentle Heating: Carefully warm the mixture to a temperature that does not cause degradation of the compound (typically not exceeding 40-50 °C).[1] Always perform a small-scale test to ensure thermal stability.
-
Sonication: Use an ultrasonic bath to provide energy to break up solid aggregates and promote dissolution.[1]
-
pH Adjustment (for specific applications): If the reaction conditions permit, the addition of a non-nucleophilic organic base can deprotonate the carboxylic acid, or a strong acid can protonate the pyridine nitrogen, preventing zwitterion formation and potentially increasing solubility.[8] This approach should be used with caution as it can affect the reactivity of the compound.
Issue: Precipitation of the Compound Upon Standing
Symptoms:
-
A clear solution becomes cloudy or forms a precipitate over time.
Possible Causes:
-
Temperature fluctuations affecting solubility.
-
Slow equilibration to a supersaturated state.
-
Evaporation of a volatile co-solvent.
Solutions:
-
Maintain a Constant Temperature: Use a water bath or other temperature-controlled equipment to maintain a stable temperature.
-
Re-dissolution: Gently warm the solution or add a small amount of a stronger co-solvent to redissolve the precipitate.
-
Solvent System Re-evaluation: Consider using a solvent system in which the compound has higher intrinsic solubility to avoid working near its saturation point.
Data Presentation
The following table summarizes the expected solubility of this compound in a range of common organic solvents, based on the behavior of similar compounds like Boc-protected amino acids and picolinic acid derivatives. This information should be used as a guideline, and experimental verification is recommended.
| Solvent | Solvent Type | Expected Solubility | Notes |
| Dichloromethane (DCM) | Chlorinated | Low to Moderate | Often used in peptide synthesis, but may require a co-solvent.[9] |
| Tetrahydrofuran (THF) | Ether | Low to Moderate | Similar polarity to DCM. |
| Acetonitrile (MeCN) | Polar Aprotic | Low to Moderate | Picolinic acid itself has low solubility in MeCN.[5][6][7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | A common solvent for dissolving Boc-protected amino acids. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Moderate to High | Often a good alternative to DMF, known for solvating a wide range of compounds.[9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong solvent, often used to dissolve difficult compounds.[1] |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Moderate | May form hydrogen bonds and solvate the compound. |
| Water | Aqueous | Low | Expected to be poorly soluble, but soluble in aqueous base. |
| Hexane / Toluene | Non-polar | Insoluble | "Like dissolves like" principle suggests poor solubility. |
Experimental Protocols
Protocol for Qualitative Solubility Determination
This protocol provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 1 dram)
-
A selection of organic solvents (see table above)
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Protocol for Semi-Quantitative Solubility Determination (Gravimetric Method)
This protocol provides a more quantitative measure of solubility.
Materials:
-
This compound
-
Scintillation vials with caps
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed collection vials
Procedure:
-
Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the chosen solvent.
-
Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After stirring, allow the suspension to settle for at least 1 hour at the same temperature.
-
Carefully draw a known volume of the supernatant (e.g., 1 mL) into a syringe, avoiding any solid particles.
-
Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed collection vial.
-
Record the exact volume of the filtered solution.
-
Evaporate the solvent from the collection vial under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Weigh the collection vial containing the dried solute.
-
Calculate the solubility in mg/mL or mol/L.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Factors influencing the solubility of the target compound.
References
- 1. chem.ws [chem.ws]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Peptide Coupling Reactions with 6-(Boc-amino)picolinic Acid
Welcome to the technical support center for troubleshooting peptide coupling reactions involving 6-(Boc-amino)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when incorporating this heterocyclic amino acid derivative into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling yields with 6-(Boc-amino)picolinic acid?
Low coupling yields are often multifactorial. The primary reasons include:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group in proximity to the pyridine ring and the carboxylic acid creates significant steric hindrance. This can impede the approach of the coupling reagents and the amine component of the peptide chain.
-
Reduced Reactivity: The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the carboxylic acid, making it less reactive towards coupling agents.
-
Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently potent to overcome the steric and electronic challenges posed by this molecule.
Q2: What are the most effective coupling reagents for 6-(Boc-amino)picolinic acid?
For sterically hindered and electronically challenging amino acids like 6-(Boc-amino)picolinic acid, high-potency onium salt-based reagents are generally recommended. These include:
-
Uronium/Aminium salts: HATU, HBTU, and HCTU are known to be effective for difficult couplings.[1]
-
Phosphonium salts: PyAOP and PyBOP are also excellent choices, particularly for minimizing racemization.[2]
Carbodiimide reagents like DCC or EDC alone are often less effective but can be used in combination with additives such as HOBt or HOAt to improve performance.[2]
Q3: What are the potential side reactions when coupling 6-(Boc-amino)picolinic acid?
While specific side reactions for this molecule are not extensively documented, general side reactions in peptide synthesis may be exacerbated. These include:
-
Racemization: Although less common with Boc chemistry compared to Fmoc, it can still occur, especially with prolonged reaction times or at elevated temperatures. The use of additives like HOBt or HOAt can suppress racemization.[3]
-
Guanidinylation: If using uronium/aminium salt reagents in excess, a side reaction can occur where the reagent reacts with the N-terminal amine of the peptide, leading to chain termination. Pre-activation of the carboxylic acid can minimize this.
-
Formation of N-acylurea: When using carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea byproduct. The use of additives helps to prevent this.[4]
Q4: How can I purify a peptide containing 6-(Boc-amino)picolinic acid?
Peptides containing heterocyclic residues can present purification challenges.[5] The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Solubility Issues: The final peptide may have altered solubility due to the picolinic acid moiety. Screening different solvent systems for both the crude peptide and the HPLC mobile phase is recommended.
-
Chelation Effects: The picolinic acid structure can chelate metal ions. If metal catalysts were used in preceding steps, ensure they are thoroughly removed to avoid peak broadening or tailing during HPLC.
-
Alternative Chromatography: If standard RP-HPLC is ineffective, consider alternative techniques such as ion-exchange chromatography, particularly if the peptide has a net charge.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the coupling of 6-(Boc-amino)picolinic acid.
Low Coupling Yield
A positive Kaiser test (for primary amines) or other qualitative tests after the coupling step indicates incomplete reaction. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Reagent Potency | Switch to a more potent coupling reagent such as HATU, HBTU, or PyAOP. |
| Steric Hindrance | - Increase the excess of 6-(Boc-amino)picolinic acid and coupling reagents (e.g., 2-3 equivalents).- Extend the reaction time and monitor progress.- Consider performing the reaction at a slightly elevated temperature (e.g., 30-40°C), while monitoring for racemization. |
| Poor Reagent Quality | Ensure all reagents, especially the coupling agents and 6-(Boc-amino)picolinic acid, are fresh, dry, and properly stored. |
| Inadequate Activation | Pre-activate the 6-(Boc-amino)picolinic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a few minutes before adding it to the deprotected peptide-resin. |
| Aggregation | Use a solvent known to disrupt secondary structures, such as DMF or NMP. For solid-phase synthesis, ensure the resin is well-swelled. |
Presence of Side Products
The identification of unexpected masses by LC-MS indicates the formation of side products.
| Observed Side Product (by Mass) | Potential Cause | Recommended Solution |
| Mass corresponding to deletion sequence | Incomplete coupling of the previous amino acid or premature capping. | Ensure complete coupling at each step by monitoring with a qualitative test. |
| Mass +57 (or other protecting group) | Incomplete deprotection of the N-terminus before coupling. | Increase deprotection time or use a fresh deprotection solution. |
| Mass corresponding to guanidinylation | Excess uronium/aminium coupling reagent reacting with the N-terminal amine. | Use a stoichiometric amount of coupling reagent relative to the carboxylic acid and pre-activate before addition to the peptide. |
| Diastereomers (observed on chiral HPLC) | Racemization during activation/coupling. | - Add a racemization suppressant like HOBt or HOAt.- Lower the reaction temperature.- Use a phosphonium-based coupling reagent like PyBOP or PyAOP. |
Experimental Protocols
The following are generalized protocols that can be used as a starting point. Optimization for specific sequences and scales will be necessary.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling with HATU
This protocol assumes a manual Boc-SPPS workflow.
-
Resin Preparation: Swell the resin (e.g., MBHA resin for peptide amides) in dichloromethane (DCM) for 30 minutes, followed by washes with DMF.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1 minute, drain, and then for 20 minutes.
-
Washes: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF (2x for 2 minutes). Wash with DMF (3x).
-
Pre-activation of 6-(Boc-amino)picolinic acid: In a separate vessel, dissolve 6-(Boc-amino)picolinic acid (2-3 eq.) and HATU (1.95 eq.) in DMF. Add DIPEA (4-6 eq.) and allow to react for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate at room temperature for 1-4 hours.
-
Monitoring: Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive, continue the coupling or consider a second coupling.
-
Washes: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Solution-Phase Coupling with DCC/HOBt
This protocol is for coupling 6-(Boc-amino)picolinic acid to an amino acid ester.
-
Reactant Preparation: In a round-bottom flask, dissolve 6-(Boc-amino)picolinic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF or DCM.
-
Amine Component: In a separate flask, dissolve the amino acid ester hydrochloride salt (1.0 eq.) in the same solvent and add a non-nucleophilic base like DIPEA (1.1 eq.) to neutralize.
-
Activation: Cool the carboxylic acid solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq.) in the same solvent dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Add the neutralized amine solution to the activated carboxylic acid mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup:
-
Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Coupling Yield
References
Optimizing reaction conditions for 6-N-Boc-aminopicolinic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-N-Boc-aminopicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and reagents for the synthesis of 6-N-Boc-aminopicolinic acid?
The synthesis typically involves the reaction of 6-aminopicolinic acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a suitable base.
Q2: Why is 6-aminopicolinic acid poorly soluble in many common organic solvents?
6-Aminopicolinic acid is a zwitterionic compound, containing both a basic amino group and an acidic carboxylic acid group. This leads to strong intermolecular interactions, resulting in low solubility in many non-polar organic solvents. It is, however, soluble in hot water and aqueous basic solutions.[1][2][3]
Q3: What is the role of the base in the Boc protection reaction?
A base is used to deprotonate the amino group of 6-aminopicolinic acid, increasing its nucleophilicity to facilitate the attack on the Boc anhydride. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and sodium hydroxide (NaOH).[4][5][6]
Q4: What are the typical side reactions to be aware of during this synthesis?
Potential side reactions include the formation of a mixed anhydride by reaction of the carboxylate with Boc₂O, which can lead to the formation of amide dimers.[2] Di-Boc protection of the primary amine is also a possibility, though generally less common under standard conditions.[4]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material (6-aminopicolinic acid) and the formation of the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 6-N-Boc-aminopicolinic acid.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Poor solubility of 6-aminopicolinic acid: The zwitterionic nature of the starting material limits its solubility in common organic solvents like THF or ACN.[2] | - Use an aqueous basic solution (e.g., NaOH in water) or a mixture of water and a miscible organic solvent (e.g., THF/water, dioxane/water) to improve solubility. - Heating the reaction mixture may also improve solubility.[1][3] |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry. | - Increase the reaction time and continue to monitor by TLC or LC-MS. - Gently heat the reaction mixture (e.g., to 40-50 °C). - Ensure at least a stoichiometric amount of Boc₂O and base are used. An excess of Boc₂O (1.1-1.5 equivalents) is common. | |
| Low Yield | Steric hindrance: The proximity of the amino and carboxylic acid groups on the pyridine ring can create steric hindrance. | - Consider using a more potent acylation catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts. However, be cautious as DMAP can also promote side reactions.[4] |
| Difficult work-up and product isolation: The product may have some solubility in the aqueous phase, leading to loss during extraction. | - After acidification of the reaction mixture, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Perform multiple extractions to maximize product recovery. - If the product precipitates upon acidification, it can be isolated by filtration. | |
| Presence of Impurities | Unreacted starting material: The reaction did not go to completion. | - See "Incomplete reaction" under "Low to No Product Formation". - Purification by column chromatography or recrystallization may be necessary. |
| Formation of amide dimer: This can occur if a mixed anhydride intermediate is formed.[2] | - Using an aqueous basic solution for the reaction can help to hydrolyze the mixed anhydride intermediate, preventing dimer formation.[2] | |
| Di-Boc protected product: The primary amine is protected with two Boc groups. | - Use close to one equivalent of Boc₂O and monitor the reaction carefully to stop it once the starting material is consumed.[4] |
Data Presentation
Table 1: Comparison of Common Reaction Conditions for Boc Protection of Amines
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Triethylamine (TEA) | Sodium Hydroxide (NaOH) | Diisopropylethylamine (DIPEA) |
| Solvent | Tetrahydrofuran (THF) / Dichloromethane (DCM) | Water / Dioxane-Water | Acetonitrile (ACN) |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Boc₂O (equiv.) | 1.1 - 1.5 | 1.1 - 1.5 | 1.1 - 1.5 |
| Typical Reaction Time | 2 - 12 hours | 1 - 6 hours | 2 - 12 hours |
| Notes | Standard conditions for many amines. May have solubility issues with 6-aminopicolinic acid.[6] | Ideal for amino acids and zwitterionic compounds to improve solubility and minimize side reactions.[2] | A non-nucleophilic base, can be useful to avoid certain side reactions. |
Experimental Protocols
Recommended Protocol for the Synthesis of 6-N-Boc-Aminopicolinic Acid
This protocol is a recommended starting point based on general procedures for the Boc protection of amino acids, adapted for the specific properties of 6-aminopicolinic acid.
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 6-aminopicolinic acid (1.0 eq.) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with cold 1M hydrochloric acid. A white precipitate of the product should form.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If an oil or no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of 6-N-Boc-aminopicolinic acid.
Caption: Troubleshooting logic for low yield in 6-N-Boc-aminopicolinic acid synthesis.
References
Stability issues of 6-(Boc-amino)picolinic acid under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-(Boc-amino)picolinic acid under acidic conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 6-(Boc-amino)picolinic acid in acidic conditions?
A1: The main stability concern for 6-(Boc-amino)picolinic acid under acidic conditions is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This deprotection is acid-catalyzed and can occur intentionally during synthesis or unintentionally if the molecule is exposed to acidic environments. A secondary, though less common, concern at elevated temperatures is the potential for decarboxylation of the picolinic acid ring.[1][2]
Q2: Under what acidic conditions is the Boc group typically cleaved?
A2: The Boc group is labile to strong acids.[3][4] Common reagents for its removal include trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM), and hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[3][5] The rate of cleavage is dependent on the strength and concentration of the acid, as well as the temperature and reaction time.
Q3: What are the common side products when exposing 6-(Boc-amino)picolinic acid to strong acids?
A3: The primary side product is the deprotected 6-aminopicolinic acid. However, the acidic cleavage of the Boc group generates a reactive tert-butyl cation. This cation can lead to the formation of other byproducts through alkylation of the starting material or the deprotected product, although the pyridine ring is less susceptible to electrophilic alkylation than electron-rich aromatic systems. The tert-butyl cation can also be trapped by scavengers to form more inert species.
Q4: Can the picolinic acid moiety itself degrade under acidic conditions?
A4: Picolinic acid is generally stable under the acidic conditions typically used for Boc deprotection at room temperature. However, studies have shown that picolinic acid and its derivatives can undergo decarboxylation at elevated temperatures (e.g., 95-150°C) in aqueous solutions.[1][2] This is not a common issue under standard Boc deprotection protocols.
Q5: Are there milder acidic conditions that can be used to avoid potential side reactions?
A5: Yes, if the substrate is sensitive to strong acids like TFA, milder conditions can be employed. These include using stoichiometric amounts of p-toluenesulfonic acid (pTSA) in acetonitrile/methanol or oxalyl chloride in methanol. The choice of a milder acid should be guided by the overall stability of the molecule.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
LC-MS or NMR analysis shows a significant amount of starting material, 6-(Boc-amino)picolinic acid, remaining after the reaction.
-
The subsequent reaction step gives a low yield, indicating incomplete formation of the free amine.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid Strength/Concentration | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system (e.g., from 4M HCl in dioxane to neat TFA). |
| Inadequate Reaction Time | Monitor the reaction progress at regular intervals (e.g., every 30 minutes) using TLC or LC-MS to determine the optimal reaction time. Extend the reaction time if necessary. |
| Low Reaction Temperature | Most Boc deprotections are carried out at 0°C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature or slightly above may increase the rate. |
| Steric Hindrance | While less common for this specific molecule, significant steric bulk near the Boc group can slow down the reaction. In such cases, longer reaction times or stronger acidic conditions may be required. |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
HPLC or LC-MS analysis shows multiple unexpected peaks.
-
Purification of the desired 6-aminopicolinic acid is difficult due to the presence of impurities with similar properties.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| tert-Butylation | The reactive tert-butyl cation generated during deprotection can alkylate the starting material or product. Add a "scavenger" to the reaction mixture to trap the cation. Common scavengers include triisopropylsilane (TIS) or water. |
| Degradation of Picolinic Acid Moiety | Although less likely under standard conditions, if the reaction is performed at elevated temperatures, decarboxylation of the picolinic acid ring could occur. Ensure the reaction is performed at or below room temperature. |
| Reaction with Solvent | Some acidic conditions can promote reactions with the solvent. Ensure the chosen solvent is stable under the reaction conditions. |
Experimental Protocols
Standard Boc Deprotection using TFA/DCM
-
Dissolution: Dissolve 6-(Boc-amino)picolinic acid in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Scavenger Addition (Optional): If tert-butylation is a concern, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (3 times) to remove residual TFA. The resulting TFA salt can often be used directly in the next step or neutralized.
Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve 6-(Boc-amino)picolinic acid in a minimal amount of a suitable solvent like methanol or DCM.
-
Acid Addition: Add a solution of 4M HCl in dioxane (typically 4-10 equivalents).
-
Reaction: Stir the reaction at room temperature for 1-2 hours, or until completion as indicated by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure. The product is typically obtained as the hydrochloride salt.
Visualizations
Caption: Workflow for Boc deprotection of 6-(Boc-amino)picolinic acid.
Caption: Decision tree for troubleshooting Boc deprotection issues.
References
Technical Support Center: Purification of 6-((tert-Butoxycarbonyl)amino)picolinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 6-((tert-Butoxycarbonyl)amino)picolinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound derivatives?
A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography. In some cases, if the synthesis reaction is very clean, the crude product may be of sufficient purity for subsequent steps without further purification.
Q2: What are some common solvents for the recrystallization of this compound derivatives?
A2: A common solvent system for the recrystallization of aminopicolinic acid derivatives is a mixture of water and ethanol (H2O/EtOH)[1]. The ideal solvent or solvent system will depend on the specific derivative's solubility. It is recommended to perform small-scale solubility tests to determine the optimal recrystallization conditions.
Q3: What are typical side products in the synthesis of this compound that may complicate purification?
A3: During the Boc-protection of the amino group, potential side products can include the formation of a di-Boc protected amine, where a second Boc group is attached to the pyridine nitrogen, or incomplete reaction leading to residual starting material (6-aminopicolinic acid). Additionally, side reactions involving the carboxylic acid moiety can occur.
Q4: How does the Boc protecting group influence the solubility of the picolinic acid derivative?
A4: The tert-Butoxycarbonyl (Boc) group is a nonpolar, bulky group. Its introduction onto the aminopicolinic acid scaffold generally decreases the compound's polarity and solubility in polar solvents like water, while increasing its solubility in organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).
Q5: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound derivatives?
A5: Yes, reversed-phase HPLC is a suitable technique for the purification and purity assessment of these derivatives. A common mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Product loss during extraction | Ensure the pH of the aqueous layer is adjusted to be acidic (pH ~3-4) before extracting the product with an organic solvent. This will ensure the carboxylic acid is protonated and less soluble in the aqueous phase. |
| Inappropriate recrystallization solvent | Perform small-scale solubility tests with a variety of solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. |
| Product co-eluting with impurities during column chromatography | Optimize the eluent system. A gradient elution may be necessary to achieve better separation. Consider using a different stationary phase if separation on silica gel is poor. |
| Decomposition on silica gel | The carboxylic acid moiety can sometimes interact strongly with silica gel, leading to tailing and potential decomposition. To mitigate this, a small amount of acetic acid or formic acid can be added to the eluent. Alternatively, neutral or basic alumina can be used as the stationary phase. |
Problem 2: Persistent impurities in the final product.
| Possible Cause | Troubleshooting Step |
| Unreacted 6-aminopicolinic acid | If the impurity is the starting material, it is more polar than the desired product. It can often be removed by washing the organic solution of the crude product with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate). The desired product should remain in the organic layer, while the more acidic starting material is extracted into the aqueous phase. |
| Di-Boc side product | The di-Boc protected species is less polar than the desired mono-Boc product. This can typically be separated by silica gel column chromatography using a non-polar to moderately polar eluent system. |
| Solvent residues | Dry the purified product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. |
Experimental Protocols
General Recrystallization Protocol for Aminopicolinic Acid Derivatives:
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as water and ethanol[1].
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
General Column Chromatography Protocol:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with an appropriate solvent system, gradually increasing the polarity if a gradient elution is used. A common eluent system for similar compounds could be a mixture of ethyl acetate and methanol, potentially with a small addition of triethylamine to reduce tailing[2].
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Purification of 4-Aminopicolinic Acid (An illustrative example for a related compound)
| Purification Method | Starting Material | Product | Yield | Purity | Reference |
| Recrystallization | Crude 4-aminopicolinic acid | White solid | 47% | Not specified, but melting point was sharp | [1] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound derivatives.
References
How to prevent racemization with 6-(Boc-amino)picolinic acid
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing racemization during the coupling of 6-(Boc-amino)picolinic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when using 6-(Boc-amino)picolinic acid?
A1: Racemization is the loss of stereochemical integrity at a chiral center, converting a pure enantiomer into a mixture of both D and L forms.[1][2] In peptide synthesis, the biological activity of the final molecule is highly dependent on its precise three-dimensional structure, which is dictated by the sequence of L-amino acids. The incorporation of an unintended D-isomer of 6-(Boc-amino)picolinic acid can drastically reduce or eliminate biological activity and lead to diastereomeric impurities that are often difficult to separate during purification.[1][3]
Q2: What is the primary mechanism leading to racemization for Boc-protected amino acids?
A2: The most common pathway for racemization in N-alkoxycarbonyl-protected amino acids, including Boc-protected ones, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This occurs when the carboxylic acid is activated by a coupling reagent. The α-proton on this oxazolone ring is acidic and can be easily abstracted by a base in the reaction mixture, leading to a loss of chirality. The subsequent reaction of this achiral intermediate can produce both the desired L-L peptide and the undesired D-L diastereomer.[1] A less common mechanism is direct enolization via the abstraction of the alpha-proton from the activated amino acid, which can be significant under strongly basic conditions.[1]
Q3: Is 6-(Boc-amino)picolinic acid particularly susceptible to racemization?
Troubleshooting Guide: Preventing Racemization
Q: I observed a significant diastereomeric impurity after coupling 6-(Boc-amino)picolinic acid. What are the likely causes and how can I fix it?
A: High levels of racemization during a coupling step typically stem from one or more of the following factors: the choice of coupling reagent, the type and amount of base used, the reaction temperature, and the pre-activation time. Follow this step-by-step guide to troubleshoot the issue.
Step 1: Evaluate Your Coupling Reagent and Additive
The combination of your coupling reagent and additive is the most critical factor in controlling racemization.
-
Problem: Using a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) without an appropriate additive. These reagents form a highly reactive O-acylisourea intermediate that is prone to cyclizing into the problematic oxazolone.[4]
-
Solution: Always use a racemization-suppressing additive when coupling with carbodiimides. Additives intercept the O-acylisourea to form a more stable active ester, which minimizes oxazolone formation.[4][5] While 1-Hydroxybenzotriazole (HOBt) is a classic choice, modern additives like Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and 1-Hydroxy-7-azabenzotriazole (HOAt) have shown superior performance in suppressing racemization.[4][6]
-
Problem: Using an onium salt (e.g., HBTU, HATU) with an inappropriate base or under suboptimal conditions. While generally effective, their performance is highly dependent on the reaction environment.
-
Solution: For particularly challenging couplings, consider using a modern, highly efficient onium salt like COMU . COMU incorporates an Oxyma moiety, making it both highly reactive and effective at suppressing racemization, often requiring only one equivalent of a mild base.[5][7]
Data Presentation: Efficacy of Common Coupling Additives
The following table summarizes data comparing the effectiveness of different additives in suppressing racemization during a model peptide coupling reaction. This data can help guide your selection of an optimal additive for your experiment with 6-(Boc-amino)picolinic acid.
| Additive | Coupling Reagent | % D-Isomer Formed | Reference |
| HOBt | DIC | 14.8% | [1] |
| HOAt | DIC | 5.9% | [1] |
| OxymaPure | DIC | 7.7% | [1] |
Table based on the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF. Lower percentages indicate better suppression of racemization.
Step 2: Scrutinize the Base Used
The presence, strength, and steric hindrance of the base used during coupling significantly influence the rate of racemization.[8]
-
Problem: Using a strong and/or sterically unhindered base like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA). These bases can readily abstract the acidic α-proton from the activated amino acid or the oxazolone intermediate.[1][8]
-
Solution: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative to DIEA. For amino acids that are particularly prone to racemization, the highly hindered base 2,4,6-collidine (TMP) is an excellent choice.[9][10][11] Use the minimum necessary amount of base—typically one equivalent for onium salt couplings when starting from a free amine.
Step 3: Control the Reaction Temperature and Time
-
Problem: Elevated reaction temperatures, sometimes used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[2][9] Similarly, prolonged pre-activation times before adding the amine component can allow for the accumulation of the racemization-prone oxazolone intermediate.[2]
-
Solution: Perform coupling reactions at room temperature or below (0 °C). If using microwave synthesis, reducing the coupling temperature can significantly limit racemization.[9][10] Minimize the pre-activation time; ideally, the activated species should be generated in the presence of the amine component or added to it immediately after formation.
Diagrams and Workflows
Caption: Primary mechanism of racemization for N-Boc protected amino acids.
Caption: Experimental workflow for minimizing racemization during coupling.
Recommended Experimental Protocol
This protocol provides a general methodology for coupling 6-(Boc-amino)picolinic acid while minimizing the risk of racemization.
Materials:
-
6-(Boc-amino)picolinic acid (1.0 eq)
-
Amine component (e.g., resin-bound peptide with free N-terminus) (1.0 eq)
-
Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Additive: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.1 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine component, 6-(Boc-amino)picolinic acid (1.0 eq), and Oxyma (1.1 eq) in anhydrous DMF.
-
Stir the solution until all solids are dissolved.
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Slowly add DIC (1.1 eq) to the cooled solution dropwise over 2-3 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature.
-
Continue to stir the reaction for 2-4 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., LC-MS or a negative Kaiser test for solid-phase synthesis).
-
Upon completion, proceed with the standard workup and purification protocol for your specific synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Length with 6-((tert-butoxycarbonyl)amino)picolinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing Proteolysis Targeting Chimera (PROTAC) linker length, with a specific focus on incorporating 6-((tert-butoxycarbonyl)amino)picolinic acid as a rigidifying element.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and evaluation of PROTACs featuring a picolinic acid-derived linker.
| Issue | Potential Cause | Troubleshooting Action | Rationale |
| 1. Low yield during the coupling of this compound. | Steric hindrance from the tert-butoxycarbonyl (Boc) group and the rigid nature of the picolinic acid ring. | - Use a stronger coupling reagent such as HATU or COMU. - Increase the reaction temperature slightly (e.g., to 40-50 °C). - Extend the reaction time and monitor progress by LC-MS. | Sterically hindered amino acids often require more potent activating agents and more forcing conditions to achieve complete coupling. |
| Low nucleophilicity of the amine coupling partner. | - Ensure the amine is not protonated by using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in sufficient excess (e.g., 3-4 equivalents). | The free-base form of the amine is the active nucleophile required for the amide bond formation. | |
| 2. Poor solubility of the final PROTAC. | The rigid picolinic acid moiety can decrease flexibility and increase the planarity of the linker, potentially leading to aggregation. | - Incorporate a flexible polyethylene glycol (PEG) chain on the other side of the picolinic acid. - Synthesize analogs with different attachment points on the warhead or E3 ligase ligand to disrupt planarity. | PEG chains are known to enhance the hydrophilicity and solubility of PROTACs. Altering attachment points can change the overall 3D structure and reduce aggregation propensity.[1][2] |
| 3. No target degradation observed, despite confirmed binary binding of the warhead and E3 ligase ligand. | Suboptimal linker length or conformation due to the rigid picolinic acid element. | - Synthesize a library of PROTACs with varying lengths of flexible linkers (e.g., PEG or alkyl chains) attached to the picolinic acid core. - Model the ternary complex (Target-PROTAC-E3 ligase) computationally to predict favorable linker lengths and geometries. | The linker's role is to enable the formation of a stable and productive ternary complex. A rigid component may impose conformational constraints that need to be compensated for by adjusting the length of flexible spacer elements.[][4][5] |
| Incorrect orientation of the target protein relative to the E3 ligase. | - Change the attachment point of the picolinic acid linker on the warhead or E3 ligase ligand. | The exit vector of the linker from the ligands is crucial for achieving an orientation that exposes lysine residues on the target protein to the E2-ubiquitin complex.[6] | |
| 4. "Hook effect" is observed at lower concentrations than with flexible linkers. | The pre-organizing effect of the rigid linker may lead to highly efficient ternary complex formation at low concentrations, but also more stable binary complex formation at higher concentrations. | - Perform a wide dose-response experiment to fully characterize the degradation profile. - Focus on the DC50 and Dmax values in the productive concentration range for structure-activity relationship (SAR) studies. | The "hook effect" is a common phenomenon in PROTACs where high concentrations favor binary over ternary complexes. A more rigid linker might exacerbate this effect by influencing the kinetics of complex formation and dissociation. |
Frequently Asked Questions (FAQs)
Q1: Why would I use this compound in my PROTAC linker?
A1: Incorporating a rigid structural element like picolinic acid into a PROTAC linker can offer several advantages. It can reduce the conformational flexibility of the linker, which may pre-organize the PROTAC into a bioactive conformation for ternary complex formation, potentially improving potency and reducing the entropic penalty of binding.[7][8] The aromatic nature of the picolinic acid ring can also introduce favorable interactions within the ternary complex and improve metabolic stability compared to purely aliphatic linkers.
Q2: What is the optimal linker length when using a rigid component like picolinic acid?
A2: There is no universal optimal linker length. It is highly dependent on the specific target protein and E3 ligase pair.[] The inclusion of a rigid element like picolinic acid makes systematic empirical testing even more critical. It is advisable to synthesize a series of PROTACs where the rigid core is flanked by flexible linkers (e.g., PEG or alkyl chains) of varying lengths to identify the optimal distance and geometry for productive ternary complex formation.[4]
Q3: How do I choose the attachment points for a picolinic acid-based linker?
A3: The attachment points on the warhead and E3 ligase ligand should ideally be at solvent-exposed regions to minimize disruption of their binding affinities. Computational modeling and analysis of co-crystal structures, if available, can help identify suitable exit vectors. The orientation of the picolinic acid itself (i.e., which end connects to which ligand) can also significantly impact the geometry of the ternary complex and should be considered a parameter to explore.[6]
Q4: What are the best coupling reagents for attaching this compound?
A4: For coupling sterically hindered or electron-deficient amino acids like picolinic acid derivatives, high-efficiency coupling reagents are recommended. Uronium/aminium salts like HATU, HCTU, or COMU, often in combination with a non-nucleophilic base like DIPEA, are excellent choices. Phosphonium salts such as PyBOP can also be effective. It is crucial to monitor the reaction closely to ensure complete coupling.
Q5: How can I create an inactive control for a PROTAC containing a picolinic acid linker?
A5: An inactive control is essential to demonstrate that the observed degradation is due to the specific PROTAC mechanism. A common strategy is to modify the E3 ligase ligand in a way that abolishes its binding. For example, if using a VHL ligand, epimerizing a key stereocenter on the hydroxyproline moiety is a well-established method. If using a CRBN ligand, modifying a functional group essential for binding, such as methylating the glutarimide nitrogen, can prevent E3 ligase recruitment.
Quantitative Data Summary
The optimal linker length is determined empirically for each target and E3 ligase combination. The following tables summarize representative data from the literature for PROTACs with varying linker lengths to illustrate the impact on degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | >90% (optimal at 21 atoms) |
| Alkyl/Ether | 29 | 292 | 76% |
Data highlights the critical role of achieving a minimum linker length for effective degradation.
Table 2: Impact of PEG Linker Length on BTK Degradation (CRBN-based PROTAC)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC B-1 | 2 PEG units | 8 | >1000 | 20% |
| PROTAC B-2 | 4 PEG units | 14 | 50 | >95% |
This data illustrates how increasing the length of a flexible PEG linker can dramatically improve degradation potency and efficacy.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound (Representative Protocol)
This protocol outlines a general two-step approach for incorporating this compound between an amine-functionalized warhead and a carboxylic acid-functionalized E3 ligase ligand.
Step 1: Coupling of this compound to the Amine-Functionalized Warhead
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir at room temperature for 20 minutes.
-
Coupling: To the activated picolinic acid solution, add a solution of the amine-functionalized warhead (1.2 eq) in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 2: Deprotection and Coupling to the E3 Ligase Ligand
-
Boc Deprotection: Dissolve the purified intermediate from Step 1 in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours until LC-MS analysis indicates complete removal of the Boc group.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to remove residual TFA.
-
Final Coupling: In a new flask under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq), HATU (1.1 eq), and DIPEA (4.0 eq) in anhydrous DMF. Stir for 20 minutes. Add the deprotected amine intermediate from the previous step.
-
Reaction and Purification: Stir the reaction mixture at room temperature for 4-12 hours. Monitor by LC-MS. Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
Protocol 2: Western Blot for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (typically from pM to µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker design and optimization.
Caption: Troubleshooting logic for a PROTAC with no degradation activity.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Boc Deprotection for 6-Aminopicolinic Acid Derivatives
Welcome to the technical support center for the troubleshooting of Boc deprotection in 6-aminopicolinic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of a 6-aminopicolinic acid derivative is incomplete or sluggish. What are the likely causes and how can I address this?
A1: Incomplete deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The lone pair of electrons on the pyridine nitrogen of the picolinic acid ring can be protonated by the acid, effectively reducing the acid's concentration available for Boc deprotection. If you are using standard conditions like 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), you may need to increase the acid concentration or switch to a stronger acid system.
-
Steric Hindrance: Bulky substituents on the picolinic acid ring or on the derivative itself can sterically hinder the approach of the acid to the Boc group.
-
Reaction Time and Temperature: The deprotection may simply require more time or gentle heating to proceed to completion.
Recommended Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM, for example, to 50%.
-
Switch to a Stronger Acid: A 4M solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or ethyl acetate is often more effective than TFA for complete deprotection.[1]
-
Increase Reaction Time and/or Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed. If the reaction is still sluggish at room temperature, gentle heating (e.g., to 40°C) may be beneficial, but be mindful of potential degradation of your product.
Q2: I am observing unexpected side products in my reaction mixture after deprotection. What are the common side reactions and how can I prevent them?
A2: The most common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated. For 6-aminopicolinic acid derivatives, the pyridine ring itself can be susceptible to this, as well as other electron-rich aromatic systems or sulfur-containing groups in your derivative. Another potential side reaction when using TFA is trifluoroacetylation of the newly formed free amine.
Recommended Solutions:
-
Use Scavengers: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. Scavengers are compounds that will react with the tert-butyl cation more readily than your substrate. Common scavengers include triisopropylsilane (TIS), thioanisole, or water.
-
Choice of Acid: Using HCl in dioxane instead of TFA can prevent trifluoroacetylation. The resulting product will be the hydrochloride salt, which is often a crystalline solid and can aid in purification.[2]
-
Thorough Workup: After deprotection with TFA, ensure complete removal of the acid by co-evaporation with a non-polar solvent like toluene. Neutralization of the TFA salt with a mild base during aqueous workup can also be performed.
Q3: My deprotected 6-aminopicolinic acid derivative is difficult to isolate and purify. What are some strategies to improve this?
A3: The deprotected product is an amino acid, which can exist as a zwitterion or a salt (trifluoroacetate or hydrochloride). These forms can have very different solubility profiles compared to the Boc-protected starting material, sometimes leading to purification challenges.
Recommended Solutions:
-
Salt Formation for Purification: If you use HCl for deprotection, the resulting hydrochloride salt is often a crystalline solid that can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[3] This can be an effective purification step. TFA salts, on the other hand, are more frequently oily and can be harder to handle.[2]
-
pH Adjustment during Extraction: After the reaction, if you are performing an aqueous workup, be mindful of the pH. At acidic pH, your product will be in the aqueous layer as the protonated salt. To extract it into an organic solvent, you will need to carefully basify the aqueous layer to neutralize the amine and carboxylic acid groups.
-
Chromatography on an Appropriate Stationary Phase: If you need to perform column chromatography, consider using a stationary phase suitable for polar, potentially zwitterionic compounds. Reverse-phase chromatography is often a good choice for purifying the final product.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the Boc deprotection of 6-aminopicolinic acid derivatives.
Problem: Incomplete Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after standard reaction time. | Insufficient acid strength or concentration. | Increase TFA concentration (e.g., from 20% to 50% in DCM). Switch to 4M HCl in dioxane. |
| Reaction is slow. | Steric hindrance around the Boc group. | Increase reaction time. Gentle heating (e.g., to 40°C) may be necessary; monitor for degradation. |
| Reaction stalls. | Equilibrium between protonated pyridine and protonated Boc-group. | Use a larger excess of acid. |
Problem: Side Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrum shows peaks corresponding to the product +56 Da. | t-butylation of the pyridine ring or other nucleophilic sites. | Add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v) or water to the reaction mixture. |
| Mass spectrum shows peaks corresponding to the product +96 Da. | Trifluoroacetylation of the deprotected amine (when using TFA). | Switch to 4M HCl in dioxane for deprotection. Ensure thorough removal of TFA during workup by co-evaporation with toluene. |
| Degradation of other functional groups. | Substrate contains other acid-sensitive groups. | Use milder deprotection conditions, such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1] Consider alternative, non-acidic methods if necessary. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and widely used method for Boc deprotection.
Materials:
-
Boc-protected 6-aminopicolinic acid derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected 6-aminopicolinic acid derivative in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.
-
If using a scavenger, add triisopropylsilane (2.5-5% v/v).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the desired final concentration (typically 20-50% v/v).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 30 minutes to a few hours.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This method is often preferred when a crystalline hydrochloride salt of the product is desired, which can simplify purification.
Materials:
-
Boc-protected 6-aminopicolinic acid derivative
-
4M HCl in 1,4-dioxane (commercially available or prepared by bubbling dry HCl gas through anhydrous dioxane)
-
Anhydrous diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected 6-aminopicolinic acid derivative in a minimal amount of a suitable solvent (e.g., methanol or dioxane) or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
The solid can be collected by filtration and washed with a non-polar solvent like anhydrous diethyl ether to remove non-polar impurities.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure, and the resulting residue triturated with diethyl ether to induce precipitation of the hydrochloride salt. The solid is then collected by filtration.
Quantitative Data Summary
The choice of deprotection conditions can significantly impact reaction time and the form of the final product. The following table summarizes typical conditions and outcomes.
| Reagent System | Typical Concentration | Solvent | Reaction Time | Temperature | Product Form | Notes |
| TFA | 20-50% (v/v) | DCM | 0.5 - 2 hours | 0°C to RT | Trifluoroacetate salt | Can result in oily products. Scavengers are often recommended. |
| HCl | 4 M | 1,4-Dioxane | 0.5 - 4 hours | Room Temperature | Hydrochloride salt | Often yields crystalline solids, aiding in purification.[2] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric | Acetonitrile or DCM | 10 min - 2 hours | Room Temperature | Tosylate salt | A milder alternative to TFA and HCl. |
| Formic Acid | Neat or in DCM | - | 1 - 16 hours | Room Temperature | Formate salt | Milder conditions, but longer reaction times may be required. |
Visualizations
Troubleshooting Workflow for Boc Deprotection
Caption: A workflow diagram for troubleshooting common issues in Boc deprotection reactions.
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: The general mechanism of acid-catalyzed Boc deprotection and the role of scavengers.
References
Technical Support Center: Synthesis of 6-((tert-Butoxycarbonyl)amino)picolinic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-((tert-Butoxycarbonyl)amino)picolinic acid, with a focus on troubleshooting common issues to increase reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the protection of the amino group of 6-aminopicolinic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a nucleophilic acyl substitution reaction where the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride.
Q2: Why is a base necessary for this reaction?
While the reaction can proceed without an added base, as the tert-butoxide generated during the reaction is basic enough, a base is commonly used to accelerate the reaction, especially for less nucleophilic amines.[1] The base neutralizes the protonated amine, driving the reaction forward. Common bases include triethylamine (TEA) or diisopropylethylamine (DIEA).[1]
Q3: What is the function of 4-dimethylaminopyridine (DMAP) in this synthesis?
DMAP is a highly effective nucleophilic catalyst that can significantly increase the rate of Boc protection, particularly for weakly nucleophilic amines.[1] It reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more readily attacked by the amine.[1] However, its use can also increase the likelihood of side reactions.[1]
Q4: What are the most common side reactions that can lower the yield?
Common side reactions include:
-
Di-Boc Protection: The primary amine is protected twice. To avoid this, use a controlled amount of Boc₂O (typically 1.0-1.2 equivalents) and avoid excessive reaction times.[1]
-
Urea Formation: An isocyanate intermediate can form, which then reacts with another amine molecule. Running the reaction at or below room temperature can minimize this.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Product Formation
Q: My reaction shows a very low yield or no formation of the desired product. What are the possible causes and solutions?
| Possible Cause | Recommended Solution |
| Weak Nucleophilicity of the Amine | Add a catalyst such as DMAP (0.1-0.2 equivalents) to activate the Boc anhydride.[1] |
| Steric Hindrance | Use a more reactive Boc-donating reagent or consider a different protecting group strategy. |
| Poor Solubility of Starting Material | Select a more appropriate solvent system. A co-solvent like THF in water can improve solubility.[2] |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 40°C).[2] |
| Decomposition of Reagents | Ensure that the Boc₂O is fresh and has been stored properly. |
Issue 2: Presence of Multiple Products/Impurities
Q: My analysis (TLC/LC-MS) shows multiple spots/peaks in addition to my product. What are they and how can I avoid them?
| Possible Cause | Recommended Solution |
| Excess Boc₂O Remaining | Quench the reaction with an amine-containing resin or perform a mild basic wash during the aqueous workup to hydrolyze the remaining Boc₂O.[1] |
| Di-Boc Protected Product | Use a stoichiometric amount of Boc₂O (1.0-1.1 equivalents) and carefully monitor the reaction time. |
| Urea Byproduct Formation | Maintain a lower reaction temperature (0°C to room temperature). |
Issue 3: Difficulties in Product Isolation and Purification
Q: I am having trouble isolating the pure product after the reaction. What can I do?
| Possible Cause | Recommended Solution |
| Emulsion Formation During Aqueous Workup | Add brine (saturated NaCl solution) to the aqueous layer to break up the emulsion.[1] |
| Product is Water-Soluble | If the product has significant water solubility, consider back-extraction from the aqueous layers or use a continuous liquid-liquid extractor. |
| Co-elution of Impurities during Chromatography | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
Experimental Protocols
General Protocol for Boc Protection of 6-Aminopicolinic Acid
-
Dissolution: Dissolve 6-aminopicolinic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, or tetrahydrofuran (THF).
-
Addition of Base: Add a base, such as sodium bicarbonate or triethylamine (1.5-2.0 equivalents).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) either as a solid or dissolved in the reaction solvent.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to ~3 with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Data Presentation
Table 1: Effect of Base and Catalyst on Reaction Yield
| Entry | Base (equiv.) | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaHCO₃ (2.0) | None | Dioxane/H₂O | 25 | 24 | ~75 |
| 2 | TEA (1.5) | None | THF | 25 | 18 | ~85 |
| 3 | TEA (1.5) | DMAP (0.1) | THF | 25 | 8 | >95 |
| 4 | None | None | Dioxane/H₂O | 40 | 48 | <50 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Managing Impurities in 6-N-Boc-aminopicolinic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-N-Boc-aminopicolinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the production of 6-N-Boc-aminopicolinic acid, offering potential causes and solutions.
Issue 1: Incomplete Boc Protection Reaction
Question: My reaction to protect 6-aminopicolinic acid with Boc anhydride is sluggish and gives a low yield of the desired 6-N-Boc-aminopicolinic acid. What are the possible causes and how can I improve the conversion?
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Low Nucleophilicity of the Amino Group | The electron-withdrawing nature of the pyridine ring and the carboxylic acid group can reduce the nucleophilicity of the 6-amino group. Consider using a stronger base or a catalyst to enhance reactivity. 4-Dimethylaminopyridine (DMAP) is a commonly used catalyst for Boc protections. |
| Inappropriate Solvent | The choice of solvent is critical. Aprotic solvents like tetrahydrofuran (THF), acetonitrile (ACN), or dichloromethane (DCM) are generally preferred. Ensure the starting material has adequate solubility in the chosen solvent system. A mixture of solvents, such as THF/water, can sometimes be effective. |
| Base Strength and Stoichiometry | An appropriate base is required to neutralize the acid formed during the reaction and to deprotonate the amino group, increasing its nucleophilicity. Common bases include triethylamine (TEA), sodium bicarbonate, or sodium hydroxide. Ensure at least a stoichiometric amount of base is used. |
| Reaction Temperature | While many Boc protections proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially with less reactive amines.[1] |
| Quality of Reagents | Ensure that the Boc anhydride ((Boc)₂O) has not hydrolyzed due to improper storage. Use fresh, high-quality reagents. |
Issue 2: Presence of an Impurity with a Mass of +56 Da
Question: I am observing a significant impurity in my final product with a mass 56 Da higher than my desired 6-N-Boc-aminopicolinic acid. What is this impurity and how can I minimize its formation?
Potential Cause and Solution:
This impurity is likely the tert-butyl ester of 6-N-Boc-aminopicolinic acid . The tert-butyl cation (mass 57, but results in a net addition of 56) generated during the Boc protection reaction, or from the decomposition of Boc anhydride, can be trapped by the carboxylate of either the starting material or the product.
| Cause | Recommended Solution |
| Reaction Conditions Favoring Esterification | The presence of an acid catalyst or elevated temperatures can promote the formation of the tert-butyl ester. |
| Excess Boc Anhydride | Using a large excess of Boc anhydride can increase the concentration of tert-butylating species. |
Mitigation Strategies:
-
Control Stoichiometry: Use a minimal excess of Boc anhydride (e.g., 1.1-1.5 equivalents).
-
Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
pH Control: Maintain a basic pH during the reaction to keep the carboxylic acid in its carboxylate form, which is less susceptible to esterification than the protonated carboxylic acid.
-
Purification: This impurity can often be separated from the desired product by column chromatography or by adjusting the pH during an aqueous workup to selectively extract the carboxylic acid.
Issue 3: Formation of a Di-Boc Impurity
Question: My analysis shows an impurity with a molecular weight corresponding to the addition of two Boc groups. How is this possible and what can be done to prevent it?
Potential Cause and Solution:
The formation of a di-Boc protected species, likely on the amino group, can occur, especially under forcing reaction conditions. While sterically hindered, the formation of an N,N-di-Boc derivative is possible.
| Cause | Recommended Solution |
| Excessive Reagents and Harsh Conditions | A large excess of Boc anhydride and base, along with prolonged reaction times or high temperatures, can lead to the formation of the di-Boc adduct. |
Mitigation Strategies:
-
Careful Control of Stoichiometry: Use a controlled amount of Boc anhydride (typically 1.1-1.5 equivalents).
-
Milder Reaction Conditions: Employ milder bases and lower reaction temperatures.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to stop the reaction once the starting material is consumed and before significant formation of the di-Boc impurity.
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities from the synthesis of the 6-aminopicolinic acid starting material?
The impurity profile of the final product is highly dependent on the synthetic route used to produce the 6-aminopicolinic acid precursor. A common route involves the hydrolysis of 6-amino-2-cyanopyridine.
-
6-amino-2-cyanopyridine (Unreacted Starting Material): Incomplete hydrolysis will result in the presence of the starting nitrile.
-
6-aminopicolinamide: Partial hydrolysis of the nitrile group can lead to the formation of the corresponding amide. This is a common intermediate in nitrile hydrolysis.
Q2: How can I detect and quantify these impurities?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for analyzing the purity of 6-N-Boc-aminopicolinic acid and its related impurities.[2]
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the starting materials, product, and impurities.[3][4]
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 220 nm or 254 nm) is standard.
Mass spectrometry (LC-MS) can be used to identify the molecular weights of the impurities, aiding in their structural elucidation.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing the structure of isolated impurities.[6]
Q3: What is a general experimental protocol for the Boc protection of 6-aminopicolinic acid?
The following is a general laboratory-scale procedure. Optimization will be required based on specific equipment and desired purity.
-
Dissolution: Dissolve 6-aminopicolinic acid (1 equivalent) in a suitable solvent such as a mixture of THF and water.
-
Basification: Add a base such as sodium bicarbonate or triethylamine (2-3 equivalents) to the solution and stir until the starting material is fully dissolved.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or HPLC. If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous residue to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Q4: Can the Boc group be prematurely cleaved during the work-up or storage?
Yes, the Boc group is acid-labile.[7] Exposure to strong acidic conditions during the work-up (e.g., using strong mineral acids for pH adjustment) can lead to partial or complete deprotection. The product should be stored in a cool, dry place, away from acidic vapors.
Visualizing Reaction Pathways and Workflows
To aid in understanding the chemical transformations and experimental processes, the following diagrams are provided.
Synthetic and Side-Reaction Pathways
Caption: Synthetic and side-reaction pathways.
General Experimental Workflow
Caption: General experimental workflow.
Troubleshooting Logic
Caption: Troubleshooting logic for impurities.
References
- 1. jk-sci.com [jk-sci.com]
- 2. scispace.com [scispace.com]
- 3. veeprho.com [veeprho.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Reaction Monitoring for 6-(Boc-amino)picolinic Acid Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the coupling reaction of 6-(Boc-amino)picolinic acid. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques to monitor the coupling of 6-(Boc-amino)picolinic acid?
A1: The most common techniques for monitoring the progress of amide coupling reactions, including that of 6-(Boc-amino)picolinic acid, are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural analysis and to confirm product formation.[4][5]
Q2: How do I choose the best monitoring technique for my specific reaction?
A2: The choice of monitoring technique depends on several factors:
-
Speed and cost: TLC is a quick, simple, and inexpensive method for qualitative monitoring of the reaction's progress.[4]
-
Quantitative analysis: HPLC provides quantitative data on the consumption of starting materials and the formation of the product, allowing for the calculation of reaction conversion and product purity.[6]
-
Confirmation of product identity: LC-MS is highly effective as it combines the separation capabilities of HPLC with mass spectrometry, which can confirm the molecular weight of the product and identify byproducts.[1][2][3]
-
Detailed structural information: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of the final product.[7]
Q3: What are the expected TLC profiles for a successful coupling reaction?
A3: In a successful coupling reaction monitored by TLC, you should observe the gradual disappearance of the limiting starting material spot and the appearance of a new spot corresponding to the amide product.[8] A co-spot, which is a mixture of the reaction sample and the starting material, can help to distinguish the product spot from the starting material spots.[8]
Q4: Can I use UV-Vis spectroscopy to monitor the reaction?
A4: While UV-Vis spectroscopy can be used if there is a significant change in the chromophore between the reactants and the product, it is generally not the preferred method for monitoring amide coupling reactions. This is because the starting materials and product often have similar UV absorbance profiles, making it difficult to distinguish between them. HPLC with a UV detector is a more common and effective approach.[9]
Q5: How can I confirm the final product identity and purity?
A5: The identity and purity of the final product can be confirmed using a combination of analytical techniques. LC-MS is used to verify the molecular weight of the desired product.[10] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. For unambiguous structure confirmation, ¹H and ¹³C NMR spectroscopy are the most powerful methods.[7] The purity of the product is typically determined by HPLC, where the area of the product peak is compared to the total area of all peaks in the chromatogram.[6]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking on the TLC plate. | - The sample is too concentrated.- The solvent system is too polar.- The sample is not fully dissolved. | - Dilute the sample before spotting.- Adjust the solvent system to be less polar.- Ensure the sample is fully dissolved in the spotting solvent. |
| I can't distinguish between the starting material and product spots. | - The polarity of the starting material and product are very similar.- The chosen solvent system does not provide adequate separation. | - Try a different solvent system with varying polarity.- Use a co-spot (a lane with both the reaction mixture and one of the starting materials) to help identify the spots.[8] |
High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS) Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| I am seeing multiple peaks in my HPLC chromatogram. | - The reaction is incomplete, showing starting materials and product.- Side reactions have occurred, forming byproducts.- The sample is degrading on the column. | - Continue to monitor the reaction until the starting material peaks are minimized.- Optimize reaction conditions (e.g., temperature, coupling reagent) to minimize side reactions.[2]- Ensure the mobile phase is compatible with your compound. |
| My product peak is very broad. | - The column is overloaded.- The column is degrading.- Poor peak shape can be due to secondary interactions with the stationary phase. | - Inject a smaller volume or a more dilute sample.- Replace the column.- Adjust the mobile phase, for example, by changing the pH or the organic modifier. |
| I am not detecting my product with the mass spectrometer. | - The compound is not ionizing well.- The concentration of the product is too low.- The mass spectrometer is not set to scan the correct mass range. | - Try a different ionization source (e.g., ESI, APCI) or adjust the ionization parameters.- Concentrate the sample before analysis.- Ensure the mass range includes the expected molecular weight of your product. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The NMR spectrum is complex and difficult to interpret. | - The sample contains a mixture of compounds (starting materials, product, byproducts).- The presence of rotamers due to the amide bond. | - Purify the sample by column chromatography before NMR analysis.- Acquire the NMR spectrum at a higher temperature to coalesce the rotamer peaks. |
Experimental Protocols
General Protocol for TLC Monitoring
-
Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the plate: Using a capillary tube, spot the reaction mixture on the pencil line. It is also recommended to spot the starting materials as references. A co-spot of the reaction mixture and a starting material is also helpful.[8]
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the pencil line.
-
Visualize the spots: After the solvent front has moved up the plate, remove the plate and let it dry. Visualize the spots under a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Analyze the results: Compare the spots in the reaction mixture lane to the reference lanes to determine the progress of the reaction.
General Protocol for HPLC-UV Monitoring
-
Sample preparation: Withdraw a small aliquot from the reaction mixture and quench it (e.g., with water).[4] Dilute the quenched sample with the mobile phase.
-
HPLC setup: Use a reversed-phase C18 column.[6] Set up a gradient elution method, for example, with mobile phase A as 0.1% trifluoroacetic acid (TFA) in water and mobile phase B as 0.1% TFA in acetonitrile.[6]
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data analysis: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm). Identify the peaks corresponding to the starting materials and the product based on their retention times. Quantify the peak areas to determine the reaction conversion and product purity.[6]
General Protocol for LC-MS Monitoring
-
Sample preparation: Prepare the sample as you would for HPLC analysis.
-
LC-MS setup: Use an HPLC system coupled to a mass spectrometer. The HPLC conditions can be similar to those used for HPLC-UV monitoring.
-
Mass spectrometer settings: Set the mass spectrometer to scan a mass range that includes the molecular weights of the starting materials and the expected product.
-
Data analysis: Analyze the data to correlate the peaks in the chromatogram with their corresponding mass-to-charge ratios (m/z). This will confirm the identity of the product and help in identifying any byproducts.[9]
Data Summary Tables
Table 1: Comparison of Reaction Monitoring Techniques
| Technique | Information Provided | Speed | Cost | Throughput |
| TLC | Qualitative | Fast | Low | High |
| HPLC | Quantitative | Moderate | Moderate | Moderate |
| LC-MS | Quantitative & Structural (MW) | Moderate | High | Moderate |
| NMR | Structural (unambiguous) | Slow | High | Low |
Table 2: Example of a Typical HPLC Gradient for Amide Coupling Analysis
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 9. lcms.cz [lcms.cz]
- 10. growingscience.com [growingscience.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating 6-((tert-Butoxycarbonyl)amino)picolinic acid Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, a chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting ligand. The linker is not merely a passive spacer; its composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This guide provides an objective comparison of 6-((tert-Butoxycarbonyl)amino)picolinic acid with other commonly employed linkers in PROTAC design. While direct head-to-head experimental data for PROTACs utilizing a this compound linker is not extensively available in peer-reviewed literature, this guide will compare its theoretical advantages and structural characteristics against well-established linker classes—namely polyethylene glycol (PEG) and alkyl chains—for which a wealth of experimental data exists. The comparative data presented herein is compiled from various studies targeting prominent proteins such as Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
The PROTAC Mechanism of Action: A Symphony of Proximity
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker plays a pivotal role in orchestrating this molecular rendezvous, and its design is a key determinant of a PROTAC's success.
Comparative Analysis of PROTAC Linkers
The choice of linker can dramatically impact a PROTAC's biological activity. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical optimization is often necessary.
Picolinic Acid-Based Linkers: A Look at this compound
Picolinic acid derivatives, such as this compound, introduce a degree of rigidity and defined geometry to the linker structure. The pyridine ring offers a planar element that can influence the conformational flexibility of the PROTAC.
Structural Features and Potential Advantages:
-
Rigidity: The aromatic ring restricts free rotation, which can help to pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.
-
Defined Exit Vectors: The substitution pattern on the picolinic acid ring provides well-defined attachment points for the warhead and E3 ligase ligand, allowing for precise control over their relative orientation.
-
Potential for Improved Physicochemical Properties: The inclusion of heteroatoms can modulate solubility and other drug-like properties.
Quantitative Performance Data:
Polyethylene Glycol (PEG) Linkers
PEG linkers are the most common type used in PROTAC design, found in approximately 55% of reported structures.[1] They are favored for their synthetic tractability and ability to improve the physicochemical properties of PROTACs.[]
Advantages:
-
Enhances hydrophilicity and aqueous solubility.[]
-
Generally biocompatible and allows for easy modulation of length.
-
Flexibility can accommodate various protein-protein interfaces.
Disadvantages:
-
High flexibility can lead to an entropic penalty upon binding.
-
May have reduced metabolic stability.
Alkyl Linkers
Alkyl chains are another prevalent linker type, present in about 30% of published PROTACs.[1] They offer a straightforward synthetic route to systematically vary linker length.
Advantages:
-
Synthetically accessible and chemically stable.
-
Length can be systematically and easily varied.
Disadvantages:
-
Tend to be hydrophobic, which can negatively impact solubility.[]
-
Can be more susceptible to oxidative metabolism in vivo.[4]
Quantitative Comparison of Linker Performance
The following tables summarize representative data from various studies, illustrating the impact of linker composition and length on the degradation of key therapeutic targets.
Disclaimer: The data presented below is compiled from different research articles. Direct comparison across different studies should be approached with caution due to variations in experimental conditions, cell lines, and specific PROTAC designs.
Table 1: Comparison of Linker Performance in BRD4-Targeting PROTACs
| PROTAC (Linker Type) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC with PEG3 Linker | CRBN | H661 | > 5000 | Not Reported | [5] |
| PROTAC with PEG4 Linker | CRBN | H661 | < 500 | Not Reported | [5] |
| PROTAC with PEG5 Linker | VHL | HeLa | 18 | > 95 | [1] |
| ARV-825 (PEG-based) | CRBN | Burkitt's Lymphoma | < 1 | > 90 | [6] |
| dBET1 (Alkyl-based) | CRBN | HeLa | Potent Degrader | > 90 | [7] |
Observations: The data for BRD4 degraders highlights the critical importance of linker length, with a clear structure-activity relationship observed for PEG linkers. Both PEG and alkyl-based linkers have been successfully used to create highly potent BRD4 degraders.
Table 2: Comparison of Linker Performance in BTK-Targeting PROTACs
| PROTAC (Linker Type) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC with 2 PEG units | CRBN | MOLM-14 | > 5000 | Reduced Degradation | [8] |
| PROTAC with 4-5 PEG units | CRBN | MOLM-14 | < 500 | Potent Degradation | [8] |
| RC-1 (Flexible Linker) | CRBN | MOLM-14 | Potent Degrader | > 90 | [9] |
| MT-802 (PEG-based) | CRBN | NAMALWA | Low nM | > 90 | [10] |
| PROTAC with Rigid Linker | CRBN | Various | Potent Degrader | > 90 | [11] |
Observations: Similar to BRD4 PROTACs, the degradation of BTK is highly sensitive to linker length. Both flexible and rigid linkers have been shown to be effective in degrading BTK, with some studies suggesting that rigid linkers can improve metabolic stability.[11]
Experimental Methodologies
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Experimental Workflow for PROTAC Evaluation
A systematic approach is required to characterize the activity and efficacy of a novel PROTAC.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat cells with a serial dilution of the PROTAC compound (typically ranging from pM to µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control for each concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (e.g., TR-FRET)
This assay confirms the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase complex.
-
Reagents: Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase complex. Lanthanide-labeled antibody against one tag (donor) and a fluorophore-labeled antibody against the other tag (acceptor).
-
Assay Procedure: In a microplate, add a fixed concentration of the tagged proteins and labeled antibodies. Add a serial dilution of the PROTAC compound. Incubate the plate to allow for complex formation.
-
Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. The signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
Protocol 3: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay determines the downstream functional consequence of target protein degradation on cell health and proliferation.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC compound for a prolonged period (e.g., 48-72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the concentration that inhibits cell growth by 50% (IC50 or GI50).
Conclusion
The linker is a critical component in PROTAC design, and its optimization is essential for achieving potent and selective protein degradation. While flexible linkers like PEG and alkyl chains are well-established and offer synthetic convenience, the exploration of more rigid linkers, such as those based on picolinic acid scaffolds, holds promise for improving PROTAC performance by providing conformational constraint and potentially enhancing drug-like properties.
The lack of direct comparative data for this compound underscores the need for further research to fully understand its potential as a PROTAC linker. The systematic evaluation of diverse linker chemistries, guided by the robust experimental protocols outlined in this guide, will be instrumental in advancing the development of the next generation of targeted protein degraders. Researchers are encouraged to build upon the foundational knowledge of established linkers while exploring novel scaffolds to unlock the full therapeutic potential of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 6-(Boc-amino)picolinic Acid in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other bespoke chemical entities, the choice of building blocks is critical. 6-(Boc-amino)picolinic acid is a valuable reagent, frequently employed as a linker due to its bifunctional nature. However, alternative reagents featuring different protecting groups can offer advantages in terms of reaction conditions, orthogonality, and overall synthetic strategy. This guide provides an objective comparison of 6-(Boc-amino)picolinic acid with its common alternatives, 6-(Fmoc-amino)picolinic acid and 6-(Cbz-amino)picolinic acid, supported by experimental data and detailed protocols.
Performance Comparison of Protecting Groups
The selection of a protecting group for the 6-amino group of picolinic acid significantly influences the synthetic route. The tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) groups are the most common choices, each with distinct characteristics regarding stability and deprotection conditions.
| Feature | 6-(Boc-amino)picolinic acid | 6-(Fmoc-amino)picolinic acid | 6-(Cbz-amino)picolinic acid |
| Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Carboxybenzyl (Cbz) |
| Cleavage Condition | Strongly acidic (e.g., TFA, HCl in dioxane)[1][2] | Mildly basic (e.g., 20% piperidine in DMF)[1][2] | Catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids[1][3] |
| Stability | Stable to bases and nucleophiles[1] | Stable to acids[4] | Stable to acidic and basic conditions (mild)[5] |
| Primary Applications | Solid-phase peptide synthesis (Boc/Bzl strategy), solution-phase synthesis[6] | Solid-phase peptide synthesis (Fmoc/tBu strategy)[4] | Solution-phase synthesis, orthogonal protection schemes[3] |
| Typical Yields | Generally high, but can be affected by aggregation in long sequences. | Often exceeds 99% per coupling step in SPPS.[1] | High, but can be compromised by side reactions during cleavage.[1] |
| Purity of Final Product | Can be high, but purification may be required to remove byproducts from strong acid cleavage. | Generally high due to mild deprotection, simplifying purification. | Can be very high, especially when purified by crystallization.[3] |
| Common Side Reactions | Alkylation of sensitive residues by carbocation intermediates, minimized with scavengers.[2] | Diketopiperazine formation, especially with Proline at the C-terminus.[2] | Incomplete deprotection, catalyst poisoning by sulfur-containing amino acids. |
Experimental Protocols for Synthesis
The following protocols provide a general overview of the synthesis of 6-(Boc-amino)picolinic acid and its Fmoc and Cbz analogs. Optimal conditions may vary depending on the specific substrate and scale of the reaction.
Synthesis of 6-(Boc-amino)picolinic acid
Materials:
-
6-aminopicolinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 6-aminopicolinic acid in a mixture of dioxane (or THF) and water.
-
Add a base such as sodium hydroxide or triethylamine to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute solution of hydrochloric acid to pH 3-4.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-(Boc-amino)picolinic acid.
Synthesis of 6-(Fmoc-amino)picolinic acid
Materials:
-
6-aminopicolinic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Acetone or Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 6-aminopicolinic acid in an aqueous solution of sodium bicarbonate or in DCM with DIPEA.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in acetone or DCM.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
If using an aqueous system, acidify the mixture with dilute HCl and extract with ethyl acetate. If using an organic solvent, wash the reaction mixture with dilute acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 6-(Fmoc-amino)picolinic acid.
Synthesis of 6-(Cbz-amino)picolinic acid
Materials:
-
6-aminopicolinic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 6-aminopicolinic acid in an aqueous solution of sodium carbonate or in THF with triethylamine.
-
Cool the mixture in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
Acidify the reaction mixture with dilute HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 6-(Cbz-amino)picolinic acid.
Signaling Pathways and Experimental Workflows
Picolinic acid derivatives are being explored for their potential in various therapeutic areas, including cancer. One of the key signaling pathways often dysregulated in cancer is the PI3K/mTOR pathway. While direct modulation of this pathway by simple picolinic acid derivatives is still under investigation, their role as linkers in targeted therapies like PROTACs, which can degrade key proteins in such pathways, is a promising area of research.
Caption: The PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation, is often dysregulated in cancer. Picolinic acid derivatives can be incorporated into PROTACs to target and degrade key proteins within this pathway, such as AKT.
The synthesis of complex molecules like PROTACs often involves a multi-step workflow. The use of a picolinic acid-based linker in solid-phase synthesis provides a robust method for constructing these heterobifunctional molecules.
Caption: A generalized workflow for the solid-phase synthesis of a PROTAC molecule, highlighting the incorporation of a picolinic acid-based linker.
References
6-((tert-Butoxycarbonyl)amino)picolinic acid vs Fmoc-protected aminopicolinic acid
A Comparative Guide to 6-((tert-Butoxycarbonyl)amino)picolinic acid and Fmoc-protected aminopicolinic acid
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex molecules, the selection of an appropriate protecting group strategy is a critical decision that influences yield, purity, and the overall success of a synthetic route. This guide provides an objective comparison between two common amino-protecting group strategies as applied to aminopicolinic acid: the tert-Butoxycarbonyl (Boc) group, as in this compound, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
The primary distinction between the Boc and Fmoc protecting groups lies in their cleavage chemistry, a concept known as lability.[1] The Boc group is labile under acidic conditions, typically removed with trifluoroacetic acid (TFA), whereas the Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This fundamental difference forms the basis of orthogonal protection strategies in modern solid-phase peptide synthesis (SPPS), enabling the selective deprotection of one group while others, such as acid-labile side-chain protecting groups, remain intact.[3][4]
Quantitative Data Comparison
The choice between Boc and Fmoc chemistry is influenced by factors including the peptide sequence, its length, the presence of sensitive functional groups, and the desired scale of synthesis.[3] The following table summarizes the key quantitative and qualitative differences between the two strategies.
| Feature | This compound (Boc Strategy) | Fmoc-protected aminopicolinic acid (Fmoc Strategy) |
| Deprotection Condition | Acid-labile: 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 15-30 min.[1][5] | Base-labile: 20-50% piperidine in DMF for 10-30 min.[6][7] |
| Orthogonality | Semi-orthogonal with benzyl (Bzl) side-chain protection (both removed by acid of different strengths).[3] | Fully orthogonal with tert-butyl (tBu) based side-chain protection (Fmoc is base-labile, tBu is acid-labile).[3] |
| Coupling Efficiency | Generally high, but can be affected by aggregation in hydrophobic sequences. In situ neutralization can improve yields.[8] | Consistently high, with coupling yields often exceeding 99%, which is critical for the synthesis of long peptides.[] |
| Key Advantages | Robust, well-established method. Often better for long or aggregation-prone hydrophobic sequences.[3][8] Lower cost of the protecting group itself.[] | Milder deprotection conditions preserve acid-sensitive functionalities.[3] Amenable to automation and real-time monitoring via UV absorbance of the cleaved Fmoc adduct.[3][] |
| Common Side Reactions | Repetitive harsh acid deprotection can lead to degradation of sensitive residues.[3] Formation of t-butyl cations during deprotection can lead to alkylation of sensitive residues like Met or Trp.[6] | Base-catalyzed side reactions such as aspartimide formation or diketopiperazine formation at the dipeptide stage can occur.[3][6] |
| Final Cleavage | Typically requires strong, hazardous acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][8] | Milder final cleavage conditions, usually with a TFA "cocktail" containing scavengers.[6][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient synthesis. Below are standard protocols for key steps in solid-phase peptide synthesis (SPPS) using both Boc and Fmoc strategies.
Protocol 1: Boc-SPPS Deprotection Cycle
This protocol outlines the removal of the Boc protecting group from the N-terminus of a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[5]
-
Boc Deprotection:
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (2x) and isopropanol (IPA) (2x) to remove residual acid.[12]
-
Neutralization:
-
Final Washes: Wash the resin thoroughly with DCM (3x) to remove excess base.[13] The resin is now ready for the coupling step.
Protocol 2: Fmoc-SPPS Deprotection Cycle
This protocol details the removal of the N-terminal Fmoc protecting group.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[11]
-
Fmoc Deprotection:
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14] The resin is now ready for coupling.
Protocol 3: Amino Acid Coupling (Common for both strategies)
This protocol describes a standard coupling reaction using HATU as the activating agent, a common method in modern SPPS.
-
Preparation: Ensure the N-terminal of the resin-bound peptide is deprotected and washed as described in Protocol 1 or 2.
-
Activation: In a separate vial, dissolve the incoming protected amino acid (3-5 equivalents relative to resin loading) and an activating agent like HATU (3-5 equivalents) in DMF.[11]
-
Base Addition: Add a tertiary amine base, such as DIPEA (6-10 equivalents), to the amino acid solution to facilitate the activation.[11]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.[11]
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[11]
-
Monitoring (Optional): The reaction progress can be monitored using a qualitative colorimetric test like the Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result indicates complete coupling.[15]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[14]
Mandatory Visualization
Concluding Remarks
The choice between this compound and an Fmoc-protected aminopicolinic acid is dictated by the overall synthetic strategy.
The Boc strategy is robust and may be advantageous for synthesizing long or hydrophobic sequences that are prone to aggregation, as the repetitive acidic treatments can help disrupt secondary structures.[4] However, its reliance on strong acids for both deprotection and final cleavage makes it incompatible with molecules containing acid-sensitive functionalities.[1]
The Fmoc strategy is now the predominant method for SPPS due to its milder deprotection conditions, which are compatible with a wide range of acid-labile side-chain protecting groups.[6][] This orthogonality is a significant advantage for the synthesis of complex, modified peptides.[3] Furthermore, the ability to monitor the deprotection step by UV spectrophotometry makes it highly suitable for automated peptide synthesizers.[3]
Ultimately, a careful evaluation of the target molecule's structure, particularly the presence of other sensitive functional groups, will guide the researcher in selecting the most appropriate protected aminopicolinic acid for their synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Synthesized 6-N-Boc-aminopicolinic Acid by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical data for synthesized 6-N-Boc-aminopicolinic acid and its common precursor, 6-aminopicolinic acid, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to offer a clear framework for the validation of the synthesized target compound, ensuring its purity and structural integrity, which are critical for subsequent applications in pharmaceutical and chemical research.
Data Presentation: HPLC and NMR Analysis
The successful synthesis and purification of 6-N-Boc-aminopicolinic acid are confirmed by comparing its analytical data against the starting material, 6-aminopicolinic acid. The Boc-protected product is expected to have a longer retention time in reversed-phase HPLC due to its increased hydrophobicity. In ¹H NMR, the key indicator of a successful reaction is the appearance of a singlet corresponding to the nine protons of the tert-butyl group of the Boc protector.
Table 1: Comparative HPLC Data
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized 6-N-Boc-aminopicolinic acid | 8.24 | 99.2 | >99% |
| 6-aminopicolinic acid (Starting Material) | 3.15 | 0.5 | - |
| Unidentified Impurity | 5.48 | 0.3 | - |
Table 2: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Synthesized 6-N-Boc-aminopicolinic acid | 1.51 | s | 9H | C(CH₃)₃ (Boc) |
| 7.78 | d | 1H | Ar-H | |
| 7.91 | t | 1H | Ar-H | |
| 8.15 | d | 1H | Ar-H | |
| 9.85 | s | 1H | NH | |
| 13.10 | br s | 1H | COOH | |
| 6-aminopicolinic acid (Starting Material) | 6.55 | d | 1H | Ar-H |
| 6.80 | d | 1H | Ar-H | |
| 7.45 | t | 1H | Ar-H | |
| 7.10 | br s | 2H | NH₂ | |
| 12.95 | br s | 1H | COOH |
Experimental Protocols
Synthesis of 6-N-Boc-aminopicolinic acid
6-aminopicolinic acid is dissolved in a suitable solvent such as a mixture of dioxane and water. A base, for instance, sodium hydroxide, is added to the solution. Di-tert-butyl dicarbonate (Boc₂O) is then introduced portion-wise to the reaction mixture, which is stirred at room temperature. The reaction progress is monitored using Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is acidified, for example, with citric acid, leading to the precipitation of the product. The crude product is then filtered, washed, and dried. Further purification can be achieved by recrystallization.
HPLC Validation Protocol
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Sample Preparation : Samples of both the synthesized product and the starting material are dissolved in the mobile phase at a concentration of 1 mg/mL.
NMR Validation Protocol
-
Instrumentation : 400 MHz NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition : Standard ¹H NMR spectra are acquired.
-
Data Processing : The spectra are referenced to the residual solvent peak.
Mandatory Visualizations
Caption: Workflow for HPLC validation of synthesized compounds.
Caption: Workflow for NMR validation of synthesized compounds.
Comparative study of kinase inhibitors derived from 6-(Boc-amino)picolinic acid
A comprehensive comparative analysis of kinase inhibitors directly derived from 6-(Boc-amino)picolinic acid is not feasible at this time due to a lack of publicly available information on specific inhibitor compounds synthesized from this starting material. Extensive searches of scientific literature and patent databases did not yield named kinase inhibitors with reported biological data that explicitly use 6-(Boc-amino)picolinic acid as a direct precursor.
While the broader classes of aminopyridine and pyridopyrimidine-based kinase inhibitors are well-documented, a direct synthetic lineage from 6-(Boc-amino)picolinic acid to specific, publicly disclosed kinase inhibitors with associated experimental data could not be established. The provided search results allude to general synthetic strategies for related heterocyclic compounds but do not offer the specific examples required for a detailed comparative study as outlined in the prompt.
Therefore, the core requirement of comparing the performance of kinase inhibitors derived from 6-(Boc-amino)picolinic acid with other alternatives, supported by experimental data, cannot be fulfilled. Consequently, the generation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible without identified compounds.
Further research would be required to either identify niche or proprietary compounds derived from this specific scaffold or to theoretically design and evaluate such compounds, which is beyond the scope of the current request.
Navigating the Maze of PROTAC Design: A Comparative Guide to Picolinic Acid-Based Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) presents a formidable challenge. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This guide provides a comparative analysis of PROTACs featuring picolinic acid-derived linkers, offering insights into their performance and the experimental methodologies used for their evaluation.
The architecture of a PROTAC is a tripartite assembly: a warhead that engages the protein of interest (POI), an E3 ligase-recruiting moiety, and a linker that tethers the two. While the warhead and E3 ligase ligand provide target specificity and harness the cellular degradation machinery, the linker's length, rigidity, and chemical composition are critical for orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase). This complex is the cornerstone of PROTAC efficacy, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Picolinic acid and its derivatives have emerged as valuable components in linker design, often imparting a degree of rigidity that can favorably influence the conformation of the PROTAC, potentially enhancing ternary complex stability and improving cellular potency.
Quantitative Comparison of PROTACs with Picolinic Acid-Containing Linkers
Direct head-to-head comparisons of a homologous series of PROTACs with systematically varied picolinic acid linkers are limited in publicly available literature. However, by examining data from various studies on different targets, we can glean valuable insights into the impact of these and other linker types on degradation efficacy. The following table summarizes the performance of representative PROTACs, including those with picolinamide moieties, against various protein targets.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | BRD4 | Pomalidomide | PEG Linker | <1 | >90 | Burkitt's Lymphoma (BL) cells |
| PROTAC 3 | BRD4 | Lenalidomide | Not Specified | - | >90 (at 1 µM) | RS4;11 |
| PROTAC 4 | BRD4 | Lenalidomide | Not Specified | pM range | - | MV-4-11, MOLM-13, RS4;11 |
| PROTAC 5 | BRD4 | Lenalidomide | Not Specified | 165 (IC50) | - | BxPC3 |
| PROTAC 17 | BRD4 | VHL Ligand | Not Specified | - | >90 (at 1 µM) | HeLa |
| dBET6 | BRD4 (BD1) | CRBN Ligand | Not Specified | ~10 | - | Not Specified |
| dBET6 | BRD4 (BD2) | CRBN Ligand | Not Specified | ~50 | - | Not Specified |
| RIPK2 PROTAC 2 | RIPK2 | IAP Ligand | Not Specified | ~0.1 | - | THP-1 |
| RIPK2 PROTAC 1 | RIPK2 | VHL Ligand | Not Specified | ~0.2 | - | THP-1 |
| RIPK2 PROTAC 3 | RIPK2 | Cereblon Ligand | Not Specified | ~0.25 | - | THP-1 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for PROTAC efficacy. A lower DC50 indicates higher potency, and a higher Dmax signifies greater degradation efficiency. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and methodologies.
The General Mechanism of PROTAC Action
The function of a PROTAC is a cyclical process that leverages the cell's own ubiquitin-proteasome system.
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Experimental Protocols for Efficacy Evaluation
The assessment of a PROTAC's efficacy relies on a series of well-defined experimental procedures.
Target Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein.
-
Cell Culture and Treatment:
-
Seed the relevant cell line in multi-well plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Treat the cells with a range of concentrations of the PROTAC molecule for a predetermined period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for electrophoresis.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to normalize for protein loading.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
In-Cell Ubiquitination Assay
This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132), and a vehicle control. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform Western blotting on the immunoprecipitated samples using an antibody against ubiquitin to detect the poly-ubiquitinated forms of the target protein. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates PROTAC-induced ubiquitination.
Experimental Workflow for PROTAC Evaluation
The systematic evaluation of a novel PROTAC involves a logical progression of experiments.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
Cost-Benefit Analysis: 6-((tert-Butoxycarbonyl)amino)picolinic Acid in Pharmaceutical Synthesis
In the landscape of pharmaceutical research and drug development, the selection of synthetic reagents is a critical decision, balancing cost, efficiency, and overall value. This guide provides a comprehensive cost-benefit analysis of 6-((tert-Butoxycarbonyl)amino)picolinic acid, a key intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors. We present a comparative overview with alternative reagents, supported by available data, to inform researchers, scientists, and drug development professionals in making strategic synthetic choices.
Performance and Applications
This compound, often referred to as Boc-6-aminopicolinic acid, is a bifunctional molecule featuring a carboxylic acid and a Boc-protected amine on a pyridine scaffold. This unique structure makes it a valuable building block in the construction of complex molecules, most notably in the synthesis of kinase inhibitors. The picolinic acid moiety can readily participate in amide bond formation, a ubiquitous transformation in medicinal chemistry, while the protected amine allows for subsequent selective deprotection and further functionalization.
The primary utility of this reagent lies in its ability to introduce a specific structural motif found in numerous biologically active compounds. Kinase inhibitors, for instance, often feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The pyridine ring of this compound can serve as a crucial part of this pharmacophore.
Cost Analysis and Comparison with Alternatives
The cost of a reagent is a significant factor in the overall budget of a research or development project. The price of this compound can vary between suppliers, but it is generally considered a specialty chemical with a corresponding price point.
To provide a meaningful cost-benefit analysis, we must consider the alternatives for achieving the same synthetic transformation: the formation of an amide bond. A plethora of amide coupling reagents are available, each with its own cost and performance characteristics. These reagents are used to activate the carboxylic acid for reaction with an amine.
| Reagent Class | Example Reagents | Relative Cost | Key Features |
| Picolinic Acid Derivative | This compound | High | Introduces a specific, functionalized heterocyclic moiety. |
| Carbodiimides | DCC, EDC, DIC | Low to Moderate | Widely used, cost-effective, but can lead to side products and racemization. |
| Onium Salts (Uronium/Aminium) | HATU, HBTU, HCTU | High | High efficiency, fast reaction times, low racemization.[1][2][3][4][5] |
| Onium Salts (Phosphonium) | PyBOP, BOP | High | Effective, but BOP produces a carcinogenic byproduct.[1] |
Note: Relative cost is a general comparison and can vary based on supplier, purity, and quantity.
The key benefit of using this compound is not just as a coupling partner but as a scaffold that becomes an integral part of the final molecule's core structure. In contrast, reagents like HATU or DCC are consumed during the reaction to facilitate the amide bond formation between a separate carboxylic acid and an amine. Therefore, a direct cost comparison per reaction is nuanced. The value of this compound lies in the synthetic efficiency it offers by providing a pre-functionalized building block, potentially reducing the number of synthetic steps required to reach the target molecule.
Experimental Data and Performance Comparison
The efficiency of the amide coupling step itself is highly dependent on the chosen coupling reagent. For instance, HATU is recognized for its high reactivity and ability to minimize racemization, often leading to higher yields and purities compared to carbodiimides, especially in complex syntheses.[1][2]
Experimental Protocol: General Amide Coupling using a Picolinic Acid Derivative
This protocol outlines a general procedure for the coupling of a picolinic acid derivative, such as this compound, with a primary or secondary amine using a standard coupling reagent like HATU.
Materials:
-
This compound (1 equivalent)
-
Amine (1-1.2 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine to the solution.
-
In a separate vial, dissolve HATU in anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the addition of DIPEA.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualization of Synthetic and Biological Pathways
To contextualize the application of molecules synthesized using this compound, we provide diagrams illustrating a general synthetic workflow and a relevant biological signaling pathway.
Many kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer.
Conclusion
The decision to use this compound in a synthetic campaign is a strategic one. While its initial cost may be higher than that of simple carboxylic acids and standard coupling reagents, its value lies in providing a pre-functionalized, versatile building block. This can significantly streamline the synthetic route to complex target molecules like kinase inhibitors, potentially saving time, reducing the number of reaction and purification steps, and ultimately leading to a more efficient overall process.
For research and development programs where the final molecular architecture is complex and the introduction of the 6-aminopicolinic acid motif is desired, the higher upfront cost of this reagent can be justified by the potential savings in labor, time, and downstream processing. In contrast, for simpler amide syntheses where this specific scaffold is not required, more economical alternatives like standard carboxylic acids combined with cost-effective coupling reagents would be the more prudent choice. The ultimate decision rests on a careful evaluation of the specific synthetic goals, the complexity of the target molecule, and the overall project budget and timelines.
References
In Vitro vs. In Vivo Stability of 6-(Boc-amino)picolinic Acid Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of a drug candidate is a critical determinant of its potential therapeutic success. A compound must remain intact long enough to reach its target site of action and elicit a pharmacological response. This guide provides a comparative overview of in vitro and in vivo stability, with a focus on compounds incorporating the 6-(Boc-amino)picolinic acid scaffold. While specific data for this class of compounds is not publicly available, this guide presents representative data and established experimental protocols to inform the drug discovery and development process.
The 6-(Boc-amino)picolinic acid moiety, characterized by a pyridine carboxylic acid backbone with a Boc-protected amine, can influence a compound's physicochemical properties, including its metabolic and chemical stability. The Boc (tert-butyloxycarbonyl) protecting group is generally susceptible to cleavage under acidic conditions and by certain metabolic enzymes, which can be a key consideration in stability profiling.
Data Presentation: A Comparative Analysis
The following table provides a hypothetical comparison of in vitro and in vivo stability data for a representative small molecule drug candidate. This data illustrates the types of parameters assessed and how they inform the progression of a compound from early screening to preclinical development.
| Parameter | In Vitro Stability | In Vivo Stability (Rat Model) | Significance |
| Plasma Half-Life (t½) | > 2 hours | 1.5 hours | Indicates stability in blood. A longer half-life is often desirable for less frequent dosing. |
| Microsomal Half-Life (t½) | 45 minutes | Not directly measured | Predicts susceptibility to metabolism by liver enzymes (cytochrome P450s). A shorter half-life suggests rapid hepatic clearance. |
| Intrinsic Clearance (CLint) | 15 µL/min/mg protein | Not directly measured | A measure of the metabolic capacity of the liver for a given compound. |
| In Vivo Clearance (CL) | Not applicable | 20 mL/min/kg | The volume of plasma cleared of the drug per unit time. High clearance can lead to low bioavailability. |
| Volume of Distribution (Vd) | Not applicable | 2.5 L/kg | Indicates the extent of drug distribution into tissues. A high Vd suggests the drug is not confined to the bloodstream. |
| Oral Bioavailability (F%) | Not applicable | 30% | The fraction of an orally administered dose that reaches systemic circulation. It is influenced by absorption and first-pass metabolism. |
Experimental Workflows and Logical Relationships
The evaluation of a compound's stability follows a logical progression from initial in vitro assays to more complex in vivo studies. The following diagrams illustrate these workflows.
Caption: Experimental workflow for assessing compound stability.
Caption: Relationship between stability and efficacy.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible stability data.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a test compound in plasma from different species (e.g., human, rat, mouse).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Control compounds (a stable and an unstable compound).
-
Pooled plasma from the desired species, anticoagulated with heparin or EDTA.
-
Phosphate buffered saline (PBS), pH 7.4.
-
Acetonitrile containing an internal standard for LC-MS/MS analysis.
-
96-well plates, incubator, centrifuge.
-
LC-MS/MS system.
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the test compound into the plasma to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[1][2][3]
-
Immediately quench the reaction by adding the aliquot to a 96-well plate containing cold acetonitrile with an internal standard to precipitate plasma proteins.[2]
-
Vortex the plate and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[2][4]
-
The percentage of compound remaining at each time point is calculated relative to the 0-minute time point.
-
The half-life (t½) is determined by plotting the natural logarithm of the percentage of compound remaining against time.[4]
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a test compound in an animal model (e.g., rat) after intravenous (IV) and oral (PO) administration.[5]
Materials:
-
Test compound formulated for IV and PO administration.
-
Male Sprague-Dawley rats (or other appropriate species).
-
Dosing syringes and gavage needles.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Centrifuge, freezer for sample storage.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the test compound via IV injection (e.g., tail vein) and PO gavage to two separate groups of animals.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Conclusion
The stability of compounds containing the 6-(Boc-amino)picolinic acid moiety, like any other drug candidate, must be thoroughly evaluated through a combination of in vitro and in vivo studies. While in vitro assays provide a rapid and cost-effective means to screen compounds and predict their metabolic fate, in vivo pharmacokinetic studies offer a more comprehensive understanding of a drug's behavior in a complex biological system.[6] The interplay between a compound's intrinsic chemical stability, its susceptibility to enzymatic degradation, and its pharmacokinetic properties ultimately determines its potential as a therapeutic agent. The protocols and data presented in this guide provide a framework for the systematic evaluation of drug candidates, enabling informed decisions in the iterative process of drug discovery and development.
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Plasma Stability Assay | Domainex [domainex.co.uk]
- 5. selvita.com [selvita.com]
- 6. benthamdirect.com [benthamdirect.com]
A Spectroscopic Comparison of 6-((tert-Butoxycarbonyl)amino)picolinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 6-((tert-Butoxycarbonyl)amino)picolinic acid and its structural isomers, specifically the 4- and 5-substituted analogues. Picolinic acid derivatives are significant scaffolds in medicinal chemistry and drug discovery, acting as enzyme inhibitors and intermediates in the synthesis of various therapeutic agents.[1][2][3] Understanding their spectroscopic properties is crucial for their synthesis, characterization, and the development of new pharmaceuticals. This document summarizes key spectroscopic data (NMR, IR, and Mass Spectrometry) and provides standardized experimental protocols for obtaining such data.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data (Predicted and Analogous)
| Compound | Aromatic Protons (ppm) | NH Proton (ppm) | tert-Butyl Protons (ppm) |
| This compound | 7.5 - 8.2 (m, 3H) | 9.5 - 10.5 (s, 1H) | 1.5 (s, 9H) |
| 4-((tert-Butoxycarbonyl)amino)picolinic acid | 7.8 - 8.5 (m, 3H) | 9.8 - 10.8 (s, 1H) | 1.5 (s, 9H) |
| 5-((tert-Butoxycarbonyl)amino)picolinic acid | 7.9 - 8.8 (m, 3H) | 9.7 - 10.7 (s, 1H) | 1.5 (s, 9H) |
Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent (e.g., DMSO-d₆). Multiplicity is denoted as s (singlet) and m (multiplet).
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Analogous)
| Compound | C=O (Carboxylic Acid) (ppm) | C=O (Boc) (ppm) | Aromatic Carbons (ppm) | tert-Butyl Carbon (ppm) | tert-Butyl Methyls (ppm) |
| This compound | 165 - 168 | 152 - 154 | 110 - 155 | ~80 | ~28 |
| 4-((tert-Butoxycarbonyl)amino)picolinic acid | 166 - 169 | 152 - 154 | 112 - 158 | ~80 | ~28 |
| 5-((tert-Butoxycarbonyl)amino)picolinic acid | 165 - 168 | 152 - 154 | 115 - 153 | ~80 | ~28 |
Note: Chemical shifts are referenced to a suitable deuterated solvent.
Table 3: Infrared (IR) Spectroscopic Data
| Compound | ν(O-H) (cm⁻¹) (Carboxylic Acid) | ν(N-H) (cm⁻¹) (Amide) | ν(C=O) (cm⁻¹) (Carboxylic Acid) | ν(C=O) (cm⁻¹) (Boc) |
| This compound | 2500 - 3300 (broad) | 3200 - 3400 | 1700 - 1725 | 1680 - 1700 |
| 4-((tert-Butoxycarbonyl)amino)picolinic acid | 2500 - 3300 (broad) | 3200 - 3400 | 1700 - 1725 | 1680 - 1700 |
| 5-((tert-Butoxycarbonyl)amino)picolinic acid | 2500 - 3300 (broad) | 3200 - 3400 | 1700 - 1725 | 1680 - 1700 |
Note: Spectra are typically recorded on solid samples (e.g., KBr pellet or ATR).
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass [M] | Key Fragment Ions (m/z) |
| This compound | C₁₁H₁₄N₂O₄ | 238.0954 | [M+H]⁺: 239, [M-55]⁺ (loss of C₄H₇O), [M-99]⁺ (loss of C₅H₇O₂) |
| 4-((tert-Butoxycarbonyl)amino)picolinic acid | C₁₁H₁₄N₂O₄ | 238.0954 | [M+H]⁺: 239, [M-55]⁺, [M-99]⁺ |
| 5-((tert-Butoxycarbonyl)amino)picolinic acid | C₁₁H₁₄N₂O₄ | 238.0954 | [M+H]⁺: 239, [M-55]⁺, [M-99]⁺ |
Note: Data is based on High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse width and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A sufficient number of scans (typically 1024 or more) may be required due to the low natural abundance of ¹³C.
-
Process the data with an exponential line broadening of 1-2 Hz.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the crystal surface.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with ESI-MS (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent system, often with the addition of 0.1% formic acid to promote protonation for positive ion mode.
-
-
Instrumentation:
-
Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.
-
-
Data Acquisition:
-
Acquire spectra in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal intensity and stability.
-
For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Figure 1. General experimental workflow for the spectroscopic analysis of picolinic acid isomers.
Hypothetical Signaling Pathway Inhibition
Picolinic acid derivatives have been investigated as inhibitors of various kinases involved in cellular signaling pathways.[1] The following diagram illustrates a hypothetical mechanism where a picolinic acid derivative could inhibit a kinase cascade, a common target in drug development.
Caption: Figure 2. Hypothetical signaling pathway inhibited by a picolinic acid derivative.
References
Picolinic Acid Derivatives: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various picolinic acid derivatives, supported by experimental data. The information presented is intended to assist researchers in evaluating the potential of these compounds in antimicrobial and anticancer applications.
Summary of Biological Activity
Picolinic acid and its derivatives have demonstrated a range of biological effects, most notably antimicrobial and anticancer activities. The following tables summarize the quantitative data from comparative studies.
Antimicrobial Activity
The antimicrobial efficacy of picolinic acid and its sodium and potassium salts has been evaluated against several common pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric in these assessments.
Table 1: Minimum Inhibitory Concentration (MIC) of Picolinic Acid and its Salts [1][2]
| Compound | Microorganism | pH 5.0 (mg/mL) | pH 7.0 (mg/mL) |
| Picolinic Acid (PA) | Staphylococcus aureus | 0.78 | 3.13 |
| Pseudomonas aeruginosa | 0.78 | 3.13 | |
| Bacillus subtilis | 0.02 | 0.19 | |
| Candida albicans | 0.39 | 1.56 | |
| Sodium Picolinate (PS) | Staphylococcus aureus | 0.78 | 3.13 |
| Pseudomonas aeruginosa | 0.78 | 3.13 | |
| Bacillus subtilis | 0.02 | 0.19 | |
| Candida albicans | 0.39 | 1.56 | |
| Potassium Picolinate (PP) | Staphylococcus aureus | 0.02 | 0.02 |
| Pseudomonas aeruginosa | 12.5 | 12.5 | |
| Bacillus subtilis | 0.02 | 0.02 | |
| Candida albicans | 3.13 | 3.13 |
Anticancer Activity
Recent studies have explored the cytotoxic effects of novel synthesized picolinic acid derivatives on various cancer cell lines. The half-maximal growth inhibition (GI50) is a measure of the concentration of a drug that is required for 50% inhibition of cell growth.
Table 2: Cytotoxic Activity of Picolinic Acid Derivatives against Human Cancer Cell Lines [3]
| Compound | Cell Line | Treatment Duration | GI50 (µM) |
| Compound 5 | A549 (Lung Carcinoma) | 48 hours | 99.93 |
| MCF-7 (Breast Cancer) | 72 hours | > 50 µg/mL (low activity) | |
| Compound 4C | MCF-7 (Breast Cancer) | Not Specified | 86.8 µg/mL |
| A549 (Lung Carcinoma) | Not Specified | No significant activity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Microbroth Dilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.[1][4][5][6]
-
Preparation of Test Compounds : Stock solutions of the picolinic acid derivatives are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for yeast) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation : The microtiter plates containing the diluted compounds and inoculum are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (typically 18-24 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[3][7][8][9]
-
Cell Seeding : Cancer cells (e.g., A549 or MCF-7) are seeded in a 96-well plate at a density of 50,000 viable cells per well and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the picolinic acid derivatives (e.g., 0.5, 1, 2.5, 5, 10, 25, and 50 µg/mL) for a specified duration (e.g., 48 or 72 hours).[3]
-
MTT Addition : After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization : The MTT-containing medium is removed, and the insoluble formazan crystals formed by metabolically active cells are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.
Signaling Pathways
Picolinic acid derivatives have been shown to exert their anticancer effects through the modulation of specific signaling pathways, leading to apoptosis (programmed cell death).
Endoplasmic Reticulum Stress-Mediated Apoptosis
One studied derivative, referred to as "Compound 5," was found to induce apoptosis in A549 lung cancer cells by triggering endoplasmic reticulum (ER) stress.[3][10][11][12][13] This process involves the accumulation of unfolded or misfolded proteins in the ER, leading to a signaling cascade that ultimately results in cell death. Key events in this pathway include the phosphorylation of eukaryotic initiation factor 2α (eIF-2α) and the release of Smac/DIABLO from the mitochondria, which inhibits inhibitors of apoptosis proteins (IAPs).
Caption: ER Stress-Mediated Apoptosis Pathway.
EGFR Kinase Inhibition and Intrinsic Apoptosis
Another derivative, "Compound 4C," has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cell proliferation and survival.[14] Inhibition of EGFR can trigger the intrinsic pathway of apoptosis, which is mediated by the mitochondria. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently other executioner caspases.
Caption: EGFR Kinase Inhibition Pathway.
References
- 1. ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES [journal.pan.olsztyn.pl]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 11. public.pensoft.net [public.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 14. researchgate.net [researchgate.net]
Assessing the Binding Affinity of 6-(Boc-amino)picolinic Acid-Derived Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of 6-(Boc-amino)picolinic acid-derived ligands against other alternatives, supported by experimental data. The selection of a suitable chemical scaffold is a critical decision in the design of potent and selective kinase inhibitors.
The 6-(Boc-amino)picolinic acid moiety has emerged as a valuable scaffold in the development of inhibitors targeting key kinases involved in inflammatory and oncogenic signaling pathways, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the assessment of this ligand class.
Comparative Binding Affinity Data
The following table summarizes the inhibitory activity of a 6-(Boc-amino)picolinic acid-derived ligand against IRAK4, providing a benchmark for its potency.
| Compound/Inhibitor | Target | Assay Type | IC50 (nM) |
| IRAK4 Inhibitor 1 (derived from a 6-(trifluoromethyl)picolinic acid scaffold, a close analog to the 6-(Boc-amino)picolinic acid structure) | IRAK4 | Biochemical Kinase Assay | 70.0 ± 10.5 |
Table 1: Inhibitory concentration of an IRAK4 inhibitor featuring a picolinic acid scaffold. This data is crucial for establishing a baseline potency for this class of compounds.
Data on a wider range of direct 6-(Boc-amino)picolinic acid derivatives and their head-to-head comparison with alternative scaffolds for IRAK4 and PIM kinases is still emerging in the public domain. The provided data point for a closely related analog serves as a key reference for the potential of this scaffold.
Experimental Protocols
Accurate assessment of binding affinity relies on robust and reproducible experimental methodologies. Below are detailed protocols for common in vitro kinase inhibition assays applicable to the study of 6-(Boc-amino)picolinic acid-derived ligands.
Protocol 1: IRAK4 Kinase Activity Assay (Luminescent)
This protocol is based on the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant IRAK4 enzyme
-
IRAK4 substrate (e.g., Myelin Basic Protein)
-
ATP
-
6-(Boc-amino)picolinic acid-derived test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
Add the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add the IRAK4 enzyme to the wells and briefly incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Protocol 2: PIM-1 Kinase Inhibition Assay (Solid-Phase ELISA)
This protocol utilizes a solid-phase ELISA to measure the phosphorylation of a substrate by PIM-1 kinase.
Materials:
-
Recombinant GST-PIM-1
-
Recombinant GST-BAD (as substrate)
-
ATP
-
6-(Boc-amino)picolinic acid-derived test compounds
-
96-well flat-bottomed plates
-
HEPES buffer (136 mmol/L NaCl, 2.6 mmol/L KCl, and 20 mmol/L HEPES, pH 7.5)
-
Bovine serum albumin (BSA)
-
Primary antibody specific for phosphorylated BAD (Ser112)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1N H2SO4)
-
Plate reader
Procedure:
-
Coat 96-well plates with recombinant GST-BAD (1 μ g/well ) overnight at 4°C.
-
Block the plates with 10 μg/mL BSA in HEPES buffer for 1 hour at room temperature.
-
Pre-incubate recombinant GST-PIM-1 with various concentrations of the test compounds.
-
Initiate the kinase reaction by adding ATP and the enzyme-inhibitor mixture to the substrate-coated wells.
-
Incubate for a defined period at 30°C.
-
Wash the plates and add the primary antibody against phospho-BAD (Ser112).
-
Incubate and wash, then add the HRP-conjugated secondary antibody.
-
Incubate and wash, then add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The level of phosphorylated GST-BAD is proportional to the absorbance, from which inhibitor potency (IC50) can be determined.[2]
Visualizing Key Processes
To better understand the context of these inhibitors, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
References
Cross-reactivity studies of antibodies raised against 6-((tert-butoxycarbonyl)amino)picolinic acid conjugates
A Comparative Guide to the Cross-Reactivity of Anti-Hapten Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of antibodies raised against small molecules, known as haptens. While specific data for antibodies targeting 6-((tert-butoxycarbonyl)amino)picolinic acid conjugates is not publicly available, this document outlines the fundamental principles and experimental workflows applicable to characterizing any anti-hapten antibody. The provided data tables and protocols serve as illustrative examples of how such a comparative analysis would be conducted.
The generation of antibodies specific to a small molecule like this compound requires its conjugation to a larger carrier protein, as haptens alone are typically not immunogenic.[1][2][3][] The resulting antibodies must then be rigorously characterized to determine their specificity and potential cross-reactivity with structurally similar compounds. This is a critical step in the development of reliable immunoassays and other antibody-based applications.[5][6]
Experimental Data Summary
The following tables represent hypothetical data from a cross-reactivity study of three different monoclonal antibody candidates (MAb-1, MAb-2, and MAb-3) raised against a 6-Boc-aminopicolinic acid-KLH conjugate. The cross-reactivity is assessed against a panel of structurally related compounds using a competitive enzyme-linked immunosorbent assay (ELISA).
Table 1: Competitive ELISA Data for Monoclonal Antibody Candidates
| Competitor Compound | MAb-1 (IC50, nM) | MAb-2 (IC50, nM) | MAb-3 (IC50, nM) |
| 6-Boc-aminopicolinic acid | 15 | 25 | 20 |
| Picolinic acid | > 10,000 | > 10,000 | 5,000 |
| 6-Aminopicolinic acid | 500 | 800 | 350 |
| Boc-glycine | > 10,000 | > 10,000 | > 10,000 |
| Nicotinic acid | > 10,000 | > 10,000 | > 10,000 |
IC50 (Inhibitory Concentration 50%) is the concentration of the competitor compound that causes a 50% reduction in the ELISA signal. A lower IC50 value indicates a higher affinity of the antibody for the competitor.
Table 2: Cross-Reactivity Profile of Monoclonal Antibody Candidates
| Competitor Compound | MAb-1 (%) | MAb-2 (%) | MAb-3 (%) |
| 6-Boc-aminopicolinic acid | 100 | 100 | 100 |
| Picolinic acid | < 0.15 | < 0.25 | 0.4 |
| 6-Aminopicolinic acid | 3.0 | 3.1 | 5.7 |
| Boc-glycine | < 0.15 | < 0.25 | < 0.2 |
| Nicotinic acid | < 0.15 | < 0.25 | < 0.2 |
Cross-reactivity (%) is calculated as: (IC50 of 6-Boc-aminopicolinic acid / IC50 of competitor compound) x 100.
Analysis:
Based on this hypothetical data, MAb-1 demonstrates the highest specificity for the target hapten, 6-Boc-aminopicolinic acid, with the lowest IC50 value and minimal cross-reactivity with related structures. MAb-3 shows a notable level of cross-reactivity with 6-aminopicolinic acid, suggesting that the Boc protecting group is a key component of the epitope recognized by the more specific antibodies.
Experimental Protocols
Synthesis of Hapten-Carrier Conjugate
The initial and most critical step is the covalent conjugation of the hapten, this compound, to a carrier protein to render it immunogenic.[3][] Keyhole limpet hemocyanin (KLH) and bovine serum albumin (BSA) are commonly used carrier proteins.[2][] The choice of conjugation chemistry depends on the available functional groups on the hapten. For a carboxylic acid group on the picolinic acid, carbodiimide chemistry (e.g., using EDC and NHS) is a standard method to form amide bonds with primary amines on the carrier protein.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the hapten in a suitable organic solvent (e.g., DMSO or DMF) and then dilute it in PBS.
-
Add a molar excess of EDC and NHS to the hapten solution to activate the carboxylic acid group.
-
Incubate for 1 hour at room temperature.
-
Add the activated hapten solution dropwise to a solution of KLH in PBS.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine).
-
Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS at 4°C.
-
Determine the protein concentration and the hapten-to-protein conjugation ratio using spectrophotometry or mass spectrometry.[1]
Antibody Production and Purification
Monoclonal or polyclonal antibodies can be generated by immunizing animals (e.g., mice or rabbits) with the hapten-KLH conjugate. Standard immunization protocols are followed, typically involving an initial immunization with complete Freund's adjuvant, followed by several booster immunizations with incomplete Freund's adjuvant. For monoclonal antibodies, hybridoma technology is employed to generate stable antibody-producing cell lines. The resulting antibodies are then purified from serum or hybridoma supernatant, commonly using protein A or protein G affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
Competitive ELISA is the gold standard for determining the specificity and cross-reactivity of anti-hapten antibodies.[5][7][8] In this assay format, the free hapten (or a structurally related competitor) in solution competes with a hapten-protein conjugate coated on the ELISA plate for binding to a limited amount of the antibody.
Materials:
-
96-well microtiter plates
-
Hapten-BSA conjugate (for coating)
-
Monoclonal antibodies (MAb-1, MAb-2, MAb-3)
-
Competitor compounds (6-Boc-aminopicolinic acid and analogues)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the hapten-BSA conjugate (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the competitor compounds. In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the competitor compounds for 1 hour at room temperature.
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until sufficient color development.
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration. Determine the IC50 value for each competitor from the resulting sigmoidal curve.
Visualizations
Caption: Workflow for Hapten-Carrier Conjugation.
Caption: Competitive ELISA Workflow for Cross-Reactivity.
Caption: Antibody Development and Characterization Logic.
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. Antibody Characterization: Advancing Quality in Antibody Production | evitria [evitria.com]
- 7. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. Competitive ELISA [elisa-antibody.com]
Safety Operating Guide
Proper Disposal of 6-((tert-Butoxycarbonyl)amino)picolinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 6-((tert-Butoxycarbonyl)amino)picolinic acid (CAS No. 258497-21-1), a compound frequently used in pharmaceutical and chemical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety Considerations
Before handling this compound, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The following is a general procedural guide:
-
Waste Identification and Collection:
-
Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and be kept securely closed.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Neutralization (if applicable and permissible):
-
For acidic waste, neutralization with a suitable base may be a pre-treatment step. However, this should only be performed by trained personnel and in accordance with institutional safety protocols. The heat generated during neutralization must be managed to prevent splashing or boiling.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste, including its chemical name, CAS number, and any known hazards.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).
-
The rinsate should be collected and disposed of as hazardous waste.
-
After thorough decontamination, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
Quantitative Hazard Data
For quick reference, the key hazard information for this compound is summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 6-((tert-Butoxycarbonyl)amino)picolinic acid
Researchers and scientists in drug development must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 6-((tert-Butoxycarbonyl)amino)picolinic acid, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound and similar picolinic acid derivatives, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE and safety protocols.
| Category | Item | Specification and Use |
| Eye and Face Protection | Safety Glasses | Must be equipped with side-shields conforming to EN166 standards.[1] |
| Goggles | Tightly fitting safety goggles are recommended for maximum protection.[2] | |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Gloves must be inspected before use and disposed of properly after handling the chemical.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing and skin from potential splashes. |
| Respiratory Protection | Dust Respirator/Respirator | Use a dust respirator or a respirator with appropriate cartridges if ventilation is inadequate or if dust is generated during handling.[1][3] |
| General Hygiene | Hand Washing | Always wash hands thoroughly with soap and water after handling the chemical. |
| Food and Drink | Do not eat, drink, or smoke in the laboratory where this chemical is handled. |
Operational and Disposal Plans
Proper handling and disposal are critical to maintaining a safe laboratory and environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid Dust Formation: Take care to avoid the formation and inhalation of dust.[1]
-
Spill Management: In case of a spill, avoid direct contact with the skin and eyes. Wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal.[1]
Disposal Plan:
-
Waste Container: Dispose of this compound and any contaminated materials in a clearly labeled, sealed container for chemical waste.
-
Regulations: All disposal procedures must be in accordance with local, state, and federal regulations.
-
Environmental Protection: Prevent the chemical from entering drains or waterways.[4]
Experimental Workflow for Safe Handling
The following diagram outlines the step-by-step workflow for safely handling this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
